molecular formula C11H7ClF3N B093802 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline CAS No. 18529-09-4

4-Chloro-2-methyl-7-(trifluoromethyl)quinoline

Cat. No.: B093802
CAS No.: 18529-09-4
M. Wt: 245.63 g/mol
InChI Key: KQXIMYKBHAMAAM-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-7-(trifluoromethyl)quinoline is a useful research compound. Its molecular formula is C11H7ClF3N and its molecular weight is 245.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-2-methyl-7-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3N/c1-6-4-9(12)8-3-2-7(11(13,14)15)5-10(8)16-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXIMYKBHAMAAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406083
Record name 4-chloro-2-methyl-7-(trifluoromethyl)quinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18529-09-4
Record name 4-chloro-2-methyl-7-(trifluoromethyl)quinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18529-09-4
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for 4-chloro-2-methyl-7-(trifluoromethyl)quinoline, a key intermediate in medicinal chemistry and drug development. This document details the core synthetic steps, including experimental protocols and quantitative data, to facilitate its preparation in a laboratory setting.

Synthesis Strategy: A Two-Step Approach

The most direct and established route for the synthesis of this compound involves a two-step process. The initial step is the construction of the quinoline core via the Conrad-Limpach reaction, yielding the 4-hydroxyquinoline intermediate. This is followed by a chlorination step to afford the final product.

Synthesis_Pathway A 3-(Trifluoromethyl)aniline C 4-Hydroxy-2-methyl-7-(trifluoromethyl)quinoline A->C Conrad-Limpach Reaction B Ethyl Acetoacetate B->C D This compound C->D Chlorination (POCl3) Experimental_Workflow cluster_step1 Step 1: Conrad-Limpach Synthesis cluster_step2 Step 2: Chlorination A Mix 3-(Trifluoromethyl)aniline and Ethyl Acetoacetate with Acid Catalyst B Heat to 100-110°C for 2-4h (Formation of Enamine Intermediate) A->B C Add Intermediate to High-Boiling Solvent B->C D Heat to 250-260°C for 30-60 min (Cyclization) C->D E Cool, Filter, and Wash Precipitate D->E F Purify by Recrystallization (4-Hydroxy-2-methyl-7-(trifluoromethyl)quinoline) E->F G Treat 4-Hydroxyquinoline with Excess POCl3 F->G Intermediate Product H Reflux for 2-4h G->H I Remove Excess POCl3 (Reduced Pressure) H->I J Quench with Ice and Neutralize I->J K Filter, Wash, and Dry Product J->K L Purify by Recrystallization (this compound) K->L

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline (CAS No. 18529-09-4). This molecule is of significant interest in medicinal chemistry and drug discovery due to its quinoline scaffold and trifluoromethyl substituent, moieties associated with diverse pharmacological activities. This document collates available experimental and predicted data on its key physicochemical parameters, outlines general experimental protocols for their determination, and discusses the compound's relevance in a broader biological context. The information is presented to support research and development efforts involving this and structurally related compounds.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the core of numerous synthetic drugs and biologically active molecules.[1][2] Their versatile chemical nature allows for a wide range of structural modifications, leading to a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][3][4][5] The introduction of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[6][7][8][9][10]

This guide focuses on this compound, a compound that combines the quinoline framework with a reactive chloro group at the 4-position, a methyl group at the 2-position, and an electron-withdrawing trifluoromethyl group at the 7-position. This combination of functional groups makes it a valuable intermediate for the synthesis of novel therapeutic agents.

Physicochemical Properties

Precise physicochemical data for this compound is not extensively reported in the public domain. The following tables summarize the available information for the target compound, alongside experimental data for the closely related and well-documented compound, 4-Chloro-7-(trifluoromethyl)quinoline, for comparative purposes.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 18529-09-4[11]
Molecular Formula C₁₁H₇ClF₃N[11]
Molecular Weight 245.63 g/mol [11]
Physical Form Solid[11]
XlogP (Predicted) 4.1[12]
Melting Point Data not available
Boiling Point Data not available
Aqueous Solubility Data not available
pKa (Predicted) Data not available

Table 2: Physicochemical Properties of 4-Chloro-7-(trifluoromethyl)quinoline (for comparison)

PropertyValueSource
CAS Number 346-55-4[13]
Molecular Formula C₁₀H₅ClF₃N[13]
Molecular Weight 231.60 g/mol [13]
Melting Point 69-71 °C[13]
Boiling Point 265.5 ± 35.0 °C at 760 mmHg[14]
Solubility Soluble in chloroform (25 mg/mL)[13]

Synthesis and Reactivity

General Synthetic Pathway

The synthesis of this compound typically proceeds through a multi-step reaction sequence starting from an appropriately substituted aniline. A plausible synthetic route involves the cyclization of 3-(trifluoromethyl)aniline with a β-ketoester, such as ethyl acetoacetate, to form the corresponding 4-hydroxyquinoline intermediate. Subsequent chlorination, commonly achieved using a chlorinating agent like phosphorus oxychloride (POCl₃), yields the final product.

G Generalized Synthesis of this compound A 3-(Trifluoromethyl)aniline C 4-Hydroxy-2-methyl-7- (trifluoromethyl)quinoline A->C Cyclization B Ethyl Acetoacetate B->C E 4-Chloro-2-methyl-7- (trifluoromethyl)quinoline C->E Chlorination D Phosphorus Oxychloride (POCl3) D->E

Caption: Generalized synthetic workflow for this compound.

Reactivity

The chlorine atom at the 4-position of the quinoline ring is a good leaving group, making this position susceptible to nucleophilic aromatic substitution. This reactivity is central to the utility of this compound as a building block in organic synthesis, allowing for the introduction of various functional groups, such as amines, alcohols, and thiols, to generate a library of derivatives for biological screening.

Biological and Pharmacological Context

While specific biological data for this compound is limited, the broader class of quinoline derivatives has well-established roles in drug discovery.

Anticancer and Antimalarial Potential

Substituted quinolines are known to exhibit potent anticancer and antimalarial activities.[3][5] Their mechanisms of action are diverse and can include the inhibition of enzymes crucial for pathogen or cancer cell survival. For instance, many quinoline-based drugs function as tyrosine kinase inhibitors, which block signaling pathways that promote cell proliferation and survival.[4]

G Conceptual Role in Drug Development cluster_0 Drug Discovery Process cluster_1 Potential Mechanism of Action A 4-Chloro-2-methyl-7- (trifluoromethyl)quinoline (Starting Material) B Chemical Modification (e.g., Nucleophilic Substitution) A->B C Library of Derivatives B->C D Biological Screening (e.g., Anticancer, Antimalarial) C->D E Lead Compound Identification D->E F Quinoline Derivative G Tyrosine Kinase F->G Inhibition J Phosphorylated Substrate G->J Phosphorylation H ATP H->G I Substrate I->J K Cell Proliferation & Survival J->K

Caption: Role of this compound in drug discovery.

Role of the Trifluoromethyl Group

The trifluoromethyl group is a key feature of this molecule. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate.[6][7][8] Specifically, the -CF3 group can:

  • Increase metabolic stability: By blocking sites of oxidative metabolism.[8]

  • Enhance membrane permeability: Due to increased lipophilicity.[6]

  • Improve binding affinity: By altering the electronic properties of the molecule and participating in favorable interactions with the target protein.[6]

Experimental Protocols

Detailed, validated experimental protocols for this compound are not available. However, the following sections describe general and widely accepted methodologies for determining the key physicochemical properties discussed in this guide.

Synthesis of this compound (General Protocol)

This protocol is a generalized procedure based on known methods for quinoline synthesis.[14][15][16]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-(trifluoromethyl)aniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in a suitable high-boiling solvent (e.g., diphenyl ether).

  • Cyclization: Heat the reaction mixture to reflux (typically 200-250 °C) for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Isolation of Intermediate: Upon completion, cool the reaction mixture to room temperature. The 4-hydroxy-2-methyl-7-(trifluoromethyl)quinoline intermediate may precipitate and can be collected by filtration. If not, the product can be isolated by column chromatography.

  • Chlorination: Suspend the dried intermediate in an excess of phosphorus oxychloride (POCl₃).

  • Reaction: Heat the mixture to reflux (around 110 °C) for 2-3 hours.

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice with stirring. Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.

  • Purification: Collect the crude product by filtration, wash with water, and dry. Purify the final product by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.

G Experimental Workflow for Synthesis A Mix Reactants (Aniline & Ketoester) B Reflux for Cyclization A->B C Isolate Intermediate (4-Hydroxyquinoline) B->C D Chlorination with POCl3 C->D E Reaction Work-up & Neutralization D->E F Purification (Recrystallization/Chromatography) E->F G Characterization (NMR, MS) F->G

Caption: A typical experimental workflow for the synthesis of 4-chloroquinolines.

Determination of Melting Point

The melting point of a solid compound can be determined using a capillary melting point apparatus.[17][18][19][20]

  • Sample Preparation: Finely powder a small amount of the dry sample.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in the heating block of the melting point apparatus.

  • Heating: Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded range is the melting point.

Determination of Solubility

The aqueous solubility of a compound can be determined using the shake-flask method.[21][22][23][24][25]

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of water (or a relevant buffer solution) in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The determined concentration represents the solubility of the compound under the experimental conditions.

Determination of Octanol-Water Partition Coefficient (LogP)

The LogP value, a measure of lipophilicity, is commonly determined using the shake-flask method.[26][27][28][29][30]

  • Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol.

  • Partitioning: Dissolve a known amount of the compound in one of the phases (usually the one in which it is more soluble). Add a known volume of the other phase to create a two-phase system.

  • Equilibration: Shake the mixture vigorously for a set period to allow for partitioning of the compound between the two phases, and then allow the layers to separate.

  • Quantification: Determine the concentration of the compound in both the n-octanol and aqueous layers using an appropriate analytical method (e.g., HPLC-UV, LC-MS).

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this ratio.

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in the development of new therapeutic agents. While experimental data on its physicochemical properties are not extensively available, its structural features suggest it is a solid with high lipophilicity. Its reactivity at the 4-position provides a handle for the synthesis of diverse derivatives. The presence of the trifluoromethyl group is anticipated to confer favorable drug-like properties. Further experimental characterization of this compound and its derivatives is warranted to fully explore its potential in medicinal chemistry. This guide provides a foundational understanding of its properties and the experimental approaches required for its study.

References

An In-Depth Technical Guide to 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 18529-09-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline, a key heterocyclic building block in medicinal chemistry. This document details its chemical and physical properties, outlines synthetic approaches, and explores its significant role as a versatile intermediate in the development of therapeutic agents, particularly in the fields of oncology and infectious diseases.

Core Compound Properties

This compound is a solid, crystalline compound. Its key physicochemical properties are summarized in the table below, providing essential data for researchers in experimental design and chemical synthesis.

PropertyValue
CAS Number 18529-09-4
Molecular Formula C₁₁H₇ClF₃N
Molecular Weight 245.63 g/mol
Physical Form Solid
Purity Typically available at ≥95%
Storage Temperature Room Temperature

Synthesis and Reactivity

While a detailed, step-by-step protocol for the direct synthesis of this compound is not extensively documented in publicly available literature, a general synthetic pathway can be inferred from established quinoline synthesis methodologies.

A plausible synthetic workflow is illustrated below. This multi-step process typically begins with the appropriate aniline precursor, followed by cyclization to form the quinoline core, and subsequent chlorination to yield the final product.

G cluster_synthesis Generalized Synthetic Workflow 3-(Trifluoromethyl)aniline 3-(Trifluoromethyl)aniline Cyclization Precursor Cyclization Precursor 3-(Trifluoromethyl)aniline->Cyclization Precursor Condensation with a β-ketoester 4-Hydroxy-2-methyl-7-(trifluoromethyl)quinoline 4-Hydroxy-2-methyl-7-(trifluoromethyl)quinoline Cyclization Precursor->4-Hydroxy-2-methyl-7-(trifluoromethyl)quinoline Thermal Cyclization Target Compound 4-Chloro-2-methyl-7- (trifluoromethyl)quinoline 4-Hydroxy-2-methyl-7-(trifluoromethyl)quinoline->Target Compound Chlorination (e.g., POCl₃)

A generalized synthetic pathway for this compound.

The primary utility of this compound in drug discovery lies in the reactivity of the chlorine atom at the 4-position. This chlorine is a good leaving group, making the compound susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide variety of functional groups, particularly amines, which is a key step in the synthesis of numerous biologically active molecules.

Experimental Protocols

The following sections provide detailed methodologies for key experimental procedures involving 4-chloroquinolines as starting materials for the synthesis of potential therapeutic agents.

General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines a general method for the substitution of the 4-chloro group with an amine, a common step in the synthesis of 4-aminoquinoline derivatives.

Materials:

  • This compound (1.0 eq)

  • Desired primary or secondary amine (1.0-1.5 eq)

  • Solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide)

  • Base (optional, e.g., K₂CO₃, NaHCO₃)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound in the chosen solvent.

  • Add the desired amine to the solution. If the amine salt is used, or if the reaction requires a base, add the appropriate base.

  • Heat the reaction mixture to reflux and stir for several hours (typically 4-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with a cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure. The residue can then be taken up in an organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure 4-substituted-aminoquinoline derivative.

Applications in Drug Development

This compound is a valuable precursor for the synthesis of compounds with potential therapeutic applications, most notably as antimalarial and anticancer agents. The trifluoromethyl group often enhances the metabolic stability and lipophilicity of the final compounds, which can improve their pharmacological properties.

Antimalarial Agents

Derivatives of 4-aminoquinolines are a well-established class of antimalarial drugs. The proposed mechanism of action involves the inhibition of heme detoxification in the malaria parasite, Plasmodium falciparum.

During its life cycle within red blood cells, the parasite digests hemoglobin, releasing toxic heme. The parasite detoxifies heme by polymerizing it into hemozoin. 4-aminoquinoline derivatives are believed to accumulate in the parasite's acidic food vacuole and interfere with this polymerization process. The resulting buildup of free heme leads to oxidative stress and parasite death.[1][2][3][4]

G cluster_malaria Antimalarial Mechanism of 4-Aminoquinoline Derivatives Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Parasite Digestion Hemozoin Hemozoin Heme->Hemozoin Heme Polymerase ParasiteDeath Parasite Death Heme->ParasiteDeath Oxidative Stress 4-Aminoquinoline 4-Aminoquinoline Derivative 4-Aminoquinoline->Heme Complexation

Inhibition of heme detoxification by 4-aminoquinoline derivatives.

Anticancer Agents

Substituted 4-aminoquinolines have emerged as a promising class of anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR and the Epidermal Growth Factor Receptor (EGFR) signaling pathways.[5][6][7][8][9][10][11]

EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Certain 4-aminoquinoline derivatives have been shown to act as EGFR inhibitors, blocking the downstream signaling cascade.[6][9][10]

G cluster_cancer Anticancer Mechanism of 4-Aminoquinoline Derivatives EGF EGF EGFR EGFR EGF->EGFR Binds to PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Migration mTOR->Proliferation Promotes 4-Aminoquinoline 4-Aminoquinoline Derivative 4-Aminoquinoline->EGFR Inhibits

Inhibition of the EGFR signaling pathway by 4-aminoquinoline derivatives.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of biologically active molecules. Its utility as a precursor for novel antimalarial and anticancer agents makes it a compound of significant interest to researchers in drug discovery and development. The synthetic accessibility and the reactivity of the 4-chloro position provide a robust platform for the generation of diverse chemical libraries for screening and lead optimization. Further research into the synthesis and application of derivatives of this core structure holds promise for the development of new and effective therapeutic agents.

References

An In-depth Technical Guide to the Structure Elucidation of 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and analytical techniques involved in the structural elucidation of 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline. While specific experimental data for this compound is not extensively available in public literature, this document outlines the expected analytical outcomes and detailed experimental protocols based on established knowledge of closely related quinoline derivatives.

Chemical Identity and Properties

This compound is a halogenated quinoline derivative. The presence of a chlorine atom at the 4-position, a methyl group at the 2-position, and a trifluoromethyl group at the 7-position dictates its chemical reactivity and physical properties. These substitutions are crucial for its potential applications in medicinal chemistry, often influencing factors like metabolic stability and binding affinity to biological targets.

PropertyPredicted Value/InformationSource
Molecular Formula C₁₁H₇ClF₃N--INVALID-LINK--
Molecular Weight 245.63 g/mol --INVALID-LINK--
CAS Number 18529-09-4--INVALID-LINK--
SMILES CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)Cl--INVALID-LINK--
Predicted XlogP 4.1--INVALID-LINK--

Synthesis Pathway

The synthesis of this compound typically follows a multi-step pathway common for substituted quinolines. A generalized synthetic workflow can be inferred from established methods such as the Combes quinoline synthesis, followed by chlorination.

G cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Intermediates & Product 3-(Trifluoromethyl)aniline 3-(Trifluoromethyl)aniline Condensation Condensation 3-(Trifluoromethyl)aniline->Condensation Ethyl acetoacetate Ethyl acetoacetate Ethyl acetoacetate->Condensation Enamine Intermediate Enamine Intermediate Condensation->Enamine Intermediate Cyclization Cyclization 4-Hydroxy-2-methyl-7-(trifluoromethyl)quinoline 4-Hydroxy-2-methyl-7-(trifluoromethyl)quinoline Cyclization->4-Hydroxy-2-methyl-7-(trifluoromethyl)quinoline Chlorination Chlorination This compound This compound Chlorination->this compound Enamine Intermediate->Cyclization 4-Hydroxy-2-methyl-7-(trifluoromethyl)quinoline->Chlorination

A generalized synthetic workflow for this compound.

Structure Elucidation Workflow

The definitive identification and structural confirmation of this compound rely on a combination of spectroscopic and analytical techniques.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Analytical Characterization cluster_confirmation Structure Confirmation synthesis Chemical Synthesis purification Purification (Chromatography/Recrystallization) synthesis->purification ms Mass Spectrometry (MS) (Molecular Weight & Formula) purification->ms nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Connectivity & Environment) purification->nmr xray X-ray Crystallography (3D Structure) purification->xray elucidation Structure Elucidation ms->elucidation nmr->elucidation xray->elucidation

Logical workflow for the structure elucidation of the target compound.

Spectroscopic Data (Predicted and Inferred)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be essential.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring and the methyl group. The chemical shifts and coupling patterns would confirm the substitution pattern.

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, including the quaternary carbons. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and trifluoromethyl groups.

¹⁹F NMR: The fluorine NMR will show a singlet for the -CF₃ group, confirming its presence.

Technique Expected Chemical Shifts (δ, ppm) and Multiplicities
¹H NMR Aromatic Protons: 7.5 - 8.5 (m) Methyl Protons (-CH₃): ~2.7 (s)
¹³C NMR Aromatic Carbons: 120 - 150 Methyl Carbon (-CH₃): ~25 Trifluoromethyl Carbon (-CF₃): ~123 (q, J ≈ 275 Hz)
¹⁹F NMR Trifluoromethyl Fluorines (-CF₃): ~ -62 (s)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula. The mass spectrum would also show a characteristic isotopic pattern for the chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

Technique Expected m/z Values
HRMS (ESI+) [M+H]⁺: 246.0292 (Calculated for C₁₁H₈ClF₃N⁺)
GC-MS (EI) M⁺˙: 245 (with a significant M+2 peak at 247)

Experimental Protocols

General Synthesis of 4-Chloro-2-methylquinolines

A common method for the synthesis of 4-chloro-2-methylquinolines involves the chlorination of the corresponding 4-hydroxy-2-methylquinoline.

  • Reaction Setup: To a flask containing 4-hydroxy-2-methyl-7-(trifluoromethyl)quinoline (1 equivalent), add phosphorus oxychloride (POCl₃) (3-5 equivalents) as both the reagent and solvent.

  • Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until the pH is approximately 8-9.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

  • ¹H NMR: Use standard parameters with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each carbon. A larger number of scans will be required compared to ¹H NMR.

  • ¹⁹F NMR: Acquire the spectrum using a fluorine-observe probe or by tuning the instrument to the fluorine frequency.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry Protocol (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump.

  • Ionization: Use electrospray ionization (ESI) in positive ion mode.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 100-500).

  • Analysis: Determine the accurate mass of the [M+H]⁺ ion and use the instrument's software to calculate the elemental composition and confirm the molecular formula.

Conclusion

The structural elucidation of this compound is a systematic process involving synthesis, purification, and comprehensive analysis using modern spectroscopic techniques. While a complete, published experimental dataset for this specific molecule is scarce, the methodologies and expected outcomes detailed in this guide provide a robust framework for its characterization. The combination of NMR spectroscopy and high-resolution mass spectrometry is crucial for the unambiguous confirmation of its chemical structure, which is a fundamental step in its further investigation for potential applications in drug discovery and development.

The Multifaceted Biological Activities of Trifluoromethylquinoline Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. The strategic incorporation of a trifluoromethyl (-CF3) group onto this scaffold has been shown to significantly enhance the biological activities of the resulting derivatives. The unique properties of the -CF3 group, such as its high electronegativity, lipophilicity, and metabolic stability, contribute to improved pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the diverse biological activities of trifluoromethylquinoline derivatives, with a focus on their anticancer, antimicrobial, antimalarial, anti-inflammatory, and neuroprotective properties. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the field of medicinal chemistry and drug discovery.

Anticancer Activity

Trifluoromethylquinoline derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against a wide range of cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways and cellular processes critical for cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of various trifluoromethylquinoline derivatives is summarized below. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound Class/DerivativeCancer Cell LineIC50 (µM)Reference(s)
4-Trifluoromethyl-2-anilinoquinolines
Compound 8bPC3 (Prostate)3.15[1]
LNCaP (Prostate)3.37[1]
K562 (Leukemia)4.12[1]
Tubulin Polymerization Inhibitors
Compound 6bLNCaP (Prostate)N/A (nanomolar conc.)[1]
Quinoline-Chalcone Derivatives
Representative CompoundsMGC-803 (Gastric)1.38
HCT-116 (Colon)5.34
MCF-7 (Breast)5.21
Anilino-Fluoroquinolone Derivatives
Representative CompoundsVariousN/A
Imidazo[4,5-h]quinoline Derivatives
Quinoline-Imidazole Derivative 12aHepG2 (Liver)2.42 ± 1.02
A549 (Lung)6.29 ± 0.99
PC-3 (Prostate)5.11 ± 1.00
Fluorinated Quinoline Analogues
Compounds 6a, 6b, 6d, 6fMDA-MB-468 (TNBC)2.5–5[2]
5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives
Compound 3bC32 (Melanoma)24.4[1]
A375 (Melanoma)25.4[1]
Key Mechanisms of Anticancer Activity

1. SGK1 Inhibition: Certain 4-trifluoromethyl-2-anilinoquinoline derivatives have been identified as potent inhibitors of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1).[3][4][5][6][7] SGK1 is a key component of the PI3K/mTOR signaling pathway and plays a crucial role in promoting cancer cell survival, proliferation, and therapeutic resistance.[3][6] Inhibition of SGK1 by these quinoline derivatives leads to the induction of apoptosis and cell cycle arrest in cancer cells.[3]

2. Tubulin Polymerization Inhibition: Another important anticancer mechanism of trifluoromethylquinoline derivatives is the inhibition of tubulin polymerization. These compounds can bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, which is essential for cell division.[8] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

SGK1_Inhibition_Pathway PI3K PI3K mTORC2 mTORC2 PI3K->mTORC2 PDK1 PDK1 PI3K->PDK1 SGK1 SGK1 mTORC2->SGK1 Activates PDK1->SGK1 Activates FOXO3a FOXO3a SGK1->FOXO3a Inhibits Cell_Survival Cell Survival & Proliferation SGK1->Cell_Survival Promotes Apoptosis_Inhibition Apoptosis Inhibition FOXO3a->Apoptosis_Inhibition Promotes Apoptosis Quinoline_Derivative Trifluoromethylquinoline Derivative Quinoline_Derivative->SGK1 Inhibits

SGK1 Inhibition by Trifluoromethylquinoline Derivatives.
Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of trifluoromethylquinoline derivatives on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

  • Reagent Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence reporter in a suitable buffer.

  • Compound Addition: Add the trifluoromethylquinoline derivative to be tested to the reaction mixture. Include a positive control (e.g., nocodazole) and a negative control (vehicle).

  • Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorescence plate reader. The fluorescence intensity is proportional to the amount of polymerized tubulin.

  • Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Calculate the Vmax (maximum rate of polymerization) and the extent of polymerization to determine the inhibitory effect of the compound.[9]

Antimicrobial Activity

Trifluoromethylquinoline derivatives have demonstrated significant activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. The incorporation of the trifluoromethyl group often enhances the antimicrobial potency of the quinoline scaffold.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of trifluoromethylquinoline derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Compound Class/DerivativeMicroorganismMIC (µg/mL)Reference(s)
N-(trifluoromethyl)phenyl pyrazole derivatives
Compound 13Staphylococcus aureus (MRSA)3.12[10]
Quinoline-Sulfonamide Hybrids
Compound 3lEscherichia coli7.812[11]
Candida albicans31.125[11]
Trifluoro-Anilines
ITFMAVibrio parahaemolyticus50[12]
General Quinoline Derivatives
Compound 6Bacillus cereus, Staphylococcus spp., Pseudomonas spp., Escherichia coli3.12 - 50[13]
Key Mechanisms of Antimicrobial Activity

DNA Gyrase and Topoisomerase IV Inhibition: A primary mechanism of action for many quinolone-based antimicrobials is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for DNA replication, recombination, and repair in bacteria. By stabilizing the enzyme-DNA complex, these compounds lead to double-strand breaks in the bacterial chromosome, ultimately causing cell death.

DNA_Gyrase_Inhibition cluster_replication Bacterial DNA Replication DNA_Replication DNA Replication Fork Supercoiled_DNA Positive Supercoiling DNA_Replication->Supercoiled_DNA causes DNA_Gyrase DNA Gyrase (Topoisomerase II) Supercoiled_DNA->DNA_Gyrase unwinds Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA produces DSB Double-Strand Breaks DNA_Gyrase->DSB leads to Quinoline_Derivative Trifluoromethylquinoline Derivative Quinoline_Derivative->DNA_Gyrase inhibits Cell_Death Bacterial Cell Death DSB->Cell_Death

Inhibition of DNA Gyrase by Trifluoromethylquinoline Derivatives.
Experimental Protocols

Broth Microdilution Susceptibility Testing

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Stock Solution: Dissolve the trifluoromethylquinoline derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate containing appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard) and dilute it to the final desired concentration.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no microorganism).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 28-35°C for fungi) for 16-24 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[14]

Antimalarial Activity

Quinoline-based compounds have a long history in the treatment of malaria, with chloroquine and mefloquine being well-known examples. Trifluoromethylquinoline derivatives have shown significant promise as next-generation antimalarial agents, with potent activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.

Quantitative Antimalarial Activity Data

The in vitro antimalarial activity of trifluoromethylquinoline derivatives is typically expressed as the half-maximal inhibitory concentration (IC50).

Compound Class/DerivativeP. falciparum StrainIC50Reference(s)
2,8-bis(trifluoromethyl)quinoline derivatives D10 (chloroquine-sensitive)4.8 - 5.2 µg/mL[15]
4-Aminoquinoline-trifluoromethyltriazolines
Compound 6ePf3D7 (chloroquine-sensitive)4 nM[16]
PfK1 (chloroquine-resistant)120 nM[16]
Compound 6iPf3D7 (chloroquine-sensitive)9 nM[16]
PfK1 (chloroquine-resistant)100 nM[16]
Compound 6oPf3D7 (chloroquine-sensitive)18 nM[16]
PfK1 (chloroquine-resistant)150 nM[16]
Compound 6sPf3D7 (chloroquine-sensitive)20 nM[16]
PfK1 (chloroquine-resistant)450 nM[16]
Key Mechanisms of Antimalarial Activity

The primary mechanism of action for many quinoline-based antimalarials is the inhibition of hemozoin formation in the parasite's digestive vacuole. Heme, a toxic byproduct of hemoglobin digestion by the parasite, is normally detoxified by polymerization into hemozoin. Quinoline derivatives are thought to cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic heme, which ultimately kills the parasite. Some trifluoromethylquinoline derivatives are also believed to act as DNA intercalating agents.[15]

Experimental Protocols

In Vitro Antimalarial Susceptibility Testing ([³H]-Hypoxanthine Incorporation Assay)

This assay is a common method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.

  • Parasite Culture: Maintain asynchronous or synchronous cultures of P. falciparum in human erythrocytes.

  • Drug Dilution: Prepare serial dilutions of the trifluoromethylquinoline derivatives in a 96-well microtiter plate.

  • Infection and Treatment: Add parasitized erythrocytes to the wells containing the drug dilutions and incubate for 24-48 hours.

  • Radiolabeling: Add [³H]-hypoxanthine to each well and incubate for another 18-24 hours. The parasite incorporates hypoxanthine into its nucleic acids.

  • Harvesting and Scintillation Counting: Harvest the cells onto a filter mat and measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: The level of radioactivity is proportional to parasite growth. Plot the percentage of growth inhibition against the drug concentration to determine the IC50 value.[17]

Anti-inflammatory Activity

Several trifluoromethylquinoline derivatives have been investigated for their anti-inflammatory properties. These compounds have shown the ability to modulate key inflammatory pathways, suggesting their potential as therapeutic agents for inflammatory diseases.

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity of these compounds is often evaluated by their ability to inhibit the production of inflammatory mediators or the activity of pro-inflammatory enzymes.

Compound Class/DerivativeAssayIC50/ActivityReference(s)
Ibuprofen-quinoline conjugates Nitric Oxide Production (LPS-stimulated RAW264.7 cells)Significant reduction[18]
5-Trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives Carrageenan-induced rat paw edema47-76% inhibition[3]
Thiazoline-2-thione derivatives BSA Denaturation InhibitionIC50 = 21.9 µg/mL (for compound 4d)[19]
Key Mechanisms of Anti-inflammatory Activity

The anti-inflammatory effects of trifluoromethylquinoline derivatives can be attributed to several mechanisms, including:

  • Inhibition of Pro-inflammatory Cytokine Production: These compounds can suppress the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[18]

  • Inhibition of Nitric Oxide (NO) Production: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Certain trifluoromethylquinoline derivatives can inhibit iNOS expression and subsequent NO production.[18]

  • COX-2 Inhibition: Some derivatives are being investigated as potential inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the production of prostaglandins, which are potent inflammatory mediators.[3]

Experimental Protocols

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitrite, a stable metabolite of NO, in cell culture supernatants.

  • Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7) and stimulate them with lipopolysaccharide (LPS) in the presence or absence of the test compounds.

  • Supernatant Collection: After a 24-hour incubation, collect the cell culture supernatants.

  • Griess Reaction: Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration.

  • Data Analysis: Quantify the amount of nitrite produced and determine the inhibitory effect of the compounds on NO production.

Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the anti-inflammatory activity of compounds.

  • Animal Dosing: Administer the trifluoromethylquinoline derivative or a control vehicle to rats orally or intraperitoneally.

  • Induction of Edema: After a set period (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.[3]

Neuroprotective Activity

Emerging research suggests that trifluoromethylquinoline derivatives may possess neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases.

Quantitative Neuroprotective Activity Data

The neuroprotective effects can be quantified by measuring the compound's ability to protect neuronal cells from various insults.

Compound Class/DerivativeAssay/ModelEC50/ActivityReference(s)
1,1′-Biphenylnitrones (PBN Analogues) Oxygen–glucose deprivation in vitro ischemia modelEC50 = 13.16 - 25.5 µM[20]
Coumarin Derivatives Tau aggregation inhibitionEC50 = 8 - 84 µM[21]
Xanthinylthio-hydrazide hydrazone derivatives t-BuOOH-induced oxidative stressSignificant neuroprotective effect[22]
Key Mechanisms of Neuroprotective Activity

The neuroprotective effects of these compounds are thought to be mediated through:

  • Antioxidant Activity: Many neurodegenerative diseases are associated with oxidative stress. Trifluoromethylquinoline derivatives may act as antioxidants, scavenging free radicals and protecting neurons from oxidative damage.

  • Modulation of Signaling Pathways: These compounds may interact with various signaling pathways involved in neuronal survival and apoptosis.

Experimental Protocols

In Vitro Neuroprotection Assay (H₂O₂-Induced Oxidative Stress)

This assay assesses the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.

  • Cell Culture: Culture neuronal cells (e.g., PC12 or SH-SY5Y) in a suitable medium.

  • Compound Pre-treatment: Pre-treat the cells with different concentrations of the trifluoromethylquinoline derivative for a specific period.

  • Induction of Oxidative Stress: Expose the cells to a toxic concentration of hydrogen peroxide (H₂O₂) to induce oxidative stress and cell death.

  • Cell Viability Assessment: After the H₂O₂ treatment, assess cell viability using an MTT assay or similar method.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the compound at different concentrations and determine the EC50 value.[5]

Synthesis of Trifluoromethylquinoline Derivatives

The synthesis of trifluoromethylquinoline derivatives often involves well-established organic chemistry reactions. A common approach is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. Variations of this method, as well as other synthetic strategies, are employed to introduce the trifluoromethyl group and other desired substituents onto the quinoline scaffold.[23]

Synthesis_Workflow Starting_Materials Starting Materials (e.g., 2-aminoaryl ketone, α-methylene carbonyl compound) Friedlander_Annulation Friedländer Annulation or other cyclization reaction Starting_Materials->Friedlander_Annulation Reaction_Conditions Reaction Conditions (Catalyst, Solvent, Temperature) Reaction_Conditions->Friedlander_Annulation Intermediate Trifluoromethylquinoline Scaffold Friedlander_Annulation->Intermediate Functionalization Further Functionalization (e.g., substitution reactions) Intermediate->Functionalization Final_Product Final Trifluoromethylquinoline Derivative Functionalization->Final_Product Purification Purification (e.g., Chromatography) Final_Product->Purification Characterization Characterization (NMR, Mass Spec, etc.) Purification->Characterization

General Synthetic Workflow for Trifluoromethylquinoline Derivatives.

Conclusion

Trifluoromethylquinoline derivatives represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their potent anticancer, antimicrobial, antimalarial, anti-inflammatory, and neuroprotective properties make them attractive candidates for further drug development. The inclusion of the trifluoromethyl group often enhances efficacy and improves drug-like properties. The experimental protocols and mechanistic insights provided in this technical guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. Continued exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of novel and effective therapeutic agents.

References

Quantitative Solubility Data for 4-Chloro-7-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline and Its Analogs

This technical guide provides a comprehensive overview of the available solubility data for quinoline derivatives closely related to this compound. Due to a lack of specific quantitative data for the title compound in publicly available literature, this document focuses on the solubility of the structurally similar compound, 4-Chloro-7-(trifluoromethyl)quinoline, and outlines a general experimental protocol for solubility determination. This information is intended for researchers, scientists, and professionals in the field of drug development.

CompoundSolventTemperatureSolubilitySource
4-Chloro-7-(trifluoromethyl)quinolineChloroformNot Specified25 mg/mL[1]
4-Chloro-7-(trifluoromethyl)quinolineWaterNot Specified-4.83 (log10WS in mol/L)[2]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and subsequently quantifying the concentration of the dissolved solute.[3]

2.1. Materials and Equipment

  • Test compound (e.g., this compound)

  • High-purity organic solvent

  • Analytical balance

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable sealed containers

  • Thermostatic shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

2.2. Procedure

  • Preparation of Calibration Curve:

    • Accurately weigh a precise amount of the test compound and dissolve it in a known volume of the selected solvent to create a stock solution of known concentration.[3]

    • Prepare a series of calibration standards by performing serial dilutions of the stock solution.[3]

    • Analyze these standards using a suitable analytical method (e.g., HPLC, UV-Vis) to generate a calibration curve of response versus concentration.

  • Sample Preparation for Solubility Measurement:

    • Add an excess amount of the solid test compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that a saturated solution is formed.[3]

    • Seal the vials securely to prevent any solvent evaporation during the experiment.[3]

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient duration (typically 24-48 hours) to allow the solution to reach equilibrium.[3]

  • Separation of Undissolved Solid:

    • After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid material.[3]

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the supernatant through a syringe filter to remove any remaining particulate matter.[3]

  • Quantification:

    • Dilute the filtered supernatant to a concentration that falls within the range of the previously prepared calibration curve.

    • Analyze the diluted sample using the same analytical method used for the calibration standards.

    • Determine the concentration of the dissolved compound in the sample by using the calibration curve. The calculated concentration represents the solubility of the compound in the chosen solvent at the specified temperature.

Diagrams and Workflows

To visually represent the processes involved in solubility studies, the following diagrams illustrate the general experimental workflow.

G A Preparation of Calibration Standards E Analysis of Supernatant (e.g., HPLC, UV-Vis) A->E Calibrate Instrument B Sample Preparation: Excess solid in solvent C Equilibration (Thermostatic Shaker) B->C D Separation: Centrifugation & Filtration C->D D->E F Solubility Calculation E->F Compare to Calibration G Start 4-Chloro-7-(trifluoromethyl)quinoline (Starting Material) Reaction Nucleophilic Aromatic Substitution Reaction Start->Reaction Reagent Nucleophilic Reagent (e.g., substituted aniline) Reagent->Reaction Product Biologically Active Quinoline Derivative Reaction->Product

References

An In-depth Technical Guide to the Synthesis of 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthetic pathway for 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline, a crucial intermediate for researchers, scientists, and professionals in drug development. The synthesis is primarily achieved through a two-step process commencing with the formation of a quinoline core via the Conrad-Limpach or Knorr quinoline synthesis, followed by a chlorination step. This document outlines the detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Synthetic Pathway Overview

The synthesis of this compound begins with the reaction of 3-(trifluoromethyl)aniline with a β-ketoester, such as ethyl acetoacetate. This initial step, known as the Conrad-Limpach synthesis, forms the 4-hydroxyquinoline intermediate, 2-methyl-7-(trifluoromethyl)quinolin-4-ol[1][2][3]. The subsequent and final step involves the chlorination of this intermediate, typically using phosphorus oxychloride (POCl₃), to yield the desired this compound[4][5][6].

Synthesis_Pathway Reactant1 3-(Trifluoromethyl)aniline Intermediate 2-Methyl-7-(trifluoromethyl)quinolin-4-ol Reactant1->Intermediate Conrad-Limpach Synthesis Reactant2 Ethyl Acetoacetate Reactant2->Intermediate Product This compound Intermediate->Product Chlorination Reagent1 POCl₃ Reagent1->Product

Caption: Synthetic pathway for this compound.

Data Presentation

Starting Materials
Compound NameMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
3-(Trifluoromethyl)anilineC₇H₆F₃N161.12Colorless to light yellow liquid98-16-8
Ethyl AcetoacetateC₆H₁₀O₃130.14Colorless liquid141-97-9
Intermediate and Final Product
Compound NameMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
2-Methyl-7-(trifluoromethyl)quinolin-4-olC₁₁H₈F₃NO227.18Solid15912-66-0[7]
This compoundC₁₁H₇ClF₃N245.63Solid18529-09-4
Summary of Experimental Protocol and Yields
StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1Conrad-Limpach Synthesis3-(Trifluoromethyl)aniline, Ethyl AcetoacetateDowtherm A or Polyphosphoric Acid140-2501-385-95
2Chlorination2-Methyl-7-(trifluoromethyl)quinolin-4-ol, POCl₃Neat (excess POCl₃)1104-8>90

Experimental Protocols

Step 1: Synthesis of 2-Methyl-7-(trifluoromethyl)quinolin-4-ol

This procedure is based on the Conrad-Limpach synthesis for the formation of 4-hydroxyquinolines.

Materials:

  • 3-(Trifluoromethyl)aniline

  • Ethyl acetoacetate

  • Polyphosphoric acid or Dowtherm A

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 3-(trifluoromethyl)aniline and ethyl acetoacetate in equimolar amounts.

  • Heating and Cyclization:

    • Method A (Polyphosphoric Acid): Add polyphosphoric acid to the mixture. Heat the reaction mixture to approximately 140-150°C with vigorous stirring for 2-3 hours.

    • Method B (Dowtherm A): Heat the initial mixture to about 100-110°C for 1-2 hours to form the enamine intermediate. In a separate flask, heat Dowtherm A to 250°C. Slowly add the enamine intermediate to the hot Dowtherm A and maintain the temperature for 15-30 minutes to effect cyclization[8].

  • Work-up:

    • For Method A: After cooling, carefully pour the reaction mixture onto crushed ice. The precipitate is then neutralized with a sodium bicarbonate solution.

    • For Method B: Allow the mixture to cool to room temperature, which should cause the product to precipitate. Add a non-polar solvent like petroleum ether to aid precipitation[8].

  • Purification: Collect the solid product by vacuum filtration, wash with water and then a cold solvent (e.g., ethanol or diethyl ether), and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of this compound

This procedure outlines the chlorination of the 4-hydroxyquinoline intermediate.

Materials:

  • 2-Methyl-7-(trifluoromethyl)quinolin-4-ol

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 2-methyl-7-(trifluoromethyl)quinolin-4-ol in an excess of phosphorus oxychloride (POCl₃). The reaction is typically run neat[6][9].

  • Heating: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC)[6].

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.

  • Isolation: Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the product precipitates.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

This two-step synthesis provides a reliable and scalable method for the preparation of this compound, a valuable building block in the synthesis of more complex, biologically active molecules.

References

A Technical Guide to the Spectroscopic Characterization of 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the characterization of 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data and representative experimental data from closely related analogs. It also includes detailed, generalized protocols for the spectroscopic analysis of quinoline derivatives.

Introduction

This compound is a halogenated quinoline derivative. Such compounds are of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by the quinoline scaffold. The presence of a trifluoromethyl group can enhance metabolic stability and cell membrane permeability, while the chloro-substituent provides a reactive site for further chemical modification. Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structure of this molecule in research and development settings.

Predicted and Representative Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound based on computational predictions and experimental data from analogous compounds.

Table 1: Predicted Mass Spectrometry Data

Predicted data for C₁₁H₇ClF₃N (Monoisotopic Mass: 245.02 g/mol )[1]

Adduct TypePredicted m/z
[M+H]⁺246.02919
[M+Na]⁺268.01113
[M-H]⁻244.01463
[M]⁺•245.02136

Table 2: Expected ¹H NMR Spectral Data

Based on analogs such as 6-Chloro-2-propyl-4-(trifluoromethyl)quinoline[2]. The chemical shifts are reported in ppm relative to a TMS standard.

Proton AssignmentExpected Chemical Shift (ppm)Multiplicity
-CH₃2.7 - 2.8Singlet
Aromatic-H (H-3)7.5 - 7.6Singlet
Aromatic-H (H-5, H-6, H-8)7.7 - 8.1Multiplet

Table 3: Expected ¹³C NMR Spectral Data

Based on analogs such as 6-Chloro-2-propyl-4-(trifluoromethyl)quinoline[2].

Carbon AssignmentExpected Chemical Shift (ppm)
-CH₃24 - 26
Aromatic-C118 - 135
C-CF₃120 - 124 (quartet)
C-Cl133 - 135
Aromatic-C (quaternary)146 - 163

Table 4: Expected Infrared (IR) Spectroscopy Data

Based on characteristic vibrational modes of quinoline derivatives[2][3].

Wavenumber (cm⁻¹)Vibration Type
3050 - 3100C-H stretch (aromatic)
2950 - 3000C-H stretch (methyl)
1600 - 1620C=C and C=N stretch (ring)
1490 - 1560Aromatic ring vibrations
1100 - 1350C-F stretch (trifluoromethyl)
700 - 850C-Cl stretch

Experimental Protocols for Spectroscopic Analysis

The following are generalized yet detailed methodologies for obtaining the spectroscopic data for quinoline derivatives.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[4]

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra using a 300 MHz or higher field NMR spectrometer.

  • Data Acquisition and Processing: Process the acquired Free Induction Decay (FID) signal using standard software. This involves Fourier transformation, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

3.2 Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Instrumentation: For high-resolution mass spectrometry (HRMS), utilize an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer. For gas chromatography-mass spectrometry (GC-MS), a nonpolar capillary column can be used with electron ionization (EI).

  • Data Analysis: Determine the exact mass of the molecular ion and compare it with the calculated theoretical mass for the compound's molecular formula to confirm its elemental composition. Analyze the fragmentation pattern to further support the proposed structure.

3.3 Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.[4]

  • Instrumentation: Record the spectrum using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.[3]

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as aromatic C-H, C=C, C=N, C-F, and C-Cl bonds.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample Purified 4-Chloro-2-methyl-7- (trifluoromethyl)quinoline NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (HRMS, GC-MS) Sample->MS IR IR Spectroscopy (FTIR-ATR) Sample->IR NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data IR_Data Functional Group Identification IR->IR_Data Structure Final Structure Confirmation NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: Workflow for the spectroscopic analysis of the target compound.

References

Commercial Availability of 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the procurement of specific chemical entities is a critical first step in the synthesis and discovery pipeline. This guide provides a technical summary of the commercial suppliers for the quinoline derivative, 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline (CAS No. 18529-09-4). This compound serves as a valuable building block in medicinal chemistry and materials science.

Compound Identification

  • IUPAC Name: this compound

  • CAS Number: 18529-09-4[1][2]

  • Molecular Formula: C₁₁H₇ClF₃N[1][2]

  • Molecular Weight: 245.63 g/mol [1]

  • Physical Form: Solid[1]

Commercial Supplier Data

The following table summarizes the key information for commercial suppliers of this compound. This data is intended to streamline the procurement process for research and development purposes.

SupplierBrand/Product CodePurityAvailable QuantitiesNotes
Sigma-Aldrich AldrichCPR (BBO000038-1G)Not specified1gThe supplier notes that analytical data is not collected for this product, and the buyer is responsible for confirming identity and purity. All sales are final.[1]
Atomax Not specified95%5 gramsIntended for professional manufacturing, research laboratories, and industrial or commercial usage only. Not for medical or consumer use.[3]
Amitychem (via ECHEMI) KANBEI99% (high quality, see COA)Not specifiedListed as a "high purity hot sale" item from Henan Lihao Chem Plant Limited.[4]
Hangzhou Share Chemical Co., Ltd (via LookChem) Not specified99%100g/bag, 1kg/bagThis listing may be expired. States the product is in stock and can be shipped by air or ocean.[2]

Disclaimer: The availability, purity, and specifications of chemical products can change. It is highly recommended to contact the suppliers directly for the most current information, including pricing, stock status, and detailed certificates of analysis, before making any purchasing decisions. The information provided in this guide is based on publicly available data and is intended for informational purposes only.

Logical Workflow for Procurement

For researchers seeking to acquire this compound, a logical procurement workflow is essential to ensure the timely and efficient acquisition of the necessary starting materials. The following diagram illustrates a recommended process.

G Figure 1: Recommended Procurement Workflow A Identify Required Compound and CAS Number (18529-09-4) B Consult Supplier Table and Online Databases A->B C Contact Multiple Suppliers for Quotes and Availability B->C D Request and Review Certificate of Analysis (COA) C->D E Evaluate Purity, Quantity, and Lead Time D->E F Select Optimal Supplier and Place Purchase Order E->F G Receive and Verify Compound Identity and Purity F->G

Figure 1: Recommended Procurement Workflow

References

An In-depth Technical Guide to 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline: Safety, Handling, and Scientific Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline. Due to the limited availability of specific data for this compound, information from the closely related and well-documented compound, 4-Chloro-7-(trifluoromethyl)quinoline, is included for a more complete understanding of the safety and handling procedures. Researchers should always consult the most current Safety Data Sheet (SDS) for the specific compound in use and perform a thorough risk assessment before commencing any experimental work.

Introduction

This compound is a halogenated quinoline derivative. The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. The presence of a chlorine atom at the 4-position provides a reactive site for nucleophilic substitution, making it a versatile intermediate for the synthesis of a wide range of derivatives. The trifluoromethyl group at the 7-position can enhance the metabolic stability, lipophilicity, and biological activity of the resulting molecules. This guide provides essential information on the safe handling, properties, and scientific context of this compound for professionals in research and drug development.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its close analog, 4-Chloro-7-(trifluoromethyl)quinoline.

PropertyThis compound4-Chloro-7-(trifluoromethyl)quinoline
CAS Number 18529-09-4346-55-4
Molecular Formula C₁₁H₇ClF₃NC₁₀H₅ClF₃N
Molecular Weight 245.63 g/mol 231.60 g/mol
Appearance White to light yellow crystalline powderWhite to light yellow crystalline powder
Melting Point Not available69-71 °C
Boiling Point Not available265.5 ± 35.0 °C at 760 mmHg
Solubility Soluble in many organic solventsSoluble in chloroform (25 mg/mL)

Safety and Handling

The safety information provided is primarily based on data for the structurally similar 4-Chloro-7-(trifluoromethyl)quinoline. It is imperative to handle this compound with the same level of caution in a well-ventilated laboratory environment, preferably within a chemical fume hood.

Hazard Identification

Based on data for analogous compounds, this compound is expected to be classified as follows:

  • Skin Irritation (Category 2)

  • Eye Irritation (Category 2)

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System

Hazard Statements:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the table below.

CategoryPrecautionary Statement
Prevention P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3]
P264: Wash skin thoroughly after handling.[1][3]
P271: Use only outdoors or in a well-ventilated area.[1][3]
P280: Wear protective gloves/ eye protection/ face protection.[1][3]
Response P302 + P352: IF ON SKIN: Wash with plenty of water.[1][3]
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][3]
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
P312: Call a POISON CENTER/doctor if you feel unwell.[2][3]
P332 + P313: If skin irritation occurs: Get medical advice/attention.[3]
P337 + P313: If eye irritation persists: Get medical advice/attention.[3]
P362 + P364: Take off contaminated clothing and wash it before reuse.[3]
Storage P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[1][3]
P405: Store locked up.[1][3]
Disposal P501: Dispose of contents/container to an approved waste disposal plant.[1]
First-Aid Measures
  • General advice: Consult a physician. Show the safety data sheet to the doctor in attendance.

  • If inhaled: If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]

  • In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[3]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]

  • If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Safety glasses with side-shields conforming to EN166. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).

  • Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.

  • Body Protection: Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.

  • Respiratory Protection: For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).

Handling and Storage
  • Precautions for safe handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

  • Conditions for safe storage: Store in a cool, dry, and well-ventilated place.[4] Keep the container tightly closed.[4]

Experimental Protocols

Plausible Synthetic Pathway for this compound

A likely synthetic route to this compound involves a multi-step process, beginning with the construction of the quinoline core, followed by chlorination. A plausible approach is a modification of the Combes quinoline synthesis followed by chlorination.

G A 3-(Trifluoromethyl)aniline C Intermediate Schiff Base A->C Condensation B Pentane-2,4-dione (Acetylacetone) B->C D 2-Methyl-7-(trifluoromethyl)quinolin-4-ol C->D Cyclization (e.g., with H₂SO₄) F This compound D->F Chlorination E Phosphorus oxychloride (POCl₃) E->F

Caption: Plausible synthetic pathway for this compound.

General Experimental Protocol for Chlorination of 4-Hydroxyquinolines

This protocol is a general method for the conversion of a 4-hydroxyquinoline to its corresponding 4-chloro derivative, a key step in the synthesis of the title compound.

Materials:

  • 2-Methyl-7-(trifluoromethyl)quinolin-4-ol

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-Methyl-7-(trifluoromethyl)quinolin-4-ol (1.0 equivalent) in an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 equivalents).

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water or hexane/ethyl acetate).

Applications in Research and Drug Development

Quinoline derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[5][6] The title compound, as a substituted quinoline, is a valuable intermediate for the synthesis of novel therapeutic agents.

Potential as an Intermediate for Anticancer Agents

The quinoline scaffold is present in several approved anticancer drugs, and numerous derivatives are under investigation.[6] These compounds can exert their anticancer effects through various mechanisms, such as:

  • Inhibition of Protein Kinases: Many quinoline derivatives act as inhibitors of protein kinases like EGFR, VEGFR, and PI3K, which are crucial for cancer cell signaling and proliferation.[7][8]

  • Induction of Apoptosis: Substituted quinolines have been shown to induce programmed cell death (apoptosis) in cancer cells.

  • Disruption of Tubulin Polymerization: Some quinoline derivatives can interfere with the formation of microtubules, leading to cell cycle arrest and apoptosis.[8]

G cluster_0 Experimental Workflow for Anticancer Activity Screening A Test Compound (e.g., 4-aminoquinoline derivative) C Cytotoxicity Assay (e.g., MTT, SRB) A->C B Cancer Cell Lines B->C D Determine IC₅₀/GI₅₀ C->D E Mechanism of Action Studies D->E F Cell Cycle Analysis E->F If cytotoxic G Apoptosis Assay (e.g., Annexin V/PI staining) E->G H Western Blotting (Signaling Proteins) E->H

Caption: General experimental workflow for evaluating the anticancer potential of a novel quinoline derivative.

Potential as an Intermediate for Antimalarial Agents

4-Aminoquinolines, which can be synthesized from 4-chloroquinolines, are a well-established class of antimalarial drugs. Their mechanism of action involves accumulating in the acidic food vacuole of the malaria parasite and interfering with the detoxification of heme, a byproduct of hemoglobin digestion. This leads to the buildup of toxic heme, which kills the parasite.

G cluster_0 Antimalarial Mechanism of 4-Aminoquinolines A Parasite ingests host hemoglobin B Hemoglobin digestion in acidic food vacuole A->B C Release of toxic heme B->C D Heme polymerization (biocrystallization) C->D E Non-toxic hemozoin D->E G Inhibition of heme polymerization F 4-Aminoquinoline (e.g., Chloroquine) F->G H Accumulation of toxic heme G->H Leads to I Parasite death H->I

Caption: Simplified signaling pathway for the antimalarial action of 4-aminoquinolines.

References

The Natural Occurrence of Quinoline Alkaloids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline alkaloids represent a diverse and significant class of naturally occurring compounds characterized by a fused benzene and pyridine ring system.[1][2][3] Found across the plant and animal kingdoms, as well as in various microorganisms, these alkaloids exhibit a broad spectrum of potent biological activities.[2][4][5][6] This has led to their extensive investigation and use in drug development, most notably as antimalarial, anticancer, and anti-inflammatory agents.[6][7][8] This technical guide provides a comprehensive overview of the natural occurrence of quinoline alkaloids, presenting quantitative data on their prevalence, detailed experimental protocols for their study, and a visual representation of their key signaling and biosynthetic pathways.

Natural Sources of Quinoline Alkaloids

Quinoline alkaloids are biosynthesized in a variety of organisms, with plants being the most prolific source.[2][5] However, notable examples are also found in microorganisms and the animal kingdom.

Plants

The plant kingdom is the primary source of structurally diverse quinoline alkaloids. The families Rutaceae and Rubiaceae are particularly rich in these compounds.[2][5]

  • Rubiaceae: The most well-known quinoline alkaloids, quinine, quinidine, cinchonine, and cinchonidine, are isolated from the bark of Cinchona species.[1][5] These compounds have a long history of use in the treatment of malaria.[6][8]

  • Rutaceae: This family is a significant source of a wide array of quinoline alkaloids.[5][9] For instance, furoquinoline alkaloids like dictamnine and skimmianine are found in genera such as Ruta, Dictamnus, and Zanthoxylum.[9][10][11][12]

  • Camptotheca acuminata: This deciduous tree is the natural source of camptothecin, a potent anticancer agent.[7][13]

Microorganisms

A growing number of quinoline alkaloids have been isolated from fungi and bacteria, demonstrating their metabolic diversity.[4][5]

  • Fungi: Saprophytic and parasitic fungi produce various quinoline derivatives, which are thought to play a role in reducing competition and facilitating host colonization.[4]

  • Bacteria: Certain bacteria are also known to produce quinoline compounds.[5]

Animals

The occurrence of quinoline alkaloids in the animal kingdom is less common but has been documented. For example, the centipede Scolopendra subspinipes mutilans produces simple quinoline alkaloids.[7]

Quantitative Data on Quinoline Alkaloid Content

The concentration of quinoline alkaloids in their natural sources can vary significantly depending on the species, environmental conditions, and the specific plant part.

Table 1: Quantitative Analysis of Major Quinoline Alkaloids in Cinchona Bark

AlkaloidConcentration Range (% of dry bark)Analytical MethodReference
Cinchonine1.87 - 2.30Supercritical Fluid Chromatography (SFC)[5]
QuinineVaries, often a major componentSupercritical Fluid Chromatography (SFC)
CinchonidineVaries, present in significant amountsSupercritical Fluid Chromatography (SFC)
Total Alkaloid Content 4.75 - 5.20 Supercritical Fluid Chromatography (SFC) [14]

Table 2: Camptothecin Content in Camptotheca acuminata

Plant PartCamptothecin Concentration (% of dry weight)Analytical MethodReference
Young LeavesCan be as high as 0.24% in very small leaves, decreasing with leaf expansionHigh-Performance Liquid Chromatography (HPLC)[7][15]
Dried Shoots (bulk)0.042Not specified[13]
Dried Roots (bulk)0.051Not specified[13]
BarkSignificantly higher than woodNot specified[13]

Experimental Protocols

The extraction, isolation, and characterization of quinoline alkaloids are crucial steps in their study and for drug development.

Extraction and Isolation of Quinoline Alkaloids from Plant Material

A general and widely used method for the extraction of alkaloids from plant material is the acid-base extraction technique.

Protocol:

  • Grinding and Defatting: The dried and powdered plant material is first defatted by extraction with a nonpolar solvent like petroleum ether or n-hexane to remove lipids and other nonpolar compounds.

  • Alkalinization: The defatted plant material is then moistened with a basic solution (e.g., dilute ammonium hydroxide) to convert the alkaloid salts present in the plant tissues into their free base form.

  • Extraction: The alkalinized material is extracted with an organic solvent such as chloroform or dichloromethane. The free alkaloid bases are soluble in these organic solvents.

  • Acidic Extraction: The organic extract containing the alkaloids is then shaken with a dilute aqueous acid solution (e.g., sulfuric acid or hydrochloric acid). The alkaloids, being basic, will form salts and move into the aqueous phase, leaving behind neutral and acidic impurities in the organic phase.

  • Basification and Re-extraction: The acidic aqueous solution is then made basic again, which converts the alkaloid salts back to their free base form. These are then re-extracted with an organic solvent.

  • Concentration: The final organic extract is concentrated under reduced pressure to yield the crude alkaloid mixture.

Characterization of Quinoline Alkaloids

A combination of chromatographic and spectroscopic techniques is employed for the separation and structural elucidation of quinoline alkaloids.

HPLC is a primary technique for the separation and quantification of quinoline alkaloids.

Typical HPLC Parameters:

  • Column: Reverse-phase C18 column.

  • Mobile Phase: A gradient of acetonitrile and water, often with an acid modifier like formic acid.[16][17][18]

  • Detection: UV detection is commonly used, with the wavelength set according to the absorbance maxima of the target alkaloids.[16][17]

NMR spectroscopy is indispensable for the structural elucidation of isolated alkaloids.

General NMR Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified alkaloid in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6]

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum to determine the number and types of protons and their connectivity.[6]

  • ¹³C NMR Acquisition: Obtain a carbon-13 NMR spectrum to identify the number and types of carbon atoms in the molecule.[6]

  • 2D NMR Experiments: Perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish detailed structural connectivity.

MS is used to determine the molecular weight and fragmentation pattern of the alkaloids, aiding in their identification.

Mass Spectrometry Analysis:

  • Ionization: Electrospray ionization (ESI) is commonly used for quinoline alkaloids.[19][20]

  • Analysis: High-resolution mass spectrometry (e.g., TOF or Orbitrap) provides accurate mass measurements for elemental composition determination.[19][20]

  • Tandem MS (MS/MS): Fragmentation analysis helps in the structural elucidation by providing information about the different structural motifs within the molecule.[21][22]

Signaling and Biosynthetic Pathways

Understanding the mechanism of action and the biosynthetic origins of quinoline alkaloids is fundamental for their application in medicine.

Signaling Pathways

Camptothecin exerts its anticancer effect by inhibiting the nuclear enzyme DNA topoisomerase I (Topo I).[2][23][24] Topo I relaxes supercoiled DNA during replication and transcription.[24] Camptothecin stabilizes the covalent complex between Topo I and DNA, which prevents the re-ligation of the DNA strand.[2][23] This leads to the accumulation of single-strand breaks, which are converted to double-strand breaks during DNA replication, ultimately triggering apoptosis.[25]

Camptothecin_Mechanism cluster_nucleus Cell Nucleus DNA Supercoiled DNA TopoI Topoisomerase I DNA->TopoI binds to Cleavable_Complex Topo I-DNA Cleavable Complex TopoI->Cleavable_Complex induces single- strand break Cleavable_Complex->DNA re-ligation (inhibited) DSB Double-Strand Break Cleavable_Complex->DSB leads to Replication_Fork Replication Fork Replication_Fork->Cleavable_Complex collides with Apoptosis Apoptosis DSB->Apoptosis triggers Camptothecin Camptothecin Camptothecin->Cleavable_Complex stabilizes

Caption: Mechanism of action of Camptothecin.

Quinine's antimalarial activity is primarily attributed to its interference with the detoxification of heme in the malaria parasite, Plasmodium falciparum.[4][8][26][27][28] The parasite digests hemoglobin in the host's red blood cells, releasing toxic free heme.[4] The parasite normally polymerizes this heme into non-toxic hemozoin.[26] Quinine is believed to inhibit this polymerization process, leading to the accumulation of toxic heme, which ultimately kills the parasite.[4][26][27]

Quinine_Mechanism cluster_parasite_vacuole Parasite Food Vacuole Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme digestion by parasite Hemozoin Non-toxic Hemozoin Heme->Hemozoin polymerization Parasite_Death Parasite Death Heme->Parasite_Death accumulation leads to Quinine Quinine Quinine->Heme inhibits polymerization

Caption: Mechanism of action of Quinine.

Biosynthetic Pathways

The biosynthesis of quinoline alkaloids can proceed through several pathways, with tryptophan and anthranilic acid being common precursors.[1][3]

In many plants, including Cinchona species, the biosynthesis of quinoline alkaloids starts from the amino acid tryptophan.[29]

Quinoline_Biosynthesis Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Quinoline_Alkaloids Quinoline Alkaloids (e.g., Quinine) Strictosidine->Quinoline_Alkaloids complex series of reactions

Caption: Simplified biosynthesis of quinoline alkaloids from tryptophan.

While structurally distinct, isoquinoline alkaloids share biosynthetic precursors with quinoline alkaloids, often originating from tyrosine.[30][31]

Isoquinoline_Biosynthesis Tyrosine Tyrosine Dopamine Dopamine Tyrosine->Dopamine Norcoclaurine Norcoclaurine Dopamine->Norcoclaurine Reticuline (S)-Reticuline Norcoclaurine->Reticuline Isoquinoline_Alkaloids Diverse Isoquinoline Alkaloids Reticuline->Isoquinoline_Alkaloids key branch point

Caption: Simplified biosynthesis of isoquinoline alkaloids from tyrosine.

References

The Pivotal Role of the Trifluoromethyl Group in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. This technical guide provides an in-depth exploration of the multifaceted roles of the CF₃ group, offering a comprehensive resource for researchers and professionals in drug discovery and development. Through a detailed examination of its effects on metabolic stability, lipophilicity, and target binding affinity, this guide elucidates the rationale behind the prevalence of trifluoromethylated motifs in contemporary pharmaceuticals. This document compiles quantitative data, detailed experimental protocols for key assays, and visual representations of relevant biological pathways and experimental workflows to provide a practical and thorough understanding of the strategic application of the trifluoromethyl group in drug design.

Introduction: The Rise of the Trifluoromethyl Group in Drug Design

The introduction of a trifluoromethyl group into a drug candidate is a widely employed strategy to enhance its pharmacological profile. The unique electronic properties of the CF₃ group, stemming from the high electronegativity of fluorine atoms, distinguish it from its hydrocarbon analog, the methyl (CH₃) group. The CF₃ group is a strong electron-withdrawing substituent, which can significantly alter the physicochemical properties of a molecule, including its acidity (pKa), lipophilicity (LogP), and metabolic stability.[1][2] These modifications can lead to improved absorption, distribution, metabolism, and excretion (ADME) properties, as well as enhanced binding interactions with biological targets.[3][4]

A significant number of FDA-approved drugs contain a trifluoromethyl group, a testament to its value in medicinal chemistry.[5] Prominent examples include the anti-inflammatory drug celecoxib (Celebrex) and the antidepressant fluoxetine (Prozac).[5] The strategic placement of a CF₃ group can block metabolic hotspots, increase a drug's half-life, and improve its overall efficacy and safety profile.[1][2]

Quantitative Impact of the Trifluoromethyl Group on Physicochemical Properties

The introduction of a trifluoromethyl group can lead to predictable, yet context-dependent, changes in a molecule's physicochemical properties. The following tables summarize the quantitative effects of CF₃ substitution on lipophilicity (LogP) and acidity/basicity (pKa) for selected compounds, as well as its impact on metabolic stability.

Effect on Lipophilicity (LogP)

The trifluoromethyl group is generally considered to be more lipophilic than a methyl group, with a Hansch π value of +0.88.[1][4] However, the overall effect on a molecule's LogP can be influenced by the molecular context.[6]

Compound PairStructure (R = CH₃)LogP (R = CH₃)Structure (R = CF₃)LogP (R = CF₃)ΔLogP (CF₃ - CH₃)Reference(s)
Toluene / Benzotrifluoride2.732.86+0.13[7]
Aniline / 4-(Trifluoromethyl)aniline0.901.73+0.83[8]

Note: LogP values can vary depending on the experimental or computational method used.

Effect on Acidity/Basicity (pKa)

The strong electron-withdrawing nature of the trifluoromethyl group significantly impacts the pKa of nearby acidic or basic functional groups. For instance, it generally decreases the pKa of anilines, making them less basic.

Compound PairStructure (R = H)pKa (R = H)Structure (R = CF₃)pKa (R = CF₃)ΔpKa (CF₃ - H)Reference(s)
Aniline / 4-(Trifluoromethyl)aniline4.602.76-1.84[8][9]
Phenol / 4-(Trifluoromethyl)phenol9.958.70-1.25[5]
Effect on Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol compared to ~414 kJ/mol for a C-H bond), making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes.[1] This "metabolic blocking" can significantly increase a drug's half-life and bioavailability.[1]

ParameterDrug without -CF₃ (or with -CH₃)Drug with -CF₃General Outcome of TrifluoromethylationReference(s)
In Vitro Half-life (t₁/₂) in Microsomes ShorterLongerIncreased metabolic stability[1]
Intrinsic Clearance (CLᵢₙₜ) HigherLowerReduced rate of metabolism[1]
Number of Metabolites Generally higherSignificantly reducedBlocking of major metabolic pathways[1]

A study on picornavirus inhibitors demonstrated that replacing a methyl group with a trifluoromethyl group on an oxadiazole ring provided a global protective effect against hepatic metabolism, resulting in significantly fewer metabolites.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of trifluoromethylated compounds.

Determination of Lipophilicity (LogP) by Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (LogP) of a compound.

Materials:

  • Test compound

  • 1-Octanol (pre-saturated with water)

  • Purified water (pre-saturated with 1-octanol)

  • Glass vials with screw caps

  • Vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare the pre-saturated 1-octanol and water phases by vigorously mixing equal volumes of 1-octanol and water for at least 24 hours and then allowing the phases to separate.

  • Partitioning:

    • Add a known volume of the pre-saturated 1-octanol and pre-saturated water to a glass vial.

    • Add a small aliquot of the test compound stock solution to the vial. The final concentration should be within the linear range of the analytical method.

    • Securely cap the vial and vortex vigorously for a set period (e.g., 1-2 hours) to ensure thorough mixing and partitioning.

  • Phase Separation:

    • Centrifuge the vial at a sufficient speed and duration to achieve complete separation of the octanol and water phases.

  • Sampling and Analysis:

    • Carefully withdraw an aliquot from both the upper (octanol) and lower (aqueous) phases, avoiding contamination of the interface.

    • Dilute the aliquots with a suitable solvent to bring the concentration within the calibration range of the analytical instrument.

    • Quantify the concentration of the test compound in each phase using a validated analytical method.

  • Calculation:

    • The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase: LogP = log₁₀ ([Compound]octanol / [Compound]aqueous)

Determination of Metabolic Stability by In Vitro Microsomal Stability Assay

Objective: To assess the metabolic stability of a compound by measuring its rate of disappearance in the presence of liver microsomes.

Materials:

  • Test compound

  • Liver microsomes (human or other species)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Protocol:

  • Preparation of Reagents:

    • Prepare a working solution of the test compound and positive controls in the assay buffer.

    • Prepare the microsomal suspension in the phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the microsomal suspension.

    • Add the test compound or control compound to the wells.

    • Pre-incubate the plate at 37°C for a few minutes.

    • Initiate the reaction by adding the NADPH regenerating system to the wells (time = 0). For negative controls, add buffer instead of the NADPH system.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding cold acetonitrile.

  • Sample Processing:

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • The in vitro half-life (t₁/₂) is calculated as: t₁/₂ = 0.693 / k.

    • The intrinsic clearance (CLᵢₙₜ) can then be calculated.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a compound.

Materials:

  • Test compound

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

  • High-purity water

  • pH meter with a combination pH electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Protocol:

  • Preparation:

    • Calibrate the pH meter using standard pH buffers.

    • Accurately weigh the test compound and dissolve it in a known volume of high-purity water. If the compound has low aqueous solubility, a co-solvent like methanol or DMSO can be used, but the pKa value will be for that specific solvent system.

  • Titration:

    • Place the solution of the test compound in a beaker with a magnetic stir bar and immerse the pH electrode.

    • Begin stirring the solution.

    • Slowly add the standardized titrant (acid for a basic compound, base for an acidic compound) from the burette in small, known increments.

    • After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This corresponds to the midpoint of the flattest region (buffer region) of the titration curve.

    • Alternatively, the equivalence point can be determined from the steepest point of the curve (the inflection point), and the half-equivalence point is half of that volume.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the role and evaluation of trifluoromethylated compounds.

Experimental Workflow for Evaluating Trifluoromethylated Drug Candidates cluster_0 Compound Synthesis cluster_1 Physicochemical Profiling cluster_2 In Vitro ADME Assays cluster_3 In Vitro Pharmacology Lead_Compound Lead Compound (e.g., with -CH3 group) CF3_Analog Trifluoromethylated Analog (Synthesis of -CF3) Lead_Compound->CF3_Analog Trifluoromethylation Reaction LogP Lipophilicity (LogP) Determination CF3_Analog->LogP pKa Acidity/Basicity (pKa) Determination CF3_Analog->pKa Solubility Aqueous Solubility Assessment CF3_Analog->Solubility Metabolic_Stability Metabolic Stability (Microsomal Assay) CF3_Analog->Metabolic_Stability Permeability Permeability (e.g., Caco-2 Assay) CF3_Analog->Permeability Protein_Binding Plasma Protein Binding CF3_Analog->Protein_Binding Target_Binding Target Binding Affinity (e.g., IC50/EC50) CF3_Analog->Target_Binding Selectivity Selectivity Profiling CF3_Analog->Selectivity Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Evaluation LogP->Data_Analysis pKa->Data_Analysis Solubility->Data_Analysis Metabolic_Stability->Data_Analysis Permeability->Data_Analysis Protein_Binding->Data_Analysis Target_Binding->Data_Analysis Selectivity->Data_Analysis Lead_Optimization Lead Optimization Decision Data_Analysis->Lead_Optimization

Workflow for evaluating trifluoromethylated drug candidates.

Simplified Signaling Pathway of Celecoxib (a CF3-Containing Drug) Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Celecoxib Celecoxib (CF3-containing) Celecoxib->COX2 Inhibition Simplified Mechanism of Action of Fluoxetine (a CF3-Containing Drug) Presynaptic_Neuron Presynaptic Neuron Postsynaptic_Neuron Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin_Synapse Serotonin_Vesicle->Serotonin_Synapse Release SERT Serotonin Transporter (SERT) SERT->Presynaptic_Neuron Serotonin_Synapse->SERT Reuptake Serotonin_Receptor Serotonin Receptor Serotonin_Synapse->Serotonin_Receptor Binding Serotonin_Receptor->Postsynaptic_Neuron Signal Transduction Fluoxetine Fluoxetine (CF3-containing) Fluoxetine->SERT Inhibition

References

Methodological & Application

Synthesis of 4-Aminoquinoline Derivatives from 4-Chloroquinolines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including antimalarial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The synthesis of 4-aminoquinoline derivatives, often starting from readily available 4-chloroquinolines, is a cornerstone of many drug discovery and development programs. This document provides detailed application notes and experimental protocols for the synthesis of these important compounds.

The primary method for synthesizing 4-aminoquinolines from 4-chloroquinolines is through nucleophilic aromatic substitution (SNAr), where an amine displaces the chlorine atom at the C4 position of the quinoline ring.[1][4] This reaction is facilitated by the electron-withdrawing effect of the quinoline nitrogen, which activates the C4 position for nucleophilic attack.[4] Various methodologies, including conventional heating, microwave-assisted synthesis, and palladium-catalyzed cross-coupling reactions, have been developed to achieve this transformation efficiently.[1][2]

Synthetic Strategies

The synthesis of 4-aminoquinoline derivatives from 4-chloroquinolines can be broadly categorized into the following approaches:

  • Nucleophilic Aromatic Substitution (SNAr) under Conventional Heating: This is the most traditional method, typically involving heating the 4-chloroquinoline with an appropriate amine in a suitable solvent.[1] The reaction conditions, such as temperature and reaction time, can be harsh, often requiring high temperatures and long durations.[1]

  • Microwave-Assisted Nucleophilic Aromatic Substitution: The use of microwave irradiation can significantly accelerate the reaction, leading to shorter reaction times and often improved yields compared to conventional heating.[2][5] Reactions are typically carried out in sealed vessels in a microwave reactor.[4]

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction allows for the formation of C-N bonds under milder conditions than traditional SNAr reactions.[6][7][8] It is particularly useful for coupling less reactive amines or for substrates that are sensitive to high temperatures.[7]

Data Presentation: A Comparative Summary of Synthetic Protocols

The following table summarizes quantitative data from various reported syntheses of 4-aminoquinoline derivatives from 4-chloroquinolines, providing a comparative overview of different methods and their efficiencies.

Starting MaterialAmineMethodSolventTemperature (°C)TimeYield (%)Reference
4,7-DichloroquinolineButylamineConventional HeatingNeatRefluxNot SpecifiedNot Specified[9]
4,7-DichloroquinolineEthane-1,2-diamineConventional HeatingNeat80 then 1308hNot Specified[9]
4,7-DichloroquinolineN,N-dimethyl-propane-1,3-diamineConventional HeatingNeat1308hNot Specified[9]
4,7-DichloroquinolinePropane-1,3-diamineMicrowave IrradiationSolvent-free135Not Specified92[5]
4,7-DichloroquinolineVarious alkyl/aryl aminesMicrowave IrradiationDMSO140-18020-30 min80-95[2]
4,7-Dichloroquinolineo-(Diethylaminomethyl)benzonitrileConventional HeatingNMPNot SpecifiedNot Specified56[10]
6-Bromo-2-chloroquinolineCyclic aminesBuchwald-Hartwig AminationNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[7]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (Conventional Heating)

This protocol is a general guideline for the synthesis of 4-aminoquinoline derivatives via conventional heating.

Materials:

  • Substituted 4-chloroquinoline (1.0 eq)

  • Primary or secondary amine (1.0 - 5.0 eq)

  • Solvent (e.g., ethanol, DMF, or neat)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Standard laboratory glassware for work-up and purification

Procedure:

  • In a round-bottom flask, dissolve the substituted 4-chloroquinoline in the chosen solvent. If the reaction is to be run neat, the solvent is omitted.

  • Add the amine to the reaction mixture. The amount of amine can vary depending on its reactivity and boiling point.

  • Fit the flask with a reflux condenser and heat the mixture to the desired temperature (typically reflux) with stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The work-up procedure will vary depending on the properties of the product. A typical work-up involves:

    • Diluting the reaction mixture with an organic solvent (e.g., dichloromethane).

    • Washing the organic layer with an aqueous solution of sodium bicarbonate (5%) to remove any acidic byproducts, followed by water and brine.

    • Drying the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Removing the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 2: General Procedure for Microwave-Assisted Nucleophilic Aromatic Substitution

This protocol describes a general method for the synthesis of 4-aminoquinoline derivatives using microwave irradiation.

Materials:

  • Substituted 4-chloroquinoline (1.0 eq)

  • Primary or secondary amine (1.0 - 2.0 eq)

  • Solvent (e.g., DMSO, ethanol)

  • Base (e.g., K2CO3, NaOH), if required

  • Microwave vial

  • Microwave reactor

  • Magnetic stirrer

Procedure:

  • In a microwave vial, combine the substituted 4-chloroquinoline, the amine, and the solvent.

  • If necessary, add a base. A base is often required when using secondary amines or aryl/heteroarylamines.[2]

  • Seal the vial and place it in the microwave reactor.

  • Set the desired temperature (e.g., 140-180 °C) and reaction time (e.g., 20-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Isolate the product by precipitation upon the addition of water or by extraction with a suitable organic solvent.

  • Purify the product as described in Protocol 1.

Mandatory Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_end Final Product start Start: Select 4-Chloroquinoline and Amine reactants Prepare Reactants and Solvent start->reactants setup Reaction Setup: - Conventional Heating - Microwave Irradiation - Pd-Catalyzed Coupling reactants->setup synthesis Synthesis of 4-Aminoquinoline Derivative setup->synthesis workup Reaction Quenching and Extraction synthesis->workup purification Purification: - Crystallization - Column Chromatography workup->purification end End: Characterized 4-Aminoquinoline Derivative purification->end

Caption: General experimental workflow for the synthesis of 4-aminoquinoline derivatives.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex (Intermediate) cluster_products Products chloroquinoline 4-Chloroquinoline intermediate σ-complex chloroquinoline->intermediate Nucleophilic Attack amine Amine (R-NH2) amine->intermediate aminoquinoline 4-Aminoquinoline Derivative intermediate->aminoquinoline Chloride Elimination hcl HCl intermediate->hcl

Caption: Simplified mechanism of Nucleophilic Aromatic Substitution (SNAr).

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-Chloroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of nucleophilic substitution reactions involving 4-chloroquinolines, a critical transformation in the synthesis of a diverse array of biologically active compounds. These application notes and detailed protocols are intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and drug development.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, and functionalization at the C4-position is crucial for the biological activity of many quinoline-based drugs.[1] Nucleophilic aromatic substitution (SNAr) of 4-chloroquinolines is a cornerstone reaction for introducing diverse functionalities at this position.[1][2] The reactivity of 4-chloroquinolines is enhanced by the electron-withdrawing effect of the quinoline nitrogen, making the C4-carbon electron-deficient and susceptible to nucleophilic attack.[1][3] This reaction is instrumental in the synthesis of numerous pharmacologically relevant molecules, including antimalarial agents, anticancer compounds, and kinase inhibitors.[1]

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The most widely accepted mechanism for nucleophilic substitution on 4-chloroquinolines is the SNAr mechanism, which proceeds via an addition-elimination pathway.[4][5] The reaction is initiated by the attack of a nucleophile on the electron-deficient C4-carbon of the quinoline ring. This leads to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4][5] In the subsequent step, the leaving group (chloride) is eliminated, and the aromaticity of the quinoline ring is restored.[5] The presence of electron-withdrawing groups on the aromatic ring accelerates the reaction by stabilizing the negatively charged intermediate.[6]

General mechanism of Nucleophilic Aromatic Substitution (SNAr) on 4-chloroquinoline.

Applications in Drug Discovery

The nucleophilic substitution of 4-chloroquinolines is a highly versatile and indispensable reaction for the synthesis of a vast number of pharmacologically relevant molecules.[1] The resulting 4-substituted quinolines, particularly 4-aminoquinolines, form the core structure of many therapeutic agents.

A prominent application is in the development of antimalarial drugs.[7] Compounds like chloroquine and hydroxychloroquine are synthesized through the nucleophilic substitution of 4,7-dichloroquinoline with appropriate amine side chains.[7] These 4-aminoquinoline derivatives are thought to exert their antimalarial effect by interfering with the detoxification of heme in the malaria parasite.[1] They inhibit hemozoin biocrystallization, leading to the accumulation of toxic free heme, which ultimately results in parasite death.[1]

Drug_Discovery_Application cluster_synthesis Chemical Synthesis cluster_moa Mechanism of Antimalarial Action Start 4-Chloroquinoline Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction + Nucleophile (Amine) Product 4-Aminoquinoline Derivative (e.g., Chloroquine) Reaction->Product Inhibition Inhibition of Hemozoin Biocrystallization Product->Inhibition Biological Activity Accumulation Accumulation of Toxic Free Heme Inhibition->Accumulation Death Parasite Death Accumulation->Death Experimental_Workflow Start Select 4-Chloroquinoline and Nucleophile Preparation Prepare Reactants and Solvent Start->Preparation Reaction_Setup Reaction Setup: - Conventional Heating - Microwave Irradiation - Ultrasound - Catalyst System Preparation->Reaction_Setup Reaction Nucleophilic Substitution Reaction Reaction_Setup->Reaction Workup Reaction Quenching and Extraction Reaction->Workup Purification Purification: - Crystallization - Column Chromatography Workup->Purification End Characterized 4-Substituted Quinoline Purification->End

References

Application Notes and Protocols: 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline as a key intermediate in the synthesis of novel anticancer agents. While this compound itself is not typically the active pharmaceutical ingredient, its strategic design allows for versatile chemical modifications, leading to derivatives with potent anti-proliferative activities. The following sections detail the synthesis of such derivatives, their in vitro efficacy, and generalized protocols for their evaluation.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad range of biological activities, including anticancer properties.[1][2] The presence of a trifluoromethyl group at the 7-position, as seen in this compound, can enhance metabolic stability and lipophilicity, often improving the pharmacological profile of the final compounds.[3] The chlorine atom at the 4-position serves as a reactive site, acting as a good leaving group for nucleophilic substitution reactions.[3] This allows for the facile introduction of various functional groups and side chains, leading to the generation of diverse chemical libraries for anticancer screening.

Synthesis of Anticancer Agents

This compound is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[3] A common synthetic strategy involves the nucleophilic substitution of the 4-chloro group with various amines to generate 4-aminoquinoline derivatives.

For instance, novel quinoline-chalcone derivatives have been synthesized by reacting 4-chloro-2-methylquinoline with substituted 4-aminoacetophenone chalcones in the presence of an acid catalyst.[4] Similarly, other 4-aminoquinoline derivatives have been prepared through the reaction of 4-chloro-7-substituted-quinolines with corresponding mono- or dialkyl amines.[5]

In Vitro Anticancer Activity of Derivatives

Derivatives of this compound have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The tables below summarize the in vitro growth inhibitory activities of several reported derivatives.

Compound/AnalogCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
N-[4-[5-(4-chlorophenyl)-4,5-dihydroisoxazol-3-yl]phenyl]-7-(trifluoromethyl)quinolin-4-amine60 human tumor cell linesGrowth InhibitionGI50 (MG-MID) = 1.95[6]
(E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-oneMDA-MB-231 (Breast)AntiproliferativeIC50 = 0.82[6]
BPIQY79 (Retinoblastoma)ProliferationIC50 = 13.64[6]
DFIQA549 (Lung)AntiproliferationIC50 = 3.53[6]
Quinoline-chalcone derivative 12e MGC-803 (Gastric)AntiproliferativeIC50 = 1.38[4]
HCT-116 (Colon)IC50 = 5.34[4]
MCF-7 (Breast)IC50 = 5.21[4]
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast)CytotoxicityGI50 = 7.35 - 8.73[5]
MCF-7 (Breast)GI50 = 8.22[5]
Quinoline-based dihydrazone derivative 3b MCF-7 (Breast)CytotoxicityIC50 = 7.016[7]
Quinoline-based dihydrazone derivative 3c MCF-7 (Breast)CytotoxicityIC50 = 7.05[7]

Postulated Signaling Pathways and Mechanism of Action

The primary mechanisms of action for quinoline derivatives often involve the inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.[6] Based on studies of structurally related compounds, derivatives of this compound may exert their anticancer effects by modulating pathways such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK signaling cascades.[6] Additionally, some quinoline derivatives have been shown to induce apoptosis.[2][7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation Compound Quinoline Derivative Compound->Ras Inhibition? Compound->PI3K Inhibition?

Caption: Postulated intervention points of quinoline derivatives in cancer signaling pathways.

Experimental Protocols

The following are generalized protocols for key experiments to evaluate the anticancer potential of novel compounds derived from this compound.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.[2] Remove the old medium and add 100 µL of the medium containing different concentrations of the test compound to the wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

G Start Start: Synthesized Quinoline Derivative InVitro In Vitro Cytotoxicity Screening (e.g., MTT Assay) against a panel of cancer cell lines Start->InVitro Select Select Potent Compounds (Low IC50) InVitro->Select Select->InVitro Not Potent (Synthesize new derivatives) Mechanism Mechanism of Action Studies (e.g., Apoptosis Assays, Cell Cycle Analysis, Western Blot) Select->Mechanism Potent InVivo In Vivo Efficacy Studies (Xenograft Models) Mechanism->InVivo Lead Lead Compound for Further Development InVivo->Lead

Caption: Experimental workflow for evaluating the anticancer potential of a novel quinoline derivative.

Protocol 2: Apoptosis Detection by Annexin V-FITC/PI Staining

This protocol is for quantifying apoptosis induced by a test compound using flow cytometry.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: After treatment, harvest the cells (including floating and adherent cells) by trypsinization and centrifugation.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.

Conclusion

While direct data on the anticancer activity of this compound is not extensively documented, its role as a key precursor for the synthesis of potent anticancer agents is well-established.[3] The structural features of this quinoline derivative provide a versatile platform for the development of novel therapeutics. The provided protocols offer a foundational framework for researchers to screen and characterize new derivatives synthesized from this valuable intermediate. Further investigation into the structure-activity relationships of these derivatives is warranted to guide the design of next-generation anticancer drugs.

References

Application Notes and Protocols for Suzuki Coupling with 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline with various arylboronic acids. This reaction is a powerful tool for the synthesis of novel 4-aryl-2-methyl-7-(trifluoromethyl)quinoline derivatives, which are of significant interest in medicinal chemistry and materials science due to the prevalence of the quinoline scaffold in biologically active compounds.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[1][2] It is a versatile and widely used method for the formation of carbon-carbon bonds.[1] For the specific substrate, this compound, the chlorine atom at the 4-position is the reactive site for the coupling reaction. The electron-withdrawing trifluoromethyl group at the 7-position can influence the reactivity of the chloroquinoline. Generally, electron-withdrawing groups can make the aryl halide more reactive towards oxidative addition to the palladium(0) catalyst.[3]

General Reaction Scheme

The general scheme for the Suzuki coupling of this compound is presented below:

Experimental Protocols

A generalized protocol for the Suzuki coupling of this compound is provided below. This protocol is based on established methods for the coupling of other chloroquinolines and related heterocyclic chlorides and may require optimization for specific arylboronic acids.[4][5][6]

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂)

  • Ligand (if required, e.g., triphenylphosphine (PPh₃), tricyclohexylphosphine (PCy₃))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and Schlenk line or glovebox

Procedure:

  • Reaction Setup: To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (0.01-0.05 eq.), and the base (2.0-3.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous solvent and degassed water (typically in a ratio of 3:1 to 5:1 v/v) to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 4-aryl-2-methyl-7-(trifluoromethyl)quinoline.

Data Presentation

The following tables summarize typical reaction conditions and yields for Suzuki couplings of related chloro-heterocyclic compounds, which can serve as a starting point for optimizing the reaction with this compound.

Table 1: Exemplary Catalysts and Bases for Suzuki Coupling of Aryl Chlorides

CatalystLigandBaseTypical Loading (mol%)Reference
Pd(OAc)₂P(tBu)₃Cs₂CO₃1-3[7]
Pd₂(dba)₃PCy₃K₃PO₄1-2[7]
PdCl₂(PPh₃)₂-K₂CO₃2-5[5]
Pd(PPh₃)₄-Na₂CO₃3-5[8]

Table 2: Solvent and Temperature Profiles for Suzuki Coupling Reactions

Solvent SystemTemperature (°C)Typical Reaction Time (h)Reference
Dioxane/Water1002-12[6]
DMF/EtOH1002[5]
Toluene/Water11012-24[9]
THF/Water40-662.5-12[2]

Visualizations

Diagram 1: General Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1][10]

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_complex R¹-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r1r2 R¹-Pd(II)L_n-R² transmetalation->pd2_r1r2 reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 R¹-R² r1x Aryl Halide (R¹-X) 4-Chloro-2-methyl-7- (trifluoromethyl)quinoline r1x->oxidative_addition boronic_acid Boronic Acid (R²-B(OH)₂) boronic_acid->transmetalation + Base base Base (e.g., K₂CO₃)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of 4-aryl-2-methyl-7-(trifluoromethyl)quinolines via Suzuki coupling.

Workflow start Start setup Reaction Setup: - this compound - Arylboronic Acid - Catalyst & Base start->setup inert Establish Inert Atmosphere (Argon/Nitrogen) setup->inert solvent Add Solvents (e.g., Dioxane/Water) inert->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Work-up: - Cool to RT - Dilute & Wash reaction->workup purification Purification: - Dry, Filter, Concentrate - Column Chromatography workup->purification product Characterize Final Product (NMR, MS, etc.) purification->product end End product->end

Caption: A typical experimental workflow for Suzuki coupling.

References

Application of 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline as a key intermediate in the synthesis of potent kinase inhibitors, with a specific focus on the development of c-Met kinase inhibitors. The protocols and data presented are based on established synthetic methodologies for structurally related quinoline derivatives and serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug discovery.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including a variety of kinase inhibitors. The unique electronic and steric properties of substituted quinolines allow for fine-tuning of their interaction with the ATP-binding pocket of kinases, leading to potent and selective inhibition. The title compound, this compound, is a valuable building block for the synthesis of novel kinase inhibitors. The chlorine atom at the 4-position serves as a reactive handle for nucleophilic aromatic substitution, enabling the introduction of various pharmacophoric moieties. The trifluoromethyl group at the 7-position can enhance metabolic stability and binding affinity, while the methyl group at the 2-position can influence the overall conformation and selectivity of the final compound.

This document will focus on the synthesis of 3,5,7-trisubstituted quinoline derivatives as potent inhibitors of the c-Met kinase, a receptor tyrosine kinase that plays a crucial role in tumor cell proliferation, survival, and metastasis.

Data Presentation

The following table summarizes the in vitro c-Met kinase inhibitory activity of representative 3,5,7-trisubstituted quinoline derivatives synthesized from a structurally similar precursor, 5-nitro-7-(trifluoromethyl)quinoline. This data highlights the potential for developing highly potent inhibitors using the quinoline scaffold.

Compound IDStructurec-Met IC50 (nM)[1][2]
21a 3-(4-(4-ethylpiperazin-1-yl)phenylamino)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline< 1.0
21b 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline< 1.0
21c 3-(4-(morpholine-4-carbonyl)phenylamino)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline< 1.0
21l 3-(4-(1-methyl-1H-pyrazol-4-yl)phenylamino)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline< 1.0
27a 3-(4-(2-hydroxyethyl)piperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline< 1.0
27b 3-(4-(cyclopropylmethyl)piperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline< 1.0
27c 3-(4-(tert-butoxycarbonyl)piperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline< 1.0

Experimental Protocols

The following protocols describe the synthesis of a potent c-Met inhibitor, adapted from the synthesis of compound 21b using this compound as the starting material.

Protocol 1: Synthesis of 4-((2-methyl-7-(trifluoromethyl)quinolin-4-yl)amino)aniline

This protocol describes the nucleophilic aromatic substitution reaction between this compound and p-phenylenediamine.

Materials:

  • This compound

  • p-Phenylenediamine

  • Ethanol (anhydrous)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous ethanol, add p-phenylenediamine (1.2 eq).

  • Add a catalytic amount of concentrated HCl (2-3 drops).

  • Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 4-((2-methyl-7-(trifluoromethyl)quinolin-4-yl)amino)aniline.

Protocol 2: Synthesis of a 3,5,7-Trisubstituted Quinoline c-Met Inhibitor

This protocol outlines a potential synthetic route to a c-Met inhibitor by introducing substituents at the 3 and 5-positions of the quinoline core, based on the chemistry described by Wang et al. (2011). This is a conceptual adaptation and would require optimization.

Materials:

  • Intermediate from Protocol 1

  • N-bromosuccinimide (NBS)

  • Acetic acid

  • 1-Acetylpiperazine

  • Palladium catalyst (e.g., Pd(OAc)2)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3)

  • Anhydrous solvent (e.g., Dioxane)

  • 3-Nitrobenzaldehyde

  • Sodium triacetoxyborohydride

  • Dichloromethane (DCM)

Procedure:

Step 2a: Bromination at the 3-position

  • Dissolve the product from Protocol 1 in acetic acid.

  • Add N-bromosuccinimide (NBS) portion-wise at room temperature.

  • Stir the mixture for several hours until TLC indicates complete consumption of the starting material.

  • Pour the reaction mixture into ice water and collect the precipitate by filtration to obtain the 3-bromo intermediate.

Step 2b: Buchwald-Hartwig Amination

  • In a reaction vessel, combine the 3-bromo intermediate, 1-acetylpiperazine, palladium catalyst, and ligand.

  • Add the base and anhydrous dioxane.

  • Degas the mixture and heat under an inert atmosphere until the reaction is complete as monitored by TLC.

  • Cool the mixture, dilute with a suitable solvent, and filter through celite.

  • Purify the crude product by column chromatography to yield the 3-(4-acetylpiperazin-1-yl) intermediate.

Step 2c: Nitration at the 5-position (conceptual) Note: This step is a significant adaptation and would require substantial investigation as direct nitration could be challenging.

  • A selective nitration at the 5-position would be required. This could potentially be achieved using standard nitrating agents (e.g., HNO3/H2SO4) under carefully controlled conditions. Protecting groups might be necessary.

Step 2d: Reduction of the Nitro Group

  • Dissolve the 5-nitro intermediate in a suitable solvent (e.g., ethanol/water).

  • Add a reducing agent such as iron powder and ammonium chloride.

  • Heat the mixture to reflux for several hours.

  • Filter the hot solution through celite and purify the product to obtain the 5-amino intermediate.

Step 2e: Reductive Amination

  • Dissolve the 5-amino intermediate in dichloromethane (DCM).

  • Add 3-nitrobenzaldehyde and sodium triacetoxyborohydride.

  • Stir the reaction at room temperature until completion.

  • Quench the reaction with water and extract the product with DCM.

  • Purify the crude product by column chromatography to obtain the final 3,5,7-trisubstituted quinoline inhibitor.

Visualizations

Experimental Workflow

G start 4-Chloro-2-methyl-7- (trifluoromethyl)quinoline step1 Nucleophilic Aromatic Substitution (p-phenylenediamine, EtOH, HCl) start->step1 intermediate1 4-((2-methyl-7-(trifluoromethyl)quinolin-4-yl)amino)aniline step1->intermediate1 step2a Bromination (NBS, Acetic Acid) intermediate1->step2a intermediate2 3-Bromo Intermediate step2a->intermediate2 step2b Buchwald-Hartwig Amination (1-Acetylpiperazine, Pd catalyst) intermediate2->step2b intermediate3 3-(4-acetylpiperazin-1-yl) Intermediate step2b->intermediate3 step2c Nitration (Conceptual) intermediate3->step2c intermediate4 5-Nitro Intermediate step2c->intermediate4 step2d Nitro Reduction (Fe, NH4Cl) intermediate4->step2d intermediate5 5-Amino Intermediate step2d->intermediate5 step2e Reductive Amination (3-Nitrobenzaldehyde, NaBH(OAc)3) intermediate5->step2e product Final c-Met Inhibitor step2e->product

Caption: Synthetic workflow for a c-Met inhibitor.

c-Met Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor RAS RAS cMet->RAS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 HGF HGF (Ligand) HGF->cMet Binds & Activates Inhibitor Quinoline-based c-Met Inhibitor Inhibitor->cMet Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3->Transcription Proliferation Cell Proliferation, Survival, Metastasis Transcription->Proliferation

Caption: Overview of the c-Met signaling pathway and its inhibition.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of Chloroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. This reaction has found extensive application in medicinal chemistry and drug development for the synthesis of arylamines, which are prevalent structural motifs in a vast array of pharmaceuticals. The quinoline scaffold, in particular, is a key component of numerous therapeutic agents, and the ability to efficiently introduce amino functionalities onto this heterocyclic system is of paramount importance. These application notes provide detailed experimental procedures and compiled data for the Buchwald-Hartwig amination of various chloroquinolines, offering a valuable resource for researchers in the field.

The reaction typically involves the coupling of an aryl halide (in this case, a chloroquinoline) with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and often requires optimization depending on the specific substrates.

Data Presentation

The following tables summarize quantitative data from various reported Buchwald-Hartwig amination reactions of chloroquinolines.

Table 1: Buchwald-Hartwig Amination of 2-Chloroquinolines

EntryChloroquinoline SubstrateAminePd-catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12-ChloroquinolineAnilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001895
22-Chloro-6-methoxyquinolineMorpholinePd(OAc)₂ (5)BINAP (7.5)Cs₂CO₃Dioxane1102488
32-Chloro-4-methylquinolinen-ButylaminePd₂(dba)₃ (1.5)DavePhos (3)K₃PO₄t-BuOH901292
46-Bromo-2-chloroquinolinePyrrolidinePd(OAc)₂ (5)Xantphos (10)NaOtBuToluene1001678[1]

Table 2: Buchwald-Hartwig Amination of 4-Chloroquinolines

EntryChloroquinoline SubstrateAminePd-catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-ChloroquinolineBenzylaminePd₂(dba)₃ (2)RuPhos (4)LHMDSTHF651685
24,7-DichloroquinolinePiperidinePd(OAc)₂ (3)SPhos (6)K₂CO₃Toluene/H₂O1002075
34-Chloro-7-methoxyquinolineAnilinePd₂(dba)₃ (2)BrettPhos (4)NaOtBuDioxane1001291
44-Chloroquinoline-3-carbonitrileCyclohexylaminePd(OAc)₂ (5)CyPF-tBu (10)Cs₂CO₃Toluene1102482

Experimental Protocols

General Procedure for the Buchwald-Hartwig Amination of Chloroquinolines

This protocol provides a general guideline for performing the Buchwald-Hartwig amination of chloroquinolines. The specific conditions may require optimization based on the reactivity of the substrates.

Materials:

  • Chloroquinoline derivative

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, BINAP, Xantphos)

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stirrer and heating block/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst (1-5 mol%), the phosphine ligand (1.2-2 equivalents relative to the palladium catalyst), and the base (1.2-2.0 equivalents).

    • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Addition of Reactants:

    • Under the inert atmosphere, add the chloroquinoline (1.0 equivalent) and the amine (1.1-1.5 equivalents) to the Schlenk tube.

    • Add the anhydrous solvent via syringe to achieve a concentration of 0.1-0.5 M.

  • Reaction:

    • Place the sealed reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-120 °C).

    • Stir the reaction mixture vigorously for the specified time (typically 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

  • Characterization:

    • Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its structure and purity.

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for Buchwald-Hartwig Amination cluster_0 Reaction Setup cluster_1 Reactant Addition cluster_2 Reaction cluster_3 Work-up & Purification cluster_4 Analysis A Combine Pd Catalyst, Ligand, and Base B Inert Atmosphere (N2 or Ar) A->B Evacuate & Backfill C Add Chloroquinoline & Amine B->C D Add Anhydrous Solvent C->D E Heat & Stir D->E F Monitor Progress (TLC/LC-MS) E->F G Quench & Dilute F->G H Filter G->H I Wash & Dry H->I J Purify (Chromatography) I->J K Characterize (NMR, MS) J->K

Caption: A generalized workflow for the Buchwald-Hartwig amination.

Catalytic Cycle

G Catalytic Cycle of Buchwald-Hartwig Amination Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)X Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [L-Pd(II)(Ar)(R₂NH)]⁺X⁻ OA_complex->Amine_complex + R₂NH Amido_complex L-Pd(II)(Ar)(NR₂) Amine_complex->Amido_complex + Base - Base-H⁺X⁻ Amido_complex->Pd0 Reductive Elimination (Ar-NR₂)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Development of Antimalarial Agents from Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of novel antimalarial agents derived from the quinoline scaffold. This document outlines the key mechanisms of action, structure-activity relationships, and detailed experimental protocols for the synthesis, in vitro screening, and in vivo evaluation of quinoline-based compounds.

Introduction: The Quinoline Scaffold in Antimalarial Drug Discovery

The quinoline ring system is a cornerstone in the history and current landscape of antimalarial chemotherapy. Chloroquine, a 4-aminoquinoline, was once the frontline treatment for malaria, but the emergence and spread of drug-resistant Plasmodium falciparum has necessitated the development of new quinoline-based therapeutics.[1] These notes will explore the continued relevance of this scaffold and provide practical guidance for researchers in this field.

The primary mechanism of action for many quinoline antimalarials is the interference with the detoxification of heme in the parasite's acidic food vacuole.[2][3] During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme.[3][4] The parasite normally detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin.[3][4] Quinoline derivatives are weak bases that accumulate in the acidic food vacuole and are thought to cap the growing hemozoin crystal, preventing further polymerization.[2][3] This leads to a buildup of toxic heme, which induces oxidative stress and ultimately kills the parasite.[4]

Data Presentation: In Vitro Activity of Representative Quinoline Derivatives

The following tables summarize the in vitro antimalarial activity and cytotoxicity of various quinoline derivatives against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.

Table 1: In Vitro Antimalarial Activity of Selected Quinoline Derivatives

Compound IDModificationP. falciparum StrainIC50 (µM)Reference
Chloroquine-3D7 (CQS)~0.02[5]
Chloroquine-K1 (CQR)~0.3[6]
Series 1: 4-Aminoquinolines
Compound 4bDihydropyrimidine derivativeCQR0.46[1]
Compound 4gDihydropyrimidine derivativeCQR0.30[1]
Compound 4iDihydropyrimidine derivativeCQR0.014[1]
Compound 121,3,4-oxadiazole derivativeCQR0.46[1]
Series 2: Mefloquine Analogs
MQ-38Ester-linked atovaquone hybridF32-TEM (CQR)0.0006-0.0011[7]
MQ-39Ester-linked atovaquone hybridF32-TEM (CQR)0.0006-0.0011[7]
Series 3: Styrylquinolines
UCF5012-arylvinylquinolineDd2 (CQR)~0.067[8]
Compound 296-Chloro-2-(4-fluorostyryl)Dd2 (CQR)0.0048[8]
Series 4: Quinoline-Imidazoles
(-)-11(xxxii)Enantiomerically pure hybridMDR strain0.10[9]
Series 5: Marinoquinoline Derivatives
Compound 1Fluorescent derivativeK1 (CQR)0.041[10]

Table 2: Cytotoxicity of Selected Quinoline Derivatives

Compound IDCell LineCC50 (µM)Selectivity Index (SI)Reference
1-(2-(methylamino)ethyl)-3-(quinolin-4-yl)thioureaHeLa>100>83[5]
Compound 40aHUVEC43.21172.84[5]
Compound 1HepG2>250>6410[10]

Experimental Protocols

General Protocol for the Synthesis of 4-Aminoquinoline Derivatives

This protocol describes a general method for the synthesis of 4-aminoquinoline derivatives via nucleophilic aromatic substitution of 4,7-dichloroquinoline with a primary amine.[11][12]

Materials:

  • 4,7-dichloroquinoline

  • Desired primary amine (e.g., N,N-dimethylethylenediamine)

  • N-methyl-2-pyrrolidone (NMP) or phenol as solvent

  • Potassium carbonate (K2CO3) or triethylamine as a base

  • Standard laboratory glassware for organic synthesis

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask, dissolve 4,7-dichloroquinoline (1 equivalent) in NMP or phenol.

  • Add the desired primary amine (1.1-1.5 equivalents) to the solution.

  • Add the base (K2CO3 or triethylamine, 2-3 equivalents).

  • Heat the reaction mixture under an inert atmosphere at 90-140°C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If phenol was used as a solvent, add a suitable organic solvent (e.g., ethyl acetate) and wash the organic layer with an aqueous solution of sodium hydroxide (1 M) to remove the phenol.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the desired 4-aminoquinoline derivative.

In Vitro Antimalarial Activity Assay (SYBR Green I-Based Method)

This protocol is adapted from the SYBR Green I-based fluorescence assay for measuring P. falciparum growth inhibition.[9][13][14]

Materials:

  • Culture of synchronized, ring-stage P. falciparum at 1% parasitemia and 2% hematocrit.

  • Complete parasite culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin).

  • Test compounds and control drugs (e.g., chloroquine, artemisinin) serially diluted in an appropriate solvent (e.g., DMSO).

  • Sterile 96-well flat-bottom microplates.

  • Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5).[13][14]

  • SYBR Green I nucleic acid stain (10,000x concentrate).

  • Fluorescence plate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

Procedure:

  • Pre-dose the 96-well plates with 1 µL of the serially diluted test compounds and controls.

  • Add 99 µL of the synchronized parasite culture to each well. Include parasite-only (no drug) and uninfected red blood cell controls.

  • Incubate the plates for 72 hours in a humidified, gassed (5% CO2, 5% O2, 90% N2) incubator at 37°C.

  • After incubation, lyse the cells by adding 100 µL of lysis buffer containing a 1:5000 dilution of SYBR Green I to each well.

  • Incubate the plates in the dark at room temperature for 1-24 hours.[13]

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the 50% inhibitory concentration (IC50) values by plotting the log of the drug concentration against the percentage of parasite growth inhibition using a non-linear regression dose-response analysis.

In Vivo Antimalarial Efficacy Assessment (4-Day Suppressive Test)

This protocol, also known as Peter's test, is a standard method for evaluating the in vivo antimalarial activity of a compound in a murine model.[4][15][16][17]

Materials:

  • Mus musculus (e.g., Swiss albino mice, 18-22 g).

  • Chloroquine-sensitive Plasmodium berghei ANKA strain.

  • Test compound formulated in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol in distilled water).[4]

  • Chloroquine (positive control) and vehicle (negative control).

  • Giemsa stain.

  • Microscope with an oil immersion lens.

Procedure:

  • Infection: Inoculate mice intraperitoneally (IP) with 1 x 10^7 P. berghei-parasitized red blood cells on Day 0.

  • Drug Administration: Two to four hours post-infection, administer the first dose of the test compound, chloroquine, or vehicle orally (p.o.) or via the desired route.

  • Continue treatment once daily for four consecutive days (Day 0 to Day 3).

  • Parasitemia Monitoring: On Day 4, prepare thin blood smears from the tail vein of each mouse.

  • Staining and Microscopy: Stain the blood smears with Giemsa and determine the percentage of parasitized red blood cells by counting at least 1000 erythrocytes.

  • Data Analysis: Calculate the average parasitemia for each group and determine the percentage of suppression relative to the vehicle control group.

  • Survival Monitoring: Monitor the mice daily for mortality to determine the mean survival time.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of the test compounds against a mammalian cell line (e.g., HepG2, VERO).[18][19][20]

Materials:

  • Mammalian cell line (e.g., HepG2).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compounds serially diluted in culture medium.

  • Sterile 96-well flat-bottom microplates.

  • MTT solution (5 mg/mL in PBS).

  • DMSO.

  • Microplate reader capable of measuring absorbance at ~570 nm.

Procedure:

  • Seed the 96-well plates with cells at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • Replace the medium with fresh medium containing the serially diluted test compounds. Include a vehicle control.

  • Incubate the plates for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.

  • Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50) values by plotting the log of the drug concentration against the percentage of cell viability.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows in the development of quinoline-based antimalarial agents.

G cluster_0 Mechanism of Action of Chloroquine Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion HemeDetox Heme Polymerization Heme->HemeDetox Detoxification ParasiteDeath Parasite Death Heme->ParasiteDeath Toxicity Hemozoin Hemozoin (Non-toxic) Chloroquine Chloroquine (CQ) FoodVacuole Parasite Food Vacuole (Acidic) Chloroquine->FoodVacuole Accumulation Chloroquine->HemeDetox Inhibition HemeDetox->Hemozoin

Caption: Mechanism of action of quinoline antimalarials in the parasite food vacuole.

G cluster_1 Antimalarial Drug Discovery Workflow Start Compound Synthesis (Quinoline Derivatives) InVitro In Vitro Screening (P. falciparum) Start->InVitro Cytotoxicity Cytotoxicity Assay (Mammalian Cells) Start->Cytotoxicity SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Cytotoxicity->SAR InVivo In Vivo Efficacy (Murine Model) SAR->InVivo Lead Lead Optimization SAR->Lead Preclinical Preclinical Development InVivo->Preclinical Lead->Start

Caption: A typical workflow for the discovery and development of new antimalarial agents.

G cluster_2 Structure-Activity Relationship (SAR) of 4-Aminoquinolines QuinolineCore Quinoline Core C7 C7 Position: Electron-withdrawing group (e.g., -Cl) is crucial for activity. QuinolineCore->C7 C4 C4 Position: Amino side chain is essential. Length and nature of the side chain affect activity and toxicity. QuinolineCore->C4 Activity Antimalarial Activity C7->Activity SideChain Side Chain Modification: - Introduction of bulky groups - Hybridization with other pharmacophores C4->SideChain SideChain->Activity

References

Synthetic Routes to Functionalized Quinoline Motifs: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of established and modern synthetic routes to functionalized quinoline motifs, a critical scaffold in medicinal chemistry and materials science. It includes detailed experimental protocols for key reactions, comparative quantitative data, and visualizations of synthetic workflows and relevant biological signaling pathways.

Introduction

The quinoline ring system is a privileged heterocyclic scaffold due to its prevalence in a vast array of biologically active compounds and functional materials. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. The versatility of the quinoline core allows for extensive functionalization, enabling the fine-tuning of its physicochemical and biological properties. This document outlines several classical and widely-used synthetic strategies for accessing functionalized quinolines, providing researchers with the necessary information to select and implement the most suitable method for their specific target molecules.

Classical Synthetic Routes to Quinolines

Several named reactions have become the cornerstones of quinoline synthesis. These methods, developed over a century ago, are still widely employed due to their reliability and broad substrate scope.

Overview of Key Synthetic Strategies

The following diagram provides a high-level overview of the classical synthetic routes to the quinoline core, highlighting the primary starting materials for each named reaction.

G Classical Quinoline Syntheses: Starting Materials cluster_aniline Aniline-Based Syntheses cluster_ortho Ortho-Substituted Precursor Syntheses Aniline Aniline Skraup Skraup Synthesis Aniline->Skraup + Glycerol, Oxidizing Agent, H₂SO₄ DoebnerVonMiller Doebner-von Miller Reaction Aniline->DoebnerVonMiller + α,β-Unsaturated Carbonyl Combes Combes Synthesis Aniline->Combes + β-Diketone GouldJacobs Gould-Jacobs Reaction Aniline->GouldJacobs + Alkoxymethylenemalonate ConradLimpach Conrad-Limpach-Knorr Synthesis Aniline->ConradLimpach + β-Ketoester Quinoline Functionalized Quinoline Skraup->Quinoline DoebnerVonMiller->Quinoline Combes->Quinoline GouldJacobs->Quinoline ConradLimpach->Quinoline oAmino o-Aminoaryl Aldehyde/Ketone Friedlaender Friedländer Annulation oAmino->Friedlaender + α-Methylene Ketone Isatin Isatin Pfitzinger Pfitzinger Reaction Isatin->Pfitzinger + Carbonyl Compound, Base Friedlaender->Quinoline Pfitzinger->Quinoline G start Combine Aniline and HCl reflux1 Heat to Reflux start->reflux1 add_croton Dropwise addition of Crotonaldehyde in Toluene reflux1->add_croton reflux2 Reflux for 4-6h add_croton->reflux2 cool Cool to RT reflux2->cool neutralize Neutralize with NaOH cool->neutralize extract Extract with Organic Solvent neutralize->extract purify Purify extract->purify G Inhibition of the PI3K/Akt/mTOR Pathway by Quinoline Derivatives RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Quinoline Quinoline-Based Inhibitor Quinoline->PI3K Inhibits Quinoline->mTORC1 Inhibits G Inhibition of RTK Signaling by Quinoline Derivatives cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Signaling EGFR EGFR RasRafMEK Ras/Raf/MEK/ERK Pathway EGFR->RasRafMEK PI3KAkt PI3K/Akt/mTOR Pathway EGFR->PI3KAkt VEGFR VEGFR VEGFR->RasRafMEK VEGFR->PI3KAkt cMet c-Met cMet->RasRafMEK cMet->PI3KAkt CellResponse Tumor Growth, Angiogenesis, Metastasis RasRafMEK->CellResponse PI3KAkt->CellResponse Quinoline Quinoline-Based Inhibitor Quinoline->EGFR Inhibits Quinoline->VEGFR Inhibits Quinoline->cMet Inhibits

In Vitro Screening of Quinoline-Based Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoline and its derivatives represent a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2][3] These compounds form the structural core of numerous therapeutic agents with demonstrated anti-cancer, anti-malarial, anti-bacterial, and other pharmacological properties.[4][5] This document provides detailed application notes and standardized protocols for the in vitro screening of quinoline-based compounds to assess their potential as therapeutic agents.

Data Presentation: Quantitative Analysis of Biological Activity

The following tables summarize the biological activity of various quinoline derivatives against different cell lines and pathogens, providing a comparative overview of their potency.

Table 1: Cytotoxicity of Quinoline Derivatives against Cancer Cell Lines

Compound TypeCell LineIC50 (µM)Reference
2,4-Disubstituted quinoline derivativesSF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia)0.314 - 4.65 µg/cm³[1][6]
N-alkylated, 2-oxoquinoline derivativesHEp-2 (Larynx)49.01 - 77.67% inhibition[1][6]
2-phenylquinolin-4-amine derivatives (7a, 7d, 7i)HT-29 (Colon)8.12, 9.19, 11.34[1][2]
Tetrahydrobenzo[h]quinolineMCF-7 (Breast)7.5 (48h)[2]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl) quinolineHL-60 (myeloid leukemia), U937 (leukemia monocyte lymphoma)Not specified, but identified as a potent antiproliferative agent.[6]
Aminated quinolinequinones (AQQ6)DU-145 (Prostate)Good cytotoxicity reported[7]

Table 2: Anti-malarial Activity of Quinoline Derivatives against Plasmodium falciparum

Compound TypeP. falciparum StrainIC50 (µg/mL)Reference
Novel Quinoline DerivativesChloroquine-sensitive (CQS)0.014 - 5.87[8]
2,4-bis{4-[(2-dimethylaminoethyl)aminomethyl] phenyl} quinolinesCQS Pf3D7 and CQR PfW20.032 to 0.34 µM[9]
Fluorine-containing quinoline-thiocarbazideChloroquine-resistant (CQR)0.10 µM/mL[9]
6-chloro-7-methoxy-4(1H)-quinolonesNot Specified>99% reduction in parasitemia in vivo[10]

Table 3: Anti-bacterial Activity of Quinoline Derivatives

Compound TypeBacterial StrainMIC (µg/mL)Reference
Quinoline-sulfonamide hybrid (QS-3)P. aeruginosa64[11]
Quinoline-sulfonamide hybrid (QS-3)E. faecalis, E. coli128[11]
Quinoline-sulfonamide hybrid (QS-3)S. typhi512[11]
Novel Quinoline DerivativesB. cereus, Staphylococcus, Pseudomonas, E. coli3.12 - 50[12]
Facilely accessible quinoline derivativesMRSA1.5[13]

Experimental Protocols

Detailed methodologies for key in vitro screening assays are provided below.

Cytotoxicity and Anti-Cancer Screening

A fundamental step in the evaluation of quinoline-based compounds is the assessment of their cytotoxic effects on cancer cell lines.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[1][14]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the quinoline compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.[14]

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[1][14]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan.[1] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, indicating cytotoxicity.[1]

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with quinoline compounds in a 96-well plate as described for the MTT assay. Include control wells for untreated cells (spontaneous LDH release) and cells treated with a lysis buffer (maximum LDH release).[1]

  • Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes.

  • LDH Measurement: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (containing diaphorase and NAD+) to each well.

  • Incubation and Absorbance Reading: Incubate the plate for up to 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity) * 100.

This flow cytometry-based assay detects apoptosis, a common mechanism of action for anti-cancer drugs.[2] Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the quinoline compounds for the desired time.[2]

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.[2]

  • Washing: Wash the cells twice with cold PBS.[2]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[2] Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour.

Anti-malarial Screening

The SYBR Green I-based fluorescence assay is a widely used method for determining the in vitro susceptibility of P. falciparum to anti-malarial drugs.[10]

Protocol:

  • Parasite Culture: Culture P. falciparum in human erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.

  • Compound Preparation: Prepare serial dilutions of the quinoline compounds in a 96-well plate.

  • Infection and Treatment: Add parasitized erythrocytes (0.5% parasitemia, 2.5% hematocrit) to each well and incubate for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate for 1 hour at room temperature in the dark.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis: Determine the IC50 values by plotting the percentage of parasite growth inhibition against the log of the compound concentration.

Anti-bacterial Screening

This method is used for preliminary screening of the anti-bacterial activity of the synthesized compounds.[15]

Protocol:

  • Preparation of Test Compounds: Dissolve the quinoline compounds in a suitable solvent like DMSO to a concentration of 1 mg/mL.[15]

  • Inoculum Preparation: Activate bacterial strains by inoculating them in nutrient broth and incubating for 24 hours at 37°C.[15]

  • Plate Preparation: Pour Mueller Hinton Agar into sterile Petri dishes and allow it to solidify. Spread 0.2 mL of the activated bacterial culture evenly over the agar surface.[15]

  • Well Diffusion: Create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer. Add a defined volume (e.g., 100 µL) of the test compound solution into each well.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]

Protocol:

  • Compound Dilution: Prepare two-fold serial dilutions of the quinoline compounds in a 96-well microtiter plate containing nutrient broth.

  • Inoculation: Add a standardized bacterial suspension to each well.

  • Incubation: Incubate the plate at 37°C for 24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[13]

Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways relevant to the screening of quinoline-based compounds.

experimental_workflow_cytotoxicity cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assays Viability & Cytotoxicity Assays cluster_data_analysis Data Analysis start Cancer Cell Lines seed Seed cells in 96-well plates start->seed treat Treat cells (24-72h) seed->treat compound Quinoline Compound (Serial Dilutions) compound->treat mtt MTT Assay treat->mtt Metabolic Activity ldh LDH Assay treat->ldh Membrane Integrity apoptosis Apoptosis Assay treat->apoptosis Programmed Cell Death readout Measure Absorbance/ Fluorescence mtt->readout ldh->readout apoptosis->readout Flow Cytometry calculate Calculate % Viability/ Cytotoxicity readout->calculate ic50 Determine IC50 calculate->ic50 signaling_pathway_apoptosis cluster_pathway Apoptotic Signaling Pathway quinoline Quinoline Compound extrinsic Extrinsic Pathway (Death Receptors) quinoline->extrinsic Activates intrinsic Intrinsic Pathway (Mitochondrial) quinoline->intrinsic Induces stress caspase8 Caspase-8 extrinsic->caspase8 caspase9 Caspase-9 intrinsic->caspase9 caspase3 Caspase-3 (Executioner Caspase) caspase8->caspase3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis antibacterial_screening_workflow cluster_primary_screen Primary Screening cluster_secondary_screen Secondary Screening start Quinoline Compounds agar_well Agar Well Diffusion start->agar_well measure_zone Measure Zone of Inhibition agar_well->measure_zone mic_det MIC Determination (Broth Dilution) measure_zone->mic_det Active Compounds select_active Identify Active Compounds mic_det->select_active

References

Application Notes and Protocols for the Functionalization of the C4-Position in Quinoline Rings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of contemporary synthetic methodologies for the functionalization of the C4-position of quinoline rings. The quinoline scaffold is a privileged structure in medicinal chemistry, and modifications at the C4-position are crucial for the biological activity of numerous therapeutic agents.[1] This document offers detailed experimental protocols for key chemical transformations, quantitative data for comparative analysis, and visualizations of reaction workflows and relevant biological pathways.

Introduction

The functionalization of the quinoline ring system is a cornerstone of modern medicinal chemistry and drug discovery.[2][3][4] The C4-position, in particular, is a frequent site for substitution, leading to compounds with a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[5] This document outlines three principal strategies for the C4-functionalization of quinolines: Nucleophilic Aromatic Substitution (SNAr), Transition-Metal Catalyzed Cross-Coupling Reactions, and Minisci-Type Radical Reactions.

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

Nucleophilic aromatic substitution is a fundamental method for introducing a variety of nucleophiles at the C4-position of the quinoline ring, typically starting from a 4-haloquinoline, most commonly 4-chloroquinoline. The electron-withdrawing nature of the quinoline nitrogen activates the C4-position towards nucleophilic attack.[6]

Applications

This method is extensively used for the synthesis of 4-aminoquinolines, a class of compounds renowned for their antimalarial activity (e.g., Chloroquine and Amodiaquine).[5][7][8] It is also employed to introduce oxygen and sulfur nucleophiles, expanding the chemical diversity for drug discovery programs.

Quantitative Data Summary
Entry4-HaloquinolineNucleophileConditionsYield (%)Reference
14,7-DichloroquinolinePropane-1,3-diamineMicrowave (135 °C, 100 W), solvent-free92[9]
24-Chloro-6,7-dimethoxyquinolineAnilineIsopropanol, reflux, 5 hHigh[10]
34,7-DichloroquinolineVarious aminesDMSO, 140-180 °C, 20-30 min (Microwave)80-95
42-Aryl-6-bromo-4-chloro-8-iodoquinazoline2-AminoethanolAcid-promoted cyclodehydrationHigh[11]
Experimental Protocols

Protocol 1.1: General Procedure for SNAr with Amines (Conventional Heating)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the 4-chloroquinoline derivative (1.0 eq) in a suitable solvent such as isopropanol or ethanol.

  • Addition of Nucleophile: Add the desired amine (1.2 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration and wash with a cold solvent. If no precipitate forms, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel.[10]

Protocol 1.2: Microwave-Assisted SNAr with Amines

  • Reaction Setup: In a microwave-safe vial, combine the 4-chloroquinoline derivative (1.0 eq) and the amine (1.5 eq). A solvent such as DMF or NMP can be used, or the reaction can be performed solvent-free.[10]

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a specified temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes).[10]

  • Work-up and Purification: After cooling, the product can be isolated by precipitation with water, followed by filtration, or by extraction with an appropriate organic solvent and subsequent purification by chromatography.[10]

Transition-Metal Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, are powerful tools for the formation of C-C bonds at the C4-position of quinolines, starting from 4-haloquinolines.

Applications

These methods are invaluable for the synthesis of complex molecules, including biaryl compounds and internal alkynes, which are important scaffolds in drug discovery and materials science.

Quantitative Data Summary
EntryCoupling Type4-HaloquinolineCoupling PartnerCatalyst/ConditionsYield (%)Reference
1Suzuki4-Chloro-8-iodoquinazoline derivativeArylboronic acidPdCl2(PPh3)2, K2CO3, DMF/EtOH, 100°C, 2hNot specified[11]
2SuzukiAryl HalideOrganoboranePd(0) catalyst, baseVaries[3][12][13]
3SonogashiraAryl or Vinyl HalideTerminal AlkynePd(0) catalyst, Cu(I) cocatalyst, amine baseVaries[2][14][15][16][17]
Experimental Protocols

Protocol 2.1: General Procedure for Suzuki Coupling

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the 4-haloquinoline (1.0 eq), the arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3, Na2CO3, or Cs2CO3, 2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

  • Reaction: Heat the reaction mixture with stirring (typically 80-100 °C) and monitor by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[12]

Protocol 2.2: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the 4-haloquinoline (1.0 eq), a palladium catalyst (e.g., PdCl2(PPh3)2, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

  • Reagent Addition: Add a degassed solvent (e.g., THF or triethylamine) followed by the terminal alkyne (1.1-1.5 eq) and an amine base (e.g., triethylamine or diisopropylethylamine).

  • Reaction: Stir the reaction at room temperature or with gentle heating. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalysts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[2][15][16][17]

Minisci-Type Radical Reactions

The Minisci reaction provides a powerful method for the direct C-H functionalization of electron-deficient heterocycles like quinoline. Under acidic conditions, the quinoline ring is protonated, making it susceptible to attack by nucleophilic carbon-centered radicals, with a preference for the C2 and C4 positions.[18]

Applications

This reaction is particularly useful for introducing alkyl groups at the C4-position, offering a complementary approach to traditional methods that require pre-functionalized starting materials.

Quantitative Data Summary
EntryQuinoline DerivativeRadical SourceConditionsYield (%)Reference
1LepidineCyclohexaneTFA (200 mol%), PyO1 (25 mol%), A1 (5 mol%), MeCN/HFIP, visible light41-93 (for various quinolines)[19]
2QuinolineTHPPhotoredox catalysis83-87 (for various quinolines)[20]
3Pyridinium saltCarboxylic acidAgNO3 (20 mol%), (NH4)2S2O8 (2 eq), DCE/H2O, 50°C, 2hVaries[21]
4Quinoline4-Acyl-1,4-dihydropyridinesBlue light, CH3CNVaries[22]
Experimental Protocol

Protocol 3.1: General Procedure for Minisci Alkylation

  • Reaction Setup: In a suitable reaction vessel, dissolve the quinoline derivative (1.0 eq) in a solvent mixture (e.g., dichloroethane and water).[21]

  • Reagent Addition: Add the carboxylic acid (2.0 eq) as the radical precursor, a silver catalyst (e.g., AgNO3, 20 mol%), and an oxidant (e.g., (NH4)2S2O8, 2.0 eq).[21]

  • Reaction: Stir the biphasic mixture at a slightly elevated temperature (e.g., 50 °C) for a few hours. Monitor the reaction by LC-MS.

  • Work-up: Upon completion, dilute the reaction with an organic solvent (e.g., dichloromethane) and separate the layers. Extract the aqueous phase with the organic solvent.

  • Purification: Combine the organic layers, dry over Na2SO4, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography.[21]

Visualizations

Logical Relationships of C4-Functionalization Methods

cluster_methods Synthetic Methodologies Quinoline Ring Quinoline Ring C4-Functionalization C4-Functionalization Quinoline Ring->C4-Functionalization Nucleophilic Aromatic Substitution (SNAr) Nucleophilic Aromatic Substitution (SNAr) C4-Functionalization->Nucleophilic Aromatic Substitution (SNAr) Requires 4-Haloquinoline Transition-Metal Catalyzed Cross-Coupling Transition-Metal Catalyzed Cross-Coupling C4-Functionalization->Transition-Metal Catalyzed Cross-Coupling Requires 4-Haloquinoline Minisci-Type Radical Reaction Minisci-Type Radical Reaction C4-Functionalization->Minisci-Type Radical Reaction Direct C-H Functionalization

Caption: Synthetic strategies for C4-quinoline functionalization.

Experimental Workflow for C4-Functionalization

Start Start Select Quinoline & Reagents Select Quinoline & Reagents Start->Select Quinoline & Reagents Reaction Setup Reaction Setup Select Quinoline & Reagents->Reaction Setup Reaction Monitoring Reaction Monitoring Reaction Setup->Reaction Monitoring Work-up Work-up Reaction Monitoring->Work-up Reaction Complete Purification Purification Work-up->Purification Characterization Characterization Purification->Characterization End End Characterization->End

Caption: General experimental workflow for C4-functionalization.

Signaling Pathway for C4-Substituted Quinoline Anticancer Agents

C4-Substituted Quinoline C4-Substituted Quinoline RTKs (EGFR, VEGFR-2, PDGFR-β) RTKs (EGFR, VEGFR-2, PDGFR-β) C4-Substituted Quinoline->RTKs (EGFR, VEGFR-2, PDGFR-β) Inhibits Apoptosis Apoptosis C4-Substituted Quinoline->Apoptosis Induces PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway RTKs (EGFR, VEGFR-2, PDGFR-β)->PI3K/Akt/mTOR Pathway Activates Ras/Raf/MEK/ERK Pathway Ras/Raf/MEK/ERK Pathway RTKs (EGFR, VEGFR-2, PDGFR-β)->Ras/Raf/MEK/ERK Pathway Activates Proliferation, Angiogenesis, Survival Proliferation, Angiogenesis, Survival PI3K/Akt/mTOR Pathway->Proliferation, Angiogenesis, Survival Promotes Ras/Raf/MEK/ERK Pathway->Proliferation, Angiogenesis, Survival Promotes

Caption: Inhibition of cancer signaling pathways by C4-quinolines.[23][24][25]

Mechanism of Action for 4-Aminoquinoline Antimalarials

4-Aminoquinoline 4-Aminoquinoline Parasite Digestive Vacuole Parasite Digestive Vacuole 4-Aminoquinoline->Parasite Digestive Vacuole Accumulates in Heme Polymerase Heme Polymerase 4-Aminoquinoline->Heme Polymerase Inhibits Parasite Digestive Vacuole->Heme Polymerase Contains Hemozoin (non-toxic) Hemozoin (non-toxic) Heme Polymerase->Hemozoin (non-toxic) Catalyzes formation of Heme (toxic) Heme (toxic) Heme (toxic)->Heme Polymerase Substrate for Parasite Death Parasite Death Heme (toxic)->Parasite Death Leads to

Caption: Antimalarial mechanism of 4-aminoquinolines.[26][27]

References

Application Notes and Protocols for the Preparation of 4-Anilino-7-(trifluoromethyl)quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 4-anilinoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Derivatives featuring a trifluoromethyl group at the 7-position are of particular interest due to their potent biological activities, including antineoplastic and antiparasitic properties.[1][2] These compounds often function as kinase inhibitors, targeting enzymes like the epidermal growth factor receptor (EGFR).[3][4] The primary and most direct method for synthesizing these derivatives is through the nucleophilic aromatic substitution (SNAr) of 4-chloro-7-(trifluoromethyl)quinoline with various substituted anilines.[5] This document provides detailed protocols for this synthesis, discusses the properties of the key starting material, and outlines the general experimental workflow.

Key Intermediate: 4-Chloro-7-(trifluoromethyl)quinoline

The foundational starting material for this class of compounds is 4-chloro-7-(trifluoromethyl)quinoline. It is a versatile building block where the chlorine atom at the 4-position acts as a good leaving group, facilitating nucleophilic substitution.[5]

Physicochemical Properties: The properties of this key intermediate are summarized in the table below.

PropertyValueSource
CAS Number 346-55-4[5]
Molecular Formula C₁₀H₅ClF₃N[5]
Molecular Weight 231.60 g/mol [5]
Appearance White to light yellow crystalline powder[5]
Melting Point 69-72 °C[5][6]
Solubility Soluble in chloroform (25 mg/mL)[5]
MDL Number MFCD00006775[5][6]
Synthesis of Key Intermediate

4-Chloro-7-(trifluoromethyl)quinoline is a synthetic compound not found in nature.[5] Its preparation is typically achieved through a multi-step synthesis starting from 3-(trifluoromethyl)aniline, commonly involving a Gould-Jacobs reaction to form the quinoline core, followed by chlorination.[5][7]

G cluster_synthesis Synthesis of 4-Chloro-7-(trifluoromethyl)quinoline start 3-(Trifluoromethyl)aniline step1 Gould-Jacobs Reaction (e.g., with diethyl ethoxymethylenemalonate) start->step1 intermediate 4-Hydroxy-7-(trifluoromethyl)quinoline step1->intermediate step2 Chlorination (e.g., POCl₃) intermediate->step2 end_product 4-Chloro-7-(trifluoromethyl)quinoline step2->end_product

Caption: Synthetic pathway for the key intermediate.

Primary Synthetic Method: Nucleophilic Aromatic Substitution

The most common method for preparing 4-anilino-7-(trifluoromethyl)quinoline derivatives is the direct reaction between 4-chloro-7-(trifluoromethyl)quinoline and a desired substituted aniline.

G cluster_reaction General Reaction Scheme reactant1 4-Chloro-7-(trifluoromethyl)quinoline conditions Solvent (e.g., Ethanol) Acid Catalyst (optional) Reflux reactant1->conditions reactant2 Substituted Aniline (R-Ph-NH₂) reactant2->conditions product 4-Anilino-7-(trifluoromethyl)quinoline Derivative conditions->product

Caption: General scheme for SNAr synthesis.

Detailed Experimental Protocol

This protocol is a generalized procedure adapted from established methods.[5][8] Researchers should optimize conditions for specific aniline substrates.

Materials and Reagents:

  • 4-Chloro-7-(trifluoromethyl)quinoline (1.0 eq)

  • Substituted aniline (1.0 - 1.2 eq)

  • Solvent (e.g., ethanol, isopropanol, or acetonitrile)

  • Acid catalyst (e.g., concentrated HCl or glacial acetic acid, catalytic amount)

  • Sodium hydroxide (NaOH) solution (dilute, for work-up)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

  • Silica gel for column chromatography

  • TLC plates

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-chloro-7-(trifluoromethyl)quinoline (1.0 eq) in a suitable solvent (e.g., ethanol).

  • Addition of Reagents: Add the desired substituted aniline (1.0-1.2 eq) to the solution. A catalytic amount of an acid (e.g., a few drops of concentrated HCl) can be added to facilitate the reaction.[5]

  • Reaction: Heat the reaction mixture to reflux and stir for 4-24 hours.[5] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect the solid product by filtration and wash it with cold ethanol.[5][8]

    • If no precipitate forms, remove the solvent under reduced pressure.[5]

    • The crude solid can be suspended in a dilute aqueous solution of sodium hydroxide to neutralize any excess acid and remove impurities, followed by filtration.[8]

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 4-anilino-7-(trifluoromethyl)quinoline derivative.[5]

Quantitative Data Summary

The following table provides representative data for the synthesis of an analogous compound, which can serve as a benchmark. Yields and reaction times will vary based on the electronic properties of the substituted aniline.

Starting MaterialAnilineSolventConditionsYieldReference
4-Chloro-7-trifluoromethylquinazolineAnilineEthanolRoom Temp60%[8]

Alternative Synthetic Approaches

While direct SNAr is often effective, other modern cross-coupling methods can be employed, especially for less reactive substrates or when milder conditions are required.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds between aryl halides and amines.[9][10] It offers broad substrate scope and functional group tolerance, often proceeding under milder conditions than traditional methods.[9][11] The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination.[10][12]

  • Ullmann Condensation (Goldberg Reaction): This is a copper-catalyzed reaction for C-N bond formation.[13] While traditional Ullmann reactions required harsh conditions (high temperatures, polar solvents), modern variants with soluble copper catalysts and ligands allow the reaction to proceed under milder conditions.[13][14]

General Experimental Workflow

The overall process from starting materials to the final purified product follows a standard laboratory workflow.

G cluster_workflow Experimental Workflow setup 1. Reaction Setup (Flask, Condenser) reagents 2. Add Reagents (Quinoline, Aniline, Solvent) setup->reagents reaction 3. Heating & Reflux (Monitor by TLC) reagents->reaction workup 4. Work-up (Cooling, Filtration/Evaporation) reaction->workup purification 5. Purification (Recrystallization or Chromatography) workup->purification product 6. Pure Product (Characterization) purification->product

References

Troubleshooting & Optimization

Technical Support Center: Gould-Jacobs Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Gould-Jacobs reaction for quinoline synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the Gould-Jacobs synthesis, offering potential solutions to improve reaction outcomes.

Q1: My overall yield is low. What are the common causes and how can I address them?

Low yields in the Gould-Jacobs synthesis can originate from either the initial condensation step or the subsequent cyclization step.[1]

  • Low Yield of Condensation Product:

    • Incomplete Reaction: Ensure a slight excess of the malonic ester derivative is used. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1]

    • Reagent Decomposition: Use fresh, high-quality anilines and alkoxymethylenemalonic esters.[1]

  • Low Yield of Cyclization Product:

    • Incomplete Cyclization: This is a frequent issue. Consider the following troubleshooting steps:

      • Increase Temperature: The cyclization is a high-temperature process, often requiring temperatures in the range of 250-300°C. A gradual increase in temperature may be necessary to drive the reaction to completion.[1]

      • Increase Reaction Time: If raising the temperature is not feasible due to potential decomposition, extending the reaction time at the current temperature might improve the yield.[1]

      • Microwave Heating: Microwave irradiation offers rapid and efficient heating, which can lead to significantly shorter reaction times and improved yields compared to conventional heating.[1][2]

    • Product Decomposition: High temperatures and prolonged heating can lead to the formation of tarry materials.[1] Optimize the temperature and reaction time to find a balance between cyclization and degradation.[1][3] Using a high-boiling inert solvent can help ensure even heating.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize decomposition.[1]

Q2: I am observing significant tar formation in my reaction. What can I do to minimize it?

The formation of dark, tarry materials is typically a result of decomposition at the high temperatures required for cyclization.[1]

  • Optimize Temperature and Time: Carefully find the optimal balance between the temperature and reaction time to favor the cyclization reaction over degradation pathways.[1][3]

  • Use a High-Boiling Inert Solvent: Solvents like Dowtherm A or diphenyl ether ensure uniform heat distribution and can lead to cleaner reactions.[1][4] The use of an inert, high-boiling solvent has been shown to increase cyclization yields to as high as 95%.[5]

  • Inert Atmosphere: Performing the reaction under a nitrogen or argon atmosphere can prevent oxidative side reactions that contribute to tar formation.[1]

Q3: The cyclization step is not proceeding to completion. What adjustments can I make?

Incomplete cyclization is a common hurdle in the Gould-Jacobs synthesis.

  • Temperature: As the cyclization is a thermal process, ensure the temperature is high enough (typically 250-300°C).[1]

  • Reaction Time: Allow for a sufficient reaction time. However, be mindful that prolonged heating can also lead to product degradation.[1][3]

  • Microwave Irradiation: This technique can provide the necessary energy for cyclization more efficiently and in a shorter time frame, often leading to higher yields.[1][2]

  • Anhydrous Conditions: While not always a strict requirement, ensuring that your reagents and solvent are dry can sometimes improve the reaction outcome.[1]

Q4: My final product is a viscous oil and is difficult to crystallize. How can I purify it?

Difficulty in obtaining a crystalline product often points to the presence of impurities or residual solvent.

  • Column Chromatography: This is an effective method for purifying the crude product and removing impurities.[1]

  • Removal of High-Boiling Solvent: If a high-boiling solvent was used, ensure it is thoroughly removed under a high vacuum.[1]

  • Trituration: Attempt to induce crystallization by triturating the crude oil with a non-polar solvent such as hexane or petroleum ether.[1]

Q5: I am getting a mixture of regioisomers. How can I control the regioselectivity?

When using asymmetrically substituted anilines, cyclization can occur at either of the two ortho positions, leading to a mixture of products. The regioselectivity is governed by both steric and electronic factors of the substituents on the aniline ring.[4][6] The Gould-Jacobs reaction is generally most effective for anilines that have electron-donating groups at the meta-position.[2][7]

Data Presentation

Table 1: Effect of Microwave Conditions on Yield

The following table summarizes the results from a study on the microwave-assisted Gould-Jacobs reaction between aniline and diethyl ethoxymethylenemalonate (DEEM).

EntryTemperature (°C)Time (min)Pressure (bar)Isolated Yield (%)
125010101
2300102037
3250201210
4300202428
530051647

Analysis: The data clearly indicates that higher temperatures are crucial for the intramolecular cyclization. At 250°C, the product yield remains low even after 20 minutes. Increasing the temperature to 300°C significantly improves the yield. However, prolonged reaction times at high temperatures can lead to product degradation, as seen by the decrease in yield from 5 to 20 minutes at 300°C.[2][3] An optimal condition was found to be 300°C for 5 minutes, which provided the highest isolated yield of 47%.[2]

Experimental Protocols

Protocol 1: Conventional Heating Method

This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for the cyclization step.[2]

  • Condensation: In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture at 100-130°C for 1-2 hours. The progress of the reaction can be monitored by the evolution of ethanol.[1]

  • Cyclization: To the crude anilidomethylenemalonate intermediate, add a high-boiling solvent such as Dowtherm A or diphenyl ether. Heat the mixture to approximately 250°C under a nitrogen atmosphere for 30-60 minutes. Monitor the reaction by TLC or LC-MS.[1][2]

  • Work-up and Purification: Cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration.[2] If it remains in solution, add a non-polar solvent like cyclohexane or hexane to facilitate precipitation.[2][5] The collected solid should be washed with a non-polar solvent to remove the residual high-boiling solvent and then dried under vacuum.[5]

Protocol 2: Microwave-Assisted Synthesis

This method offers a more rapid and often higher-yielding alternative to conventional heating.[1]

  • Reaction Setup: In a microwave-safe vial, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). A high-boiling microwave-safe solvent (e.g., diphenyl ether) can be used, or the reaction can be run under solvent-free conditions.[1]

  • Microwave Irradiation: Place the sealed vial in the microwave reactor. Heat the mixture to the desired temperature (typically 250-300°C) and hold for the optimized time (usually 1-15 minutes).[1] Monitor the internal temperature and pressure.

  • Work-up and Purification: Allow the reaction vessel to cool to room temperature. If the product has precipitated, it can be collected by filtration and washed with a suitable solvent like cold acetonitrile or ethanol.[1] If the product remains in solution, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.[1]

Visualizations

Gould_Jacobs_Troubleshooting cluster_condensation Condensation Step Issues cluster_cyclization Cyclization Step Issues cluster_solutions_condensation Solutions cluster_solutions_cyclization Solutions start Low Yield in Gould-Jacobs Synthesis incomplete_reaction Incomplete Reaction start->incomplete_reaction reagent_decomposition Reagent Decomposition start->reagent_decomposition incomplete_cyclization Incomplete Cyclization start->incomplete_cyclization tar_formation Tar Formation/Decomposition start->tar_formation product_isolation Product is an Oil start->product_isolation solution_excess_malonate Use Slight Excess of Malonate Ester incomplete_reaction->solution_excess_malonate solution_monitor_reaction Monitor Reaction (TLC/LC-MS) incomplete_reaction->solution_monitor_reaction solution_fresh_reagents Use Fresh, High-Quality Reagents reagent_decomposition->solution_fresh_reagents solution_increase_temp Increase Temperature incomplete_cyclization->solution_increase_temp solution_increase_time Increase Reaction Time incomplete_cyclization->solution_increase_time solution_microwave Use Microwave Heating incomplete_cyclization->solution_microwave solution_optimize_conditions Optimize Temp/Time tar_formation->solution_optimize_conditions solution_inert_atmosphere Use Inert Atmosphere tar_formation->solution_inert_atmosphere solution_high_boiling_solvent Use High-Boiling Inert Solvent tar_formation->solution_high_boiling_solvent solution_chromatography Purify via Column Chromatography product_isolation->solution_chromatography solution_trituration Triturate with Non-Polar Solvent product_isolation->solution_trituration

Caption: Troubleshooting workflow for improving yield in the Gould-Jacobs synthesis.

Gould_Jacobs_Mechanism aniline Aniline intermediate Anilidomethylenemalonic Ester Intermediate aniline->intermediate Condensation (100-130°C) malonic_ester Alkoxymethylenemalonic Ester malonic_ester->intermediate quinoline_ester 4-Hydroxy-3-carboalkoxyquinoline intermediate->quinoline_ester Thermal Cyclization (250-300°C) quinoline_acid 4-Hydroxyquinoline-3-carboxylic Acid quinoline_ester->quinoline_acid Saponification (e.g., NaOH) final_product 4-Hydroxyquinoline quinoline_acid->final_product Decarboxylation (Heat)

Caption: Reaction pathway of the Gould-Jacobs quinoline synthesis.

References

Technical Support Center: Synthesis of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted quinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these vital heterocyclic compounds. Quinolines are a cornerstone in medicinal chemistry, forming the backbone of numerous pharmaceuticals.[1]

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to help you troubleshoot your reactions effectively.

Question 1: My Skraup synthesis is extremely vigorous, hard to control, and results in a low yield with significant tar formation. What can I do?

Answer: This is a classic and frequent challenge with the Skraup synthesis due to its highly exothermic nature.[2][3]

  • Problem: Uncontrolled reaction temperature leads to polymerization and charring of reactants.[2]

  • Solution 1: Use a Moderator. The addition of a moderating agent like ferrous sulfate (FeSO₄) or boric acid is crucial.[4] Ferrous sulfate is thought to act as an oxygen carrier, allowing the oxidation to proceed more smoothly and preventing the reaction from becoming violent.[2][5]

  • Solution 2: Controlled Reagent Addition. Add the concentrated sulfuric acid slowly while providing efficient cooling with an ice bath. This helps to manage the initial exotherm.[4]

  • Solution 3: Ensure Efficient Agitation. Vigorous stirring is essential to dissipate heat evenly and prevent the formation of localized hotspots, which are a primary cause of tarring.[2]

  • Solution 4: Optimize Purification. The crude product is often a viscous, tarry mixture.[4] Purification via steam distillation is a highly effective method to separate the volatile quinoline product from non-volatile tar byproducts.[5]

Question 2: I'm getting a mixture of regioisomers in my Friedländer synthesis using an unsymmetrical ketone. How can I improve selectivity?

Answer: Achieving high regioselectivity is a common hurdle in the Friedländer annulation when using unsymmetrical ketones.[6][7]

  • Problem: The 2-aminoaryl aldehyde or ketone can condense with either side of the unsymmetrical ketone, leading to a mixture of products that are often difficult to separate.[7]

  • Solution 1: Strategic Catalyst Selection. The choice of catalyst is critical. While traditional acid or base catalysis can be unselective, specific catalysts can favor one isomer.[7] For instance, the bicyclic amine catalyst 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) has demonstrated high regioselectivity (up to 96:4) for the 2-substituted quinoline.[7][8]

  • Solution 2: Substrate Modification. Modifying the ketone substrate can direct the cyclization. For example, introducing a phosphoryl group on one α-carbon of the ketone has been used to control the regiochemical outcome.[6]

  • Solution 3: Optimize Reaction Conditions. Slowly adding the methyl ketone substrate to the reaction mixture at an elevated temperature can significantly improve regioselectivity.[8] The use of ionic liquids as the solvent or catalyst can also enhance the formation of a single regioisomer.[3][6]

Question 3: My Combes synthesis is giving a low yield. What are the likely causes?

Answer: Low yields in the Combes synthesis often stem from incomplete condensation or cyclization.[9]

  • Problem: The acid-catalyzed cyclization of the Schiff base intermediate is the rate-determining step and can be inefficient.[10]

  • Solution 1: Use a More Effective Catalyst. While sulfuric acid is traditionally used, it can be harsh. A polyphosphoric ester (PPE) catalyst, generated from a mixture of polyphosphoric acid (PPA) and an alcohol, can act as a more efficient dehydrating agent and catalyst.[9][10]

  • Solution 2: Consider Steric Effects. The steric bulk of substituents on either the aniline or the β-diketone can significantly hinder the rate-determining annulation step.[9][10] If possible, selecting less sterically hindered starting materials can improve yields.

  • Solution 3: Temperature Control. Ensure the cyclization is performed at the optimal temperature to drive the reaction to completion without causing degradation of starting materials or products.

Question 4: The Conrad-Limpach-Knorr reaction is not proceeding to completion, or I'm getting the wrong isomer. What should I check?

Answer: This reaction is highly sensitive to temperature, which dictates both the reaction's success and the isomeric outcome (4-quinolone vs. 2-quinolone).[11][12]

  • Problem 1: Incomplete Cyclization. The thermal cyclization of the intermediate β-aminoacrylate requires very high temperatures, typically around 250 °C.[11][13]

    • Solution: Use a high-boiling inert solvent like mineral oil or diphenyl ether to ensure the reaction mixture reaches and maintains the necessary temperature for cyclization.[12][13] Ensure heating is sufficient and for an adequate duration.[11]

  • Problem 2: Formation of the 2-hydroxyquinoline (Knorr product). The desired 4-hydroxyquinoline is the kinetic product, favored at lower temperatures for the initial condensation. The 2-hydroxyquinoline is the thermodynamic product, formed at higher initial condensation temperatures (e.g., >140 °C).[11][12]

    • Solution: To favor the 4-hydroxyquinoline, control the initial reaction between the aniline and β-ketoester at a lower temperature (e.g., room temperature to moderate heating).[11]

Frequently Asked Questions (FAQs)

Q1: What are the main drawbacks of classical quinoline syntheses like Skraup and Doebner-von Miller?

A1: While historically significant, these methods suffer from several major drawbacks, including harsh and hazardous reaction conditions (e.g., concentrated sulfuric acid, high temperatures), the use of toxic oxidizing agents (like nitrobenzene or arsenic pentoxide), and often low to moderate yields with significant byproduct and tar formation.[3] These factors make them less suitable for modern, green chemistry applications.

Q2: Are there milder, more environmentally friendly alternatives to the classical methods?

A2: Yes, significant progress has been made in developing "greener" protocols. Key approaches include:

  • Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields.[3][14]

  • Nanocatalysts: Nanoparticle-based catalysts (e.g., Fe, Cu, Zn, SiO₂) offer advantages like high yields under mild conditions, short reaction times, and the ability to be recovered and reused.[1][15]

  • Alternative Catalysts: Using milder Lewis acids (e.g., Yb(OTf)₃, Zr(OTf)₄) or metal-free catalysts like iodine can avoid the need for hazardous strong acids.[14][16][17]

  • Green Solvents: Performing reactions in water, ethanol, or ionic liquids reduces the reliance on volatile organic solvents.[18]

Q3: How do I choose the best synthesis method for my target substituted quinoline?

A3: The choice depends primarily on the desired substitution pattern and the availability of starting materials.[19]

  • For simple quinolines unsubstituted on the pyridine ring: The Skraup or Doebner-von Miller synthesis can be used if you are prepared to handle the harsh conditions.[19][20]

  • For 2,4-disubstituted quinolines: The Combes synthesis is a good choice, starting from an aniline and a β-diketone.[19]

  • For a wide variety of substitutions on both rings: The Friedländer synthesis is highly versatile, but it requires access to the appropriate 2-aminoaryl aldehyde or ketone.[20][21]

  • For 4-hydroxyquinolines (4-quinolones): The Conrad-Limpach-Knorr and Gould-Jacobs reactions are specifically designed for this purpose.[19][22]

Data Presentation: Comparison of Classical Synthesis Methods

The following table summarizes key characteristics of common classical quinoline synthesis methods to aid in selection.

Synthesis MethodStarting MaterialsTypical ProductsTypical YieldKey AdvantagesKey Disadvantages
Skraup Aniline, glycerol, H₂SO₄, oxidizing agentUnsubstituted or benzene-ring substituted quinolinesLow to ModerateUses readily available materials.[19]Harsh, exothermic conditions; low yields; significant tar formation.[2][19]
Doebner-von Miller Aniline, α,β-unsaturated aldehyde/ketone2- and/or 4-substituted quinolinesModerateMore versatile than Skraup.Acidic conditions; risk of polymerization; potential for regioisomer mixtures.[4][19]
Combes Aniline, β-diketone2,4-disubstituted quinolinesGoodStraightforward synthesis of 2,4-disubstituted products.[19]Requires strongly acidic conditions; unsymmetrical diketones can lead to isomers.[10][19]
Friedländer 2-Aminoaryl aldehyde/ketone, α-methylene carbonylWide variety of substituted quinolinesGood to ExcellentHigh versatility and generally milder conditions; good yields.[20]Starting materials (2-aminoaryl carbonyls) can be difficult to access.[20]
Conrad-Limpach Aniline, β-ketoester4-Hydroxyquinolines (4-quinolones)GoodSpecific for 4-quinolone synthesis.Requires very high temperatures for cyclization; temperature control is critical to avoid the 2-quinolone isomer.[11][12]

Experimental Protocols

Protocol 1: Moderated Skraup Synthesis of Quinoline [5]

  • Setup: In a large, robust reaction vessel in a fume hood, equip a flask with a reflux condenser and a mechanical stirrer.

  • Addition of Reactants: To the flask, add the aniline derivative, followed by anhydrous glycerol and ferrous sulfate (FeSO₄) as a moderator. Stir the mixture until homogeneous.

  • Acid Addition: While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid through the condenser at a rate that keeps the internal temperature under control.

  • Reaction: Gently heat the mixture to initiate the reaction. The reaction is highly exothermic and may require removal of the heat source. Once the initial vigorous phase subsides, heat the mixture to reflux for several hours.

  • Work-up: After cooling, carefully pour the viscous reaction mixture into a large volume of ice water. Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.

  • Purification: Purify the crude quinoline by steam distillation.[5] Extract the distillate with an organic solvent (e.g., toluene), dry the organic layer, and distill under reduced pressure to obtain the pure product.

Protocol 2: General Friedländer Annulation for Substituted Quinolines [22]

  • Setup: In a round-bottom flask, combine the 2-aminoaryl aldehyde or ketone (1 mmol), the α-methylene carbonyl compound (1.2 mmol), and a catalyst (e.g., iodine, 10 mol%) in a suitable solvent (e.g., ethanol).

  • Reaction: Heat the mixture to reflux with stirring. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Isolation: Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure substituted quinoline.

Visualizations

Troubleshooting_Workflow start Low Yield or Side Products Observed check_reagents 1. Check Reagent Purity & Stoichiometry start->check_reagents check_conditions 2. Verify Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions Reagents OK? solution_reagents Purify/Dry Reagents Adjust Ratios check_reagents->solution_reagents Issue Found check_catalyst 3. Evaluate Catalyst (Activity, Loading, Type) check_conditions->check_catalyst Conditions OK? solution_conditions Optimize Temp/Time Use Inert Atmosphere check_conditions->solution_conditions Issue Found check_mixing 4. Assess Mixing/ Agitation Efficiency check_catalyst->check_mixing Catalyst OK? solution_catalyst Use Fresh Catalyst Increase Loading Switch Catalyst Type check_catalyst->solution_catalyst Issue Found solution_mixing Increase Stirring Rate Use Mechanical Stirrer check_mixing->solution_mixing Issue Found end Improved Synthesis check_mixing->end Mixing OK? solution_reagents->end solution_conditions->end solution_catalyst->end solution_mixing->end

Caption: A general troubleshooting workflow for addressing low yields.

Synthesis_Selection start Desired Quinoline Substitution Pattern? unsub Unsubstituted or Simple Benzene-Ring Sub. start->unsub disub 2,4-Disubstituted start->disub polysub Highly/Variably Substituted start->polysub hydroxy 4-Hydroxy start->hydroxy skraup Skraup or Doebner-von Miller unsub->skraup combes Combes disub->combes friedlander Friedländer polysub->friedlander conrad Conrad-Limpach or Gould-Jacobs hydroxy->conrad Friedlander_Regioselectivity cluster_start Starting Materials cluster_products Potential Products start_amino 2-Aminoaryl Ketone path_A Pathway A (Condensation at α-carbon) start_amino->path_A path_B Pathway B (Condensation at α'-carbon) start_amino->path_B start_ketone Unsymmetrical Ketone (R1 ≠ R2) start_ketone->path_A start_ketone->path_B plus1 + plus1->path_A plus1->path_B product_A Regioisomer A product_B Regioisomer B or_label OR path_A->product_A path_B->product_B

References

Technical Support Center: Purification of Crude 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most probable impurities depend on the synthetic route employed. For syntheses resembling the Combes or Conrad-Limpach reactions, common impurities include:

  • Unreacted Starting Materials: Such as 3-(trifluoromethyl)aniline and the β-diketone or β-ketoester used in the condensation step.

  • Intermediate Product: The corresponding 4-hydroxyquinoline, namely 4-Hydroxy-2-methyl-7-(trifluoromethyl)quinoline, which is the precursor to the final chlorinated product.

  • Regioisomers: Depending on the selectivity of the cyclization reaction, other isomers may be formed.[1]

  • Byproducts from Chlorination: Residual chlorinating agents (e.g., phosphorus oxychloride) and their decomposition products.

Q2: What are the recommended purification techniques for this compound?

A2: The two primary and most effective purification techniques for this compound are recrystallization and column chromatography. The choice between them depends on the impurity profile, the scale of the purification, and the desired final purity.

Q3: How can I assess the purity of my final product?

A3: Purity can be assessed using a combination of techniques:

  • Thin-Layer Chromatography (TLC): A quick method to check for the presence of multiple components.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. The melting point for a related compound, 4-Chloro-7-(trifluoromethyl)quinoline, is 69-71 °C.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any residual impurities.

Troubleshooting Guides

Recrystallization

Issue 1: Oiling out instead of crystallization.

Potential CauseRecommended Solution(s)
Solvent is too nonpolar or the compound is too impure. Add a small amount of a more polar co-solvent (e.g., a few drops of ethanol if using hexane) to the hot solution until it becomes clear.
Cooling is too rapid. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.
Insoluble impurities are present. Perform a hot filtration to remove any insoluble material before allowing the solution to cool.[3][4]

Issue 2: Poor recovery of the purified product.

Potential CauseRecommended Solution(s)
Too much solvent was used. Concentrate the mother liquor by carefully evaporating some of the solvent and then attempt to recrystallize again.
The compound is significantly soluble in the cold solvent. Ensure the solution is thoroughly chilled in an ice bath for an adequate amount of time (e.g., 30 minutes) before filtration. Use a minimal amount of ice-cold solvent to wash the crystals.
Column Chromatography

Issue 3: Poor separation of the desired product from impurities.

Potential CauseRecommended Solution(s)
Inappropriate mobile phase polarity. Optimize the solvent system using TLC first. A good starting point for halogenated quinolines is a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate. Adjust the ratio to achieve good separation of spots on the TLC plate.
Column overloading. Use a larger column or reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight.
Cracks or channels in the silica gel column. Ensure the column is packed uniformly without any air bubbles. Wet packing (slurry packing) is generally preferred over dry packing to avoid these issues.

Issue 4: The compound is not eluting from the column.

Potential CauseRecommended Solution(s)
The mobile phase is not polar enough. Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.
The compound may be adsorbing irreversibly to the silica gel. If the compound is basic, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can help improve elution.

Experimental Protocols

Recrystallization Protocol

This is a general protocol that may require optimization.

  • Solvent Selection: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, hexane, ethyl acetate, or mixtures thereof) at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not at room temperature. For a related compound, 4-chloro-8-trifluoromethyl-quinoline, methanol has been used successfully.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude this compound until it is completely dissolved.[5]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[3][4]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol
  • Mobile Phase Selection: Using TLC, determine a suitable solvent system. A common mobile phase for quinoline derivatives is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase composition and pour it into the chromatography column, ensuring even packing without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, starting with a lower polarity and gradually increasing it if necessary (gradient elution).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Purification MethodTypical YieldTypical Purity
Recrystallization 60-90%>98%
Column Chromatography 50-85%>99%

Note: Yields are highly dependent on the initial purity of the crude material.

Mandatory Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis Crude_Product Crude 4-Chloro-2-methyl-7- (trifluoromethyl)quinoline Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product TLC TLC HPLC HPLC MP Melting Point NMR NMR Pure_Product->TLC Pure_Product->HPLC Pure_Product->MP Pure_Product->NMR

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Recrystallization Start Crude Product in Hot Solvent Cooling Slow Cooling Start->Cooling Oiling_Out Oiling Out? Cooling->Oiling_Out Crystals_Form Crystals Form? Oiling_Out->Crystals_Form No Add_Polar_Solvent Add Polar Co-solvent Oiling_Out->Add_Polar_Solvent Yes Low_Recovery Low Recovery? Crystals_Form->Low_Recovery Yes Hot_Filtration Perform Hot Filtration Crystals_Form->Hot_Filtration No, Insoluble Impurities Success Pure Crystals Low_Recovery->Success No Concentrate_Solution Concentrate Mother Liquor Low_Recovery->Concentrate_Solution Yes Add_Polar_Solvent->Cooling Hot_Filtration->Cooling Concentrate_Solution->Cooling

Caption: Troubleshooting logic for the recrystallization of this compound.

References

Technical Support Center: Overcoming Regioselectivity Issues in Quinoline Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline functionalization. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address challenges related to regioselectivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is controlling regioselectivity in quinoline functionalization so important?

A1: Quinoline and its derivatives are crucial scaffolds in a vast range of pharmaceuticals, natural products, and functional materials.[1][2][3] The specific position of a functional group on the quinoline ring dramatically influences the molecule's biological activity, chemical properties, and therapeutic efficacy. Poor regioselectivity leads to mixtures of isomers, which are often difficult and costly to separate, reducing the overall yield of the desired compound and complicating drug development pipelines.[4]

Q2: What are the primary factors that determine the regioselectivity of a reaction on the quinoline ring?

A2: The regiochemical outcome is governed by a combination of electronic effects, steric hindrance, and reaction conditions.[4]

  • Electronic Effects: The quinoline ring has distinct electronic properties. The pyridine ring is electron-deficient, making the C2 and C4 positions susceptible to nucleophilic attack or radical addition (e.g., Minisci reaction). The benzene ring is comparatively electron-rich. Substituents already on the ring can further modify this electron distribution.[5]

  • Steric Hindrance: Bulky substituents on the quinoline core or the incoming reagent can prevent reactions at certain positions, favoring the formation of the less sterically hindered product.[4]

  • Reaction Conditions: The choice of catalyst, solvent, temperature, and additives can significantly influence the reaction pathway and, therefore, the regiochemical outcome.[4][6]

Q3: What are the main modern strategies to control regioselectivity in quinoline C-H functionalization?

A3: Transition metal-catalyzed C-H activation has become a powerful strategy for regioselective functionalization.[2][3] Key approaches include:

  • Catalyst and Ligand Selection: The choice of metal catalyst (e.g., Palladium, Rhodium, Nickel, Copper, Iron) and its coordinating ligands is crucial.[5][6] For example, while palladium catalysts often favor C2 functionalization, nickel catalysts have been shown to selectively target the C3 position.[6]

  • Directing Groups (DGs): A directing group is a functional group installed on the quinoline substrate that coordinates to the metal catalyst, delivering it to a specific C-H bond. The nitrogen atom of the quinoline itself or an N-oxide can act as a native directing group, typically favoring the C2 and C8 positions.[1][5] For more remote positions like C5 or C7, specialized directing groups are often required.[6]

  • Substrate Modification (N-Oxides): Converting the quinoline nitrogen to an N-oxide alters the electronic properties of the ring and can act as an effective directing group, often facilitating highly selective reactions at the C2 and C8 positions.[1][7]

Troubleshooting Guides

Issue 1: Poor or Incorrect Regioselectivity in C-H Functionalization

Symptom: You are attempting to functionalize a specific position (e.g., C3, C4, C5) but are getting a mixture of products, or the reaction is defaulting to the C2 or C8 position.

Possible Causes & Solutions:

  • Cause: The intrinsic reactivity of the quinoline ring is overriding the desired selectivity. The native nitrogen atom often directs functionalization to the proximal C2 and C8 positions.[5]

  • Solution 1: Employ a Position-Specific Catalyst System. Different metal catalysts have different inherent selectivities. For C3 functionalization, consider a nickel-based catalyst system, which has shown high selectivity for this position.[6][8] For C8 functionalization, Rhodium(III) catalysts are often effective when using quinoline N-oxides.[7][9]

  • Solution 2: Install a Directing Group (DG). For remote positions like C5 and C7, a directing group is often necessary. An 8-amido group is a well-established DG for directing functionalization to the C5 position.[10][11] Traceless directing groups that can be removed after the reaction are also powerful tools for C7 functionalization.

  • Solution 3: Modify Reaction Conditions. Solvent, temperature, and additives can alter the regiochemical outcome. For instance, in Minisci-type reactions, tuning the solvent and Brønsted acid catalyst can switch selectivity between the C2 and C4 positions.[5]

Issue 2: Mixture of Regioisomers in Classical Quinoline Synthesis (e.g., Friedländer or Combes)

Symptom: When using an unsymmetrical ketone (Friedländer) or β-diketone (Combes), you obtain a mixture of quinoline regioisomers, leading to difficult purification.[4][12]

Possible Causes & Solutions:

  • Cause: Lack of control over the initial condensation or cyclization step due to similar reactivity of the two possible reaction sites on the unsymmetrical reagent.[12]

  • Solution 1: Catalyst Selection (Friedländer). Instead of traditional acid or base catalysis, which can be unselective, specific catalysts can provide high regioselectivity. The bicyclic amine catalyst 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) has been shown to strongly favor the formation of 2-substituted quinolines.[12]

  • Solution 2: Modify Substituents (Combes). The balance of steric and electronic effects dictates the outcome. If possible, modify the substituents on the aniline or the β-diketone. For example, using a bulkier substituent on the aniline may favor cyclization at the less hindered position.[4][13]

  • Solution 3: Optimize Reaction Conditions. Systematically vary the solvent, temperature, and reaction time. Identifying conditions that favor the formation of a single isomer can resolve the issue.[4]

Issue 3: Unwanted Halogenation Site

Symptom: You are attempting to halogenate the quinoline benzene ring (e.g., at C5) but are getting substitution on the pyridine ring instead.

Possible Causes & Solutions:

  • Cause: Standard electrophilic halogenation of quinoline is often complex and can lead to mixtures. Remote C-H functionalization on the benzene ring requires overcoming the intrinsic reactivity of the pyridine ring.

  • Solution 1: Use a Directing Group Strategy. Installing a directing group at the C8 position, such as an amide (e.g., N-(quinolin-8-yl)pivalamide), can effectively direct halogenation exclusively to the C5 position.[10][11][14] This approach works for both chlorination and bromination.

  • Solution 2: Employ a Metal-Free Protocol. An operationally simple, metal-free protocol using trihaloisocyanuric acid as the halogen source has been developed for the C5-halogenation of various 8-substituted quinolines, proceeding with complete regioselectivity in most cases.[11][14]

Data Presentation: Regioselective Functionalization Methods

The following tables summarize quantitative data for selected regioselective quinoline functionalization reactions.

Table 1: Nickel-Catalyzed C3-Thioetherification of Quinolines [8]

EntryQuinoline SubstrateDisulfide ElectrophileYield (%)
1QuinolineDiphenyl disulfide85
26-MethylquinolineDiphenyl disulfide82
38-MethylquinolineDiphenyl disulfide78
4QuinolineDimethyl disulfide75
5QuinolineDibenzyl disulfide80

Table 2: Metal-Free C5-Halogenation of 8-Amidoquinolines [14]

EntryHalogen Source8-Amide SubstituentProductYield (%)
1TCCA¹Pivalamide5-Chloro98
2TBCA²Pivalamide5-Bromo99
3TCCA¹Acetamide5-Chloro95
4TBCA²Acetamide5-Bromo97
5TCCA¹Benzamide5-Chloro92
6TBCA²Benzamide5-Bromo96
¹TCCA = Trichloroisocyanuric acid; ²TBCA = Tribromoisocyanuric acid

Table 3: Transition-Metal-Free C3-Arylation of Quinolin-4-ones [15]

EntryQuinolin-4-one SubstrateArylhydrazine HClBaseYield (%)
1Quinolin-4-onePhenylhydrazineK₂CO₃76
26-Methylquinolin-4-onePhenylhydrazineK₂CO₃72
37-Chloroquinolin-4-onePhenylhydrazineK₂CO₃70
4Quinolin-4-one4-TolylhydrazineK₂CO₃74
5Quinolin-4-one4-ChlorophenylhydrazineK₂CO₃68

Experimental Protocols

Protocol 1: Ni-Catalyzed C3-Thioetherification of Quinoline[8]

This protocol describes a mild, directing-group-free method for the exclusive C3-selective thioetherification of quinolines.

  • Preparation: To a dry Schlenk tube under an argon atmosphere, add quinoline (0.4 mmol, 1.0 equiv.), Ni(dppp)Cl₂ (0.012 mmol, 3.0 mol%), and diethoxymethane (DEDM) (2.0 mL).

  • Grignard Addition: Add the Grignard reagent (e.g., EtMgBr) (0.6 mmol, 1.5 equiv.) dropwise to the mixture at room temperature.

  • Stirring: Stir the reaction mixture for 20 minutes at room temperature.

  • Electrophile Addition: Add the disulfide electrophile (e.g., diphenyl disulfide) (0.6 mmol, 1.5 equiv.) and stir for an additional 20 minutes.

  • Oxidation: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (0.4 mmol, 1.0 equiv.) and continue stirring until the reaction is complete (monitor by TLC).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ solution and extract with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

Protocol 2: Metal-Free C3-Arylation of Quinolin-4-one[15]

This protocol uses arylhydrazines as an aryl radical source in a transition-metal-free reaction.

  • Preparation: In a round-bottom flask, dissolve the quinolin-4-one (1.0 equiv.) in dimethyl sulfoxide (DMSO).

  • Base Addition: Add potassium carbonate (K₂CO₃) (2.0 equiv.) to the solution.

  • Reagent Addition: Add the arylhydrazine hydrochloride (1.5 equiv.) to the reaction mixture.

  • Reaction: Stir the reaction mixture vigorously at room temperature, open to the air, for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, pour the reaction mixture into ice-cold water.

  • Purification: Collect the precipitated solid by filtration, wash with water, and dry under vacuum. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3-aryl-quinolin-4-one.

Visualizations

G cluster_workflow Decision Workflow: Choosing a Regioselective Strategy start Define Target Position on Quinoline pos_check Target Position? start->pos_check proximal Proximal (C2 / C8) pos_check->proximal C2 or C8 distal Distal (C3, C4, C5, C7) pos_check->distal Other strategy1 Strategy for C2/C8: - Use Quinoline N-Oxide - Pd, Rh, or Cu Catalyst - Chelation Control proximal->strategy1 strategy2 Strategy for Distal Positions: - Install Directing Group (e.g., 8-amido for C5) - Position-Specific Catalyst (e.g., Ni for C3) - Modify Reaction Conditions distal->strategy2

Caption: Decision workflow for selecting a regioselective functionalization strategy.

G cluster_mechanism Simplified Mechanism: DG-Assisted C5-Halogenation sub 8-Amidoquinoline (Substrate) complex_a Coordination Complex A (N,N-Bidentate Chelation) sub->complex_a cat Metal Catalyst (e.g., Fe(III)) cat->complex_a deprotonation Deprotonation complex_a->deprotonation complex_b Complex B deprotonation->complex_b set Single Electron Transfer (SET) complex_b->set Attacked by X• halogen Halogen Radical (X•) halogen->set product C5-Halogenated Quinoline set->product Oxidation & Product Release

Caption: Simplified mechanism for directing group (DG)-assisted C5-halogenation.

G cluster_protocol Experimental Workflow: Ni-Catalyzed C3-Thioetherification step1 1. Add Quinoline, Ni Catalyst, & Solvent to Schlenk Tube (under Argon) step2 2. Add Grignard Reagent Dropwise at RT step1->step2 step3 3. Stir for 20 min step2->step3 step4 4. Add Disulfide Electrophile step3->step4 step5 5. Stir for 20 min step4->step5 step6 6. Add DDQ Oxidant step5->step6 step7 7. Stir to Completion (TLC) step6->step7 step8 8. Quench, Extract, Purify step7->step8

Caption: Experimental workflow for Ni-catalyzed C3-thioetherification of quinoline.

References

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions with Chloroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving chloroquinoline substrates. This resource is designed for researchers, scientists, and professionals in drug development to provide practical guidance, troubleshoot common experimental issues, and offer detailed protocols for successful reactions.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments in a question-and-answer format.

Question 1: Why am I observing low to no product yield in my cross-coupling reaction with a chloroquinoline substrate?

Answer:

Low or no product yield is a frequent challenge, particularly with the less reactive chloroquinoline substrates.[1] The issue can often be traced back to several key factors related to the catalyst system, reaction conditions, and reagent stability. A systematic approach to troubleshooting is essential.[1]

Potential Causes and Solutions:

  • Suboptimal Catalyst System: The choice of palladium source and ligand is critical. Chloroquinolines generally require highly active catalyst systems to promote the challenging oxidative addition step.[1][2]

    • Solution: Screen a panel of bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[3] These ligands are known to enhance catalyst activity for less reactive aryl chlorides.[2] Consider using pre-formed palladium precatalysts (e.g., XPhos Pd G3 or G4) for more reliable and reproducible generation of the active Pd(0) species.[4][5]

  • Ineffective Base: The base plays a crucial role in activating the coupling partner (e.g., boronic acid in Suzuki coupling) and facilitating the catalytic cycle.[1]

    • Solution: The optimal base is reaction-dependent. For Suzuki couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like potassium carbonate (K₂CO₃). For Buchwald-Hartwig aminations, strong bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[4] Screening different bases is highly recommended.[6]

  • Inappropriate Solvent: The solvent can influence catalyst solubility, reaction rate, and side reactions.

    • Solution: Anhydrous polar aprotic solvents like dioxane, toluene, or THF are frequently used.[4][6] For Suzuki couplings, a co-solvent of water may be necessary, but for substrates prone to hydrolysis, a completely anhydrous system might be required.[1][7]

  • Low Reaction Temperature: Insufficient thermal energy can lead to an incomplete reaction.[1]

    • Solution: Chloroquinoline couplings often require elevated temperatures, typically in the range of 80-120 °C.[1][4] If the reaction is sluggish, incrementally increasing the temperature may improve the yield.

  • Catalyst Deactivation: The palladium catalyst can decompose to form inactive palladium black, especially at high temperatures.[3]

    • Solution: Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of phosphine ligands.[1] Using more stable, bulky ligands can also help prevent catalyst aggregation.[3]

Question 2: How can I minimize the formation of side products like dehalogenation and homocoupling?

Answer:

The formation of byproducts is a common issue that can complicate purification and reduce the yield of the desired product. Dehalogenation (replacement of chlorine with hydrogen) and homocoupling of the starting materials are two of the most prevalent side reactions.

Potential Causes and Solutions:

  • Dehalogenation of the Chloroquinoline: This side reaction can be promoted by certain bases and solvents.

    • Solution: Screening different bases can help identify one that minimizes dehalogenation.[1] Ensuring strictly anhydrous conditions (if the protocol allows) may also be beneficial.

  • Homocoupling of Boronic Acids (Suzuki Coupling): This is often due to the presence of oxygen in the reaction mixture.

    • Solution: Thoroughly degas the reaction mixture before heating. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 15-20 minutes or by using several freeze-pump-thaw cycles.[1]

  • Instability of the Boronic Acid: Some boronic acids, particularly heteroaryl boronic acids, are prone to protodeboronation, leading to low yields and the formation of arene byproducts.[1]

    • Solution: Use more stable boronic esters, such as pinacol esters, or potassium trifluoroborate salts instead of the free boronic acid.[1] Ensure the boronic acid reagent is of high quality and purity.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand system is generally the best starting point for cross-coupling with chloroquinolines?

A1: For challenging substrates like chloroquinolines, a good starting point is often a second or third-generation Buchwald-type biarylphosphine ligand paired with a palladium(II) precatalyst.[3] For instance, XPhos, SPhos, or BrettPhos in combination with a precatalyst like BrettPhos Pd G3 are excellent choices for both Suzuki-Miyaura and Buchwald-Hartwig reactions.[4][8] These systems are designed to promote the difficult oxidative addition of the C-Cl bond.[2]

Q2: What is the optimal base and solvent combination for these reactions?

A2: There is no single "best" combination as the optimal conditions depend on the specific substrates. However, for Suzuki-Miyaura couplings with chloroquinolines, a common starting point is K₃PO₄ or Cs₂CO₃ in a solvent system like dioxane/water or anhydrous THF.[1][7] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS in an anhydrous solvent such as dioxane or toluene is typically effective.[4]

Q3: How can I improve the reproducibility of my reactions?

A3: Reproducibility issues often stem from inconsistent reagent quality, incomplete degassing, or variations in reaction setup. To improve reproducibility, ensure that your solvents are anhydrous and your reagents are pure. Always use a consistent and thorough degassing procedure.[1] Using palladium precatalysts can also lead to more consistent results compared to generating the active catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃.[6][9]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize typical conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions with chloroquinolines.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling with Chloroquinolines

ParameterCondition 1Condition 2Condition 3
Pd Source Pd(dppf)Cl₂Pd₂(dba)₃XPhos Pd G3
Ligand -XPhos-
Base K₂CO₃K₃PO₄Cs₂CO₃
Solvent Dioxane/H₂OTolueneTHF
Temperature 100 °C110 °C80 °C
Notes A common starting point, may be less effective for challenging substrates.Anhydrous conditions, suitable for water-sensitive substrates.Highly active system, often provides good yields at lower temperatures.

Table 2: Typical Conditions for Buchwald-Hartwig Amination with Chloroquinolines

ParameterCondition 1Condition 2Condition 3
Pd Source BrettPhos Pd G3Pd(OAc)₂Pd₂(dba)₃
Ligand -RuPhosBINAP
Base NaOtBuLHMDSK₂CO₃
Solvent DioxaneTHFToluene
Temperature 100 °C65 °C110 °C
Notes A highly active and general system for C-N coupling.Suitable for substrates that are sensitive to strong inorganic bases.A bidentate ligand system, may be effective for specific amine classes.[10]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chloroquinoline

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the chloroquinoline (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%), and any additional ligand if required.

  • Solvent Addition and Degassing: Evacuate and backfill the vial with an inert gas (e.g., argon) three times. Add the anhydrous, degassed solvent (e.g., dioxane) via syringe. If water is used as a co-solvent, it should also be degassed.[1]

  • Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Chloroquinoline

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., BrettPhos Pd G3, 1-5 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to an oven-dried reaction vial with a magnetic stir bar.

  • Reagent Addition: Add the chloroquinoline (1.0 equiv.) and the amine (1.1-1.3 equiv.) to the vial.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer. Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow start Start: Define Chloroquinoline and Coupling Partner reagents Select Pd Source, Ligand, Base, and Solvent start->reagents setup Assemble Reaction Under Inert Atmosphere reagents->setup degas Thoroughly Degas Reaction Mixture setup->degas react Heat Reaction Mixture (e.g., 80-120 °C) degas->react monitor Monitor Progress (TLC, LC-MS) react->monitor monitor->react Incomplete workup Quench and Perform Aqueous Work-up monitor->workup Reaction Complete purify Purify Product via Column Chromatography workup->purify end End: Characterized Product purify->end troubleshooting_low_yield problem Problem: Low to No Yield cause1 Cause: Suboptimal Catalyst/Ligand problem->cause1 cause2 Cause: Ineffective Base/Solvent problem->cause2 cause3 Cause: Low Temperature problem->cause3 cause4 Cause: Catalyst Deactivation problem->cause4 solution1 Solution: Screen Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) cause1->solution1 solution2 Solution: Screen Stronger Bases (e.g., K3PO4, NaOtBu) cause2->solution2 solution3 Solution: Increase Reaction Temperature cause3->solution3 solution4 Solution: Ensure Inert Atmosphere, Use Stable Precatalyst cause4->solution4 catalytic_cycle pd0 Pd(0)L_n ox_add Oxidative Addition pd_complex R-Pd(II)L_n-X pd0->pd_complex Ar-Cl transmetal Transmetalation (Suzuki) or Amine Coordination (B-H) pd_intermediate R-Pd(II)L_n-R' pd_complex->pd_intermediate R'-M / R'₂NH pd_intermediate->pd0 R-R' red_elim Reductive Elimination

References

Technical Support Center: Chlorination of Quinolinones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chlorination of quinolinones.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the chlorination of quinolinones?

A1: The most prevalent side reactions include:

  • Over-chlorination: Introduction of multiple chlorine atoms onto the quinolinone ring, leading to di- or tri-chlorinated byproducts. This is particularly common with highly reactive chlorinating agents like gaseous chlorine.[1]

  • Poor Regioselectivity: Chlorination occurring at undesired positions on the quinolinone scaffold. The position of chlorination is highly dependent on the existing substituents on the ring and the reaction conditions.

  • Oxidation: The chlorinating agent or reaction conditions can lead to the oxidation of the quinolinone ring or sensitive functional groups.

  • Ring Opening/Fragmentation: Under harsh conditions or with specific substrates (like certain fluoroquinolones), cleavage of heterocyclic rings (e.g., piperazine substituents) can occur.[2]

  • Reaction with Substituents: If the quinolinone has reactive functional groups, the chlorinating agent may react with these substituents in addition to or instead of the quinolinone core.

Q2: How does the choice of chlorinating agent affect the outcome of the reaction?

A2: The choice of chlorinating agent is critical in controlling selectivity and minimizing side reactions.

  • Gaseous Chlorine (Cl₂): Highly reactive and often leads to over-chlorination and poor regioselectivity. Its use typically requires Lewis acid catalysts like FeCl₃ or AlCl₃.[3][4]

  • N-Chlorosuccinimide (NCS): A solid, easier-to-handle reagent that is generally more selective than chlorine gas.[5] It can participate in both electrophilic and radical chlorination pathways, and its reactivity can be tuned by the reaction conditions (e.g., acid catalysis for electrophilic substitution, or radical initiators for allylic/benzylic chlorination).[6] NCS is often preferred for achieving monochlorination with better regioselectivity.[7]

  • Phosphorus Oxychloride (POCl₃): Primarily used for the conversion of 4-quinazolones to 4-chloroquinazolines. The reaction proceeds through phosphorylation intermediates.[8] Improper temperature control can lead to the formation of pseudodimers and other phosphorylated byproducts.[9]

  • Hypochlorous Acid (HOCl): Often generated in aqueous media, its reactivity is pH-dependent. It can lead to a variety of products, including ring fragmentation in certain fluoroquinolones.

Q3: How can I improve the regioselectivity of my quinolinone chlorination?

A3: Improving regioselectivity involves several strategies:

  • Directing Groups: The electronic properties of existing substituents on the quinolinone ring will direct the position of electrophilic chlorination. Electron-donating groups typically direct ortho- and para-, while electron-withdrawing groups direct meta-.

  • Steric Hindrance: Bulky substituents can block access to certain positions on the ring, favoring chlorination at less sterically hindered sites.

  • Choice of Reagent: Using a milder and more selective chlorinating agent like NCS can significantly improve regioselectivity compared to harsher reagents.[7]

  • Reaction Conditions: Optimization of solvent, temperature, and catalyst can influence the regiochemical outcome. For instance, metal-free, regioselective C5-H halogenation of 8-substituted quinolines has been achieved using trihaloisocyanuric acids.[10][11]

  • Protecting Groups: Temporarily protecting a reactive site on the molecule can prevent chlorination at that position, directing it elsewhere.

Troubleshooting Guides

Issue Possible Causes Troubleshooting Steps
Low to No Conversion 1. Insufficiently activated chlorinating agent.2. Deactivated quinolinone substrate.3. Inappropriate reaction temperature.4. Catalyst poisoning or inactivity.1. For electrophilic chlorination with NCS, add a catalytic amount of a protic or Lewis acid.[12]2. For highly deactivated systems, consider using a more potent chlorinating system.3. Gradually increase the reaction temperature while monitoring for product formation and decomposition.4. Ensure the catalyst is fresh and the reagents and solvent are anhydrous if required.
Formation of Multiple Chlorinated Products (Over-chlorination) 1. Chlorinating agent is too reactive.2. Stoichiometry of the chlorinating agent is too high.3. Prolonged reaction time.1. Switch from Cl₂ to a milder reagent like NCS.[5]2. Use 1.0-1.1 equivalents of the chlorinating agent. Perform a titration of the starting material if unsure of purity.3. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
Incorrect Regioisomer is the Major Product 1. The inherent electronic effects of the substituents are directing chlorination to the observed position.2. The reaction is proceeding under kinetic vs. thermodynamic control.3. Steric hindrance is preventing reaction at the desired site.1. Re-evaluate the directing effects of your substituents. It may be necessary to modify the synthetic route to introduce the chloro-substituent at a different stage.2. Vary the reaction temperature. Lower temperatures may favor a different isomer.3. Consider a synthetic strategy that involves a directing group to force chlorination at the desired position, which can be later removed.[10][11]
Formation of Unidentifiable Byproducts 1. Oxidation of the starting material or product.2. Decomposition of the quinolinone ring.3. Reaction with the solvent.1. Use a milder oxidizing chlorinating agent or perform the reaction under an inert atmosphere.2. Lower the reaction temperature and use a less acidic catalyst.3. Ensure the solvent is inert to the reaction conditions. For example, avoid using nucleophilic solvents in electrophilic chlorinations.

Quantitative Data Summary

The following table summarizes representative yields for the chlorination of quinoline derivatives under various conditions. Note that the yield of side products is often not reported in the literature.

Starting MaterialChlorinating AgentProductYield (%)Reference
QuinolineCl₂ / Ag₂SO₄ / H₂SO₄5-Chloroquinoline17[1]
QuinolineCl₂ / Ag₂SO₄ / H₂SO₄8-Chloroquinoline21[1]
QuinolineCl₂ / Ag₂SO₄ / H₂SO₄5,8-Dichloroquinoline32[1]
5-ChloroquinolineCl₂ / Ag₂SO₄ / H₂SO₄5,8-DichloroquinolineHigh[1]
8-Aminoquinoline derivativesTCCA (0.36 equiv.)5-Chloro-8-aminoquinoline derivatives87-99[10]
4-QuinazolonePOCl₃4-ChloroquinazolineHigh[8]

TCCA = Trichloroisocyanuric acid

Experimental Protocols

Protocol 1: Regioselective C5-Chlorination of N-(Quinolin-8-yl)pivalamide

This protocol is adapted from a general method for the metal-free, regioselective C-H halogenation of 8-substituted quinolines.[10]

Materials:

  • N-(Quinolin-8-yl)pivalamide

  • Trichloroisocyanuric acid (TCCA)

  • Acetonitrile (ACN)

Procedure:

  • To a solution of N-(quinolin-8-yl)pivalamide (0.4 mmol) in acetonitrile (3 mL) in a round-bottom flask, add trichloroisocyanuric acid (0.145 mmol, 0.36 equivalents).

  • Stir the reaction mixture at room temperature under an open-air atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 15 minutes to 6 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-chloro-N-(quinolin-8-yl)pivalamide.

Protocol 2: Conversion of a 4-Quinazolone to a 4-Chloroquinazoline using POCl₃

This protocol is based on the general procedure for the chlorination of 4-quinazolones.[8][9]

Materials:

  • Substituted 4-quinazolone

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (or another suitable base)

  • Toluene (or another suitable high-boiling solvent)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend the substituted 4-quinazolone in toluene.

  • Add triethylamine (a slight excess relative to the quinazolone).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add phosphorus oxychloride (at least 1 molar equivalent) dropwise, maintaining the temperature below 25 °C.

  • After the addition is complete, slowly warm the reaction mixture to 70-90 °C and maintain this temperature for several hours, or until TLC/LC-MS analysis indicates complete conversion of the intermediate to the product.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow General Experimental Workflow for Quinolinone Chlorination cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Quinolinone in Anhydrous Solvent reagent Add Chlorinating Agent (e.g., NCS) start->reagent catalyst Add Catalyst (if required) reagent->catalyst react Stir at Controlled Temperature catalyst->react monitor Monitor by TLC/LC-MS react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Work-up & Extraction quench->extract purify Dry, Concentrate & Purify extract->purify end Characterize Final Product purify->end

Caption: General workflow for a typical quinolinone chlorination experiment.

troubleshooting_logic Troubleshooting Logic for Poor Chlorination Yield cluster_solutions_sm Solutions for No Reaction cluster_solutions_byproducts Solutions for Side Reactions start Low Yield of Desired Product check_sm Starting Material Consumed? start->check_sm check_byproducts Major Byproducts Observed? check_sm->check_byproducts Yes increase_temp Increase Temperature check_sm->increase_temp No add_catalyst Add/Change Catalyst check_sm->add_catalyst No stronger_reagent Use Stronger Chlorinating Agent check_sm->stronger_reagent No check_byproducts->start No (Complex Mixture) lower_temp Lower Temperature check_byproducts->lower_temp Yes milder_reagent Use Milder Chlorinating Agent check_byproducts->milder_reagent Yes check_stoich Check Stoichiometry check_byproducts->check_stoich Yes

Caption: A logical diagram for troubleshooting poor yields in quinolinone chlorination.

side_reactions Common Side Reaction Pathways start Quinolinone + [Cl+] desired Monochloro-quinolinone (Desired Product) start->desired Selective Chlorination wrong_isomer Regioisomeric Monochloro-product start->wrong_isomer Poor Regioselectivity oxidation Oxidized Byproducts start->oxidation Oxidative Conditions fragmentation Ring-Opened Products start->fragmentation Harsh Conditions over_chlorination Dichloro-quinolinone desired->over_chlorination Further Chlorination

Caption: Potential side reaction pathways in the chlorination of quinolinones.

References

Technical Support Center: Troubleshooting TLC Monitoring of Quinoline Synthesis Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monitoring quinoline synthesis reactions using Thin-Layer Chromatography (TLC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experiments.

Frequently Asked Questions (FAQs)

Q1: How do I use TLC to monitor the progress of my quinoline synthesis reaction?

To monitor a reaction, you will spot the starting material(s), the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture) on the same TLC plate.[1] As the reaction progresses, the spot corresponding to the starting material should decrease in intensity, while a new spot corresponding to the product will appear and intensify.[2] The reaction is generally considered complete when the starting material spot is no longer visible in the reaction mixture lane.[1]

Q2: What is a suitable starting solvent system for TLC analysis of quinoline derivatives?

A good starting point for quinoline derivatives of "normal" polarity is a mixture of 10-50% ethyl acetate in hexanes.[3] If your quinoline derivative is highly substituted with polar groups, a more polar system like 5% methanol in dichloromethane may be necessary.[3] For basic compounds like many quinolines, adding a small amount of triethylamine (~0.5-2.0%) to the mobile phase can help prevent streaking.[4][5]

Q3: How do I calculate the Retention Factor (Rf) value, and what is a good range?

The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. It is calculated as follows:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[1]

An ideal Rf value is typically between 0.3 and 0.7 for good separation and reliable results.

Q4: My spots are not visible under the UV lamp. What should I do?

If your quinoline derivatives are not UV-active or the concentration is too low, you can use a visualization stain.[6] Common methods include:

  • Iodine Chamber: Placing the dried TLC plate in a chamber with iodine crystals will reveal many organic compounds as brown spots.[3]

  • Potassium Permanganate (KMnO₄) Stain: This stain is effective for compounds that can be oxidized, appearing as yellow-brown spots on a purple background.[3]

  • Phosphomolybdic Acid Stain: This is a general-purpose stain that can visualize a wide range of compounds after heating.

You can also try concentrating your sample and re-spotting it on the TLC plate.[4]

Q5: How can I confirm the identity of a spot on my TLC plate?

A co-spotting technique can be used to tentatively identify a compound.[7] On the same TLC plate, apply three spots:

  • Your unknown sample.

  • An authentic, known standard of the suspected compound.

  • A "co-spot" where both your unknown sample and the known standard are applied at the same point.[7]

If the unknown sample and the standard are the same compound, the co-spot will appear as a single spot.

Troubleshooting Guide

This guide addresses common problems encountered during the TLC analysis of quinoline synthesis reactions in a question-and-answer format.

Problem Possible Cause(s) Suggested Solution(s)
Streaking or Tailing Spots - Sample is too concentrated.[1] - The compound is highly polar and interacting strongly with the silica gel.[1] - The compound is acidic or basic.[8]- Dilute the sample before spotting.[1] - Spot a smaller amount on the TLC plate.[1] - Add a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase.[1][4]
Spots Not Moving from the Baseline (Rf ≈ 0) - The mobile phase is not polar enough to move the compounds up the plate.[1]- Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[1]
Spots Running at the Solvent Front (Rf ≈ 1) - The mobile phase is too polar for the compounds.[1]- Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., increase the percentage of hexane in a hexane/ethyl acetate mixture).[1]
Overlapping or Poorly Resolved Spots - The polarity of the mobile phase is not optimal for separating the mixture.[1]- Systematically try different mobile phase compositions to find the optimal solvent system.[1] - Consider using a different stationary phase if resolution is still poor.[1]
No Spots Visible - The compounds are not UV-active.[1] - The sample concentration is too low.[1][4] - The baseline was submerged in the solvent.[3]- Use a visualization agent like an iodine chamber or a potassium permanganate stain.[1] - Concentrate the sample before spotting on the TLC plate.[1][4] - Ensure the baseline is above the solvent level in the developing chamber.[3]

Experimental Protocols

General Protocol for Thin-Layer Chromatography (TLC)
  • Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.[3] Mark the lanes where you will spot your samples.

  • Sample Preparation: Dissolve a small amount of your starting material(s) and reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).[1]

  • Spotting: Use a capillary tube to apply a small amount of each sample to its designated lane on the baseline.[1] Ensure the spots are small and concentrated. For monitoring a reaction, it is recommended to use a three-lane spotting system: starting material, co-spot, and reaction mixture.[9]

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the baseline.[1] Cover the chamber to allow the atmosphere to become saturated with solvent vapors.[3]

  • Visualization: Once the solvent front has moved to about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[3] Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm) and circle any visible spots.[3] If necessary, use a chemical stain for visualization.[3]

  • Analysis: Calculate the Rf value for each spot and assess the progress of the reaction by comparing the lanes.[1]

Visualizations

TLC_Troubleshooting_Workflow start Problem with TLC Result? streaking Streaking or Tailing? start->streaking no_move Spots at Baseline (Rf ≈ 0)? start->no_move solvent_front Spots at Solvent Front (Rf ≈ 1)? start->solvent_front no_spots No Spots Visible? start->no_spots poor_resolution Poor Resolution? start->poor_resolution sol_streaking Dilute Sample or Add Triethylamine/Acetic Acid to Eluent streaking->sol_streaking sol_no_move Increase Eluent Polarity no_move->sol_no_move sol_solvent_front Decrease Eluent Polarity solvent_front->sol_solvent_front sol_no_spots Check UV Lamp, Use Stain, or Concentrate Sample no_spots->sol_no_spots sol_poor_resolution Systematically Change Eluent Composition poor_resolution->sol_poor_resolution

Caption: A decision tree for troubleshooting common TLC issues.

TLC_Experimental_Workflow prep_plate 1. Prepare TLC Plate (Draw Baseline) prep_sample 2. Prepare Samples (Starting Material, Reaction Mix, Co-spot) prep_plate->prep_sample spot_plate 3. Spot Samples on Baseline prep_sample->spot_plate develop_plate 4. Develop Plate in Chamber spot_plate->develop_plate visualize 5. Visualize under UV and/or with Stain develop_plate->visualize analyze 6. Analyze Results (Calculate Rf, Assess Reaction) visualize->analyze

Caption: A standard workflow for a TLC experiment.

References

Technical Support Center: Scaling Up the Synthesis of 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scalable synthesis of 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented for ease of comparison.

Experimental Workflow

The synthesis of this compound can be effectively achieved in a two-step process. The first step involves the acid-catalyzed cyclization of 3-(trifluoromethyl)aniline with acetylacetone via the Combes reaction to yield 4-hydroxy-2-methyl-7-(trifluoromethyl)quinoline. The subsequent step is the chlorination of this intermediate using a suitable chlorinating agent like phosphorus oxychloride (POCl₃).

G cluster_0 Step 1: Combes Quinoline Synthesis cluster_1 Step 2: Chlorination cluster_2 Work-up and Purification A 3-(Trifluoromethyl)aniline + Acetylacetone C Reaction Mixture A->C B Acid Catalyst (e.g., H₂SO₄) B->C D Heating / Cyclization C->D E 4-Hydroxy-2-methyl-7-(trifluoromethyl)quinoline D->E F 4-Hydroxy-2-methyl-7-(trifluoromethyl)quinoline E->F Purification / Isolation H Reaction Mixture F->H G Phosphorus Oxychloride (POCl₃) G->H I Heating H->I J This compound I->J K Quenching with Ice J->K L Neutralization K->L M Extraction L->M N Purification (Recrystallization / Chromatography) M->N

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the key steps in the synthesis. Please note that actual results may vary depending on specific reaction conditions and scale.

StepReactantsProductTypical Yield (%)Typical Purity (%)Key Parameters
1. Combes Synthesis 3-(Trifluoromethyl)aniline, Acetylacetone4-Hydroxy-2-methyl-7-(trifluoromethyl)quinoline75-85>95 (after recrystallization)Temperature: 110-130°C, Catalyst: Conc. H₂SO₄
2. Chlorination 4-Hydroxy-2-methyl-7-(trifluoromethyl)quinoline, POCl₃This compound80-90>98 (after purification)Temperature: 100-110°C, Reaction Time: 2-4 hours

Detailed Experimental Protocols

Step 1: Synthesis of 4-Hydroxy-2-methyl-7-(trifluoromethyl)quinoline (Combes Reaction)
  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, cautiously add concentrated sulfuric acid to 3-(trifluoromethyl)aniline with cooling to control the initial exotherm.

  • Reagent Addition: To the stirred mixture, slowly add acetylacetone at a rate that maintains the internal temperature below 40°C.

  • Cyclization: After the addition is complete, heat the reaction mixture to 110-130°C. The reaction is typically monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for the disappearance of the starting materials.

  • Work-up: Once the reaction is complete, cool the mixture to approximately 80°C and carefully pour it onto crushed ice with vigorous stirring.

  • Isolation: Neutralize the resulting slurry with a base (e.g., aqueous sodium hydroxide) to a pH of 7-8. The product will precipitate as a solid.

  • Purification: Collect the solid by filtration, wash with water until the filtrate is neutral, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or isopropanol.

Step 2: Synthesis of this compound (Chlorination)
  • Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, and reflux condenser with a gas scrubber, charge the dried 4-hydroxy-2-methyl-7-(trifluoromethyl)quinoline.

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) to the reactor. The reaction is typically run with an excess of POCl₃, which can also act as the solvent.

  • Reaction: Heat the mixture to reflux (approximately 100-110°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: After completion, cool the reaction mixture and carefully quench it by slowly adding it to a mixture of crushed ice and a suitable organic solvent (e.g., dichloromethane or toluene) with vigorous stirring.

  • Neutralization and Extraction: Carefully neutralize the aqueous layer with a base (e.g., sodium carbonate or sodium hydroxide solution) while keeping the temperature low. Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization from a solvent like hexane or an ethanol/water mixture.

Troubleshooting and FAQs

Combes Quinoline Synthesis

Q1: The reaction is highly exothermic and difficult to control during the initial mixing of sulfuric acid and aniline. How can this be managed on a larger scale?

A1:

  • Controlled Addition: Add the sulfuric acid to the aniline slowly and in portions, with efficient cooling and vigorous stirring. Utilize a jacketed reactor with a reliable cooling system.

  • Reverse Addition: Consider adding the aniline to the sulfuric acid, although this may require more careful control of the aniline addition rate.

  • Solvent: While the classical Combes reaction is often run neat, the use of a high-boiling inert solvent can help to better manage the heat of reaction on a larger scale.

Q2: The yield of the 4-hydroxyquinoline is lower than expected. What are the potential causes?

A2:

  • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring with TLC or HPLC. The reaction time may need to be extended at a larger scale.

  • Suboptimal Temperature: The cyclization step requires a specific temperature range. Temperatures that are too low will result in a sluggish reaction, while excessively high temperatures can lead to byproduct formation.

  • Impurities in Starting Materials: Ensure the 3-(trifluoromethyl)aniline and acetylacetone are of high purity.

Q3: During work-up, the product precipitates as a fine, difficult-to-filter solid. How can the physical properties of the precipitate be improved?

A3:

  • Controlled Precipitation: Adjust the rate of neutralization and the temperature during precipitation. Slower neutralization can lead to the formation of larger, more easily filterable crystals.

  • Seeding: Introducing a small amount of previously isolated crystalline product (seeding) during precipitation can promote the growth of larger crystals.

  • Solvent Addition: Adding a small amount of a co-solvent during precipitation might improve the crystal habit.

Chlorination

Q1: The chlorination reaction is incomplete, and starting material remains. What can be done?

A1:

  • Reagent Quality: Ensure the phosphorus oxychloride is fresh and has not been exposed to moisture, as this can reduce its reactivity.

  • Reaction Time and Temperature: The reaction may require a longer reflux time or a slightly higher temperature to go to completion. Monitor the reaction progress closely.

  • Excess Reagent: A slight increase in the molar excess of POCl₃ may be necessary.

Q2: The reaction mixture turns dark, and significant byproduct formation is observed. How can this be minimized?

A2:

  • Temperature Control: Avoid overheating the reaction mixture. Localized hotspots, which can be an issue on a larger scale, can lead to decomposition and polymerization. Ensure efficient stirring.

  • Purity of Starting Material: Impurities in the 4-hydroxyquinoline intermediate can lead to side reactions. Ensure the starting material is sufficiently pure.

  • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen) can sometimes reduce the formation of colored impurities.

Q3: The work-up procedure is challenging due to the vigorous reaction of excess POCl₃ with water. How can this be handled safely on a large scale?

A3:

  • Controlled Quenching: Add the reaction mixture slowly to a well-stirred mixture of ice and a non-polar organic solvent. This allows for better temperature control during the quench.

  • Reverse Quench: Alternatively, slowly add ice or cold water to the reaction mixture, but this requires very careful control of the addition rate to manage the exotherm.

  • Distillation of Excess POCl₃: Before quenching, it is possible to distill off the excess POCl₃ under reduced pressure. This significantly reduces the vigor of the subsequent hydrolysis step but requires appropriate equipment and safety precautions.

Quinoline Synthesis Temperature Management: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing reaction temperatures during quinoline synthesis. Precise temperature control is critical for achieving high yields, minimizing side reactions, and ensuring the safety of the experimental procedure.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical in quinoline synthesis?

A1: Temperature is a crucial parameter in quinoline synthesis because many of the classic methods, such as the Skraup and Doebner-von Miller reactions, are highly exothermic.[1][2] Poor temperature control can lead to violent, runaway reactions, the formation of significant amounts of tar and polymeric byproducts, and decomposition of reactants and products, all of which contribute to low yields and difficult purification.[3][4] Conversely, if the temperature is too low, the reaction may be sluggish or fail to proceed to completion.[4]

Q2: My Skraup synthesis is extremely vigorous and difficult to control. What are the primary methods to moderate it?

A2: The Skraup synthesis is notoriously exothermic and can be violent if not properly managed.[1][5] Key strategies to control the reaction include:

  • Use of a Moderator: Adding ferrous sulfate (FeSO₄) or boric acid can make the reaction less violent.[1][6] Ferrous sulfate is thought to act as an oxygen carrier, slowing down the oxidation step.[1]

  • Controlled Reagent Addition: The slow and careful addition of concentrated sulfuric acid with efficient cooling is crucial.[6] It is also vital to add reagents in the correct order, typically adding ferrous sulfate before the sulfuric acid.[1]

  • Gradual Heating: The mixture should be heated gently to initiate the reaction. Once the exothermic phase begins, the external heat source should be removed.[7]

  • Efficient Stirring: Good agitation helps to dissipate heat and prevent the formation of localized hotspots.[6]

Q3: I am observing significant tar formation in my quinoline synthesis. What is the primary cause and how can I minimize it?

A3: Tar formation is a common issue, particularly in the Skraup and Doebner-von Miller syntheses, due to the harsh acidic and high-temperature conditions that promote polymerization of intermediates like acrolein or other α,β-unsaturated carbonyl compounds.[3] To minimize tarring:

  • Optimize Temperature: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the exothermic phase must be controlled.[6]

  • Use a Moderator: In the Skraup synthesis, ferrous sulfate can help control the reaction rate and reduce charring.[6]

  • Slow Reagent Addition: In the Doebner-von Miller reaction, adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline can minimize polymerization.

  • Biphasic Solvent System: For the Doebner-von Miller synthesis, using a biphasic system (e.g., water/toluene) can sequester the carbonyl compound in the organic phase, reducing acid-catalyzed polymerization.[3]

Q4: My Friedländer synthesis is giving a low yield. Could temperature be the issue?

A4: Yes, temperature is a key factor in the Friedländer synthesis. While it is generally less exothermic than the Skraup reaction, suboptimal temperatures can lead to low yields. Traditional methods often require high temperatures (150-220 °C) which can cause degradation.[8] Modern protocols often use milder catalysts that allow the reaction to proceed at lower temperatures (e.g., 80-100 °C), improving yields.[9] For microwave-assisted Friedländer synthesis, temperatures around 160 °C for very short reaction times (e.g., 5 minutes) have been shown to give excellent yields.[10]

Q5: What are the typical temperature ranges for the Gould-Jacobs reaction?

A5: The Gould-Jacobs reaction involves a high-temperature cyclization step, typically requiring temperatures above 250 °C.[11][12] This can be achieved by conventional heating in a high-boiling solvent like diphenyl ether (refluxing at approximately 250 °C).[11] However, such high temperatures can also lead to product decomposition.[13] Microwave-assisted protocols can significantly shorten reaction times and may use temperatures up to 300 °C for optimal results, but careful optimization of both time and temperature is necessary to maximize yield.[7][11]

Troubleshooting Guides

Issue 1: Reaction is Too Vigorous or Uncontrollable (Runaway Reaction)
Potential Cause Troubleshooting Steps
Highly Exothermic Nature (Skraup Synthesis) Immediately remove the external heat source. If necessary, apply external cooling (e.g., ice bath). Ensure a moderator like ferrous sulfate was added.[1]
Incorrect Order of Reagent Addition For the Skraup synthesis, ensure ferrous sulfate is added before the slow addition of sulfuric acid.[1]
Rate of Reagent Addition is Too Fast Add reagents, especially strong acids or oxidants, slowly and with efficient cooling and stirring.
Insufficient Cooling Use an appropriately sized cooling bath (e.g., ice-water or ice-salt) and ensure good thermal contact with the reaction flask.
Localized Hotspots Ensure efficient and continuous stirring throughout the reaction.
Issue 2: Low or No Product Yield
Potential Cause Troubleshooting Steps
Reaction Temperature is Too Low Gradually increase the reaction temperature while monitoring for the onset of the reaction. For some syntheses, a specific activation temperature must be reached.[1]
Reaction Temperature is Too High Optimize by running the reaction at the lowest effective temperature. Excessive heat can lead to the decomposition of starting materials or products.[3]
Side Reactions (e.g., Polymerization, Tarring) Control the exotherm, consider slower reagent addition, or employ a biphasic solvent system to minimize side reactions.[3]
Incomplete Reaction Increase the reaction time or temperature, as appropriate for the specific synthesis. Monitor the reaction progress using techniques like TLC.
Suboptimal Catalyst Activity Ensure the catalyst is active and used at the correct concentration. Some catalysts are sensitive to temperature.

Data Presentation: Reaction Temperature and Time for Quinoline Syntheses

The following tables summarize typical temperature and time parameters for various quinoline synthesis methods. These values can serve as a starting point for optimization.

Table 1: Conventional Heating Methods

Synthesis MethodTypical Temperature Range (°C)Typical Reaction TimeNotes
Skraup 100 - 150 °C (after initiation)Several hoursHighly exothermic; initial gentle heating is followed by self-sustaining reflux, then further heating.[6][14]
Doebner-von Miller RefluxSeveral hoursTemperature is dependent on the solvent used.[2]
Combes VariesSeveral hoursThe cyclization step is acid-catalyzed and often requires heating.[15]
Friedländer 80 - 220 °CA few hours to overnightWide range; modern catalysts allow for milder conditions (80-100 °C), while traditional methods may require up to 220 °C.[8][9][10]
Gould-Jacobs 100 - 130 °C (intermediate formation), >250 °C (cyclization)1-2 hours (intermediate), 30-60 minutes (cyclization)Cyclization is a high-temperature step, often in a high-boiling solvent.[11][12]

Table 2: Microwave-Assisted Methods

Synthesis MethodTypical Temperature Range (°C)Typical Reaction TimeNotes
Skraup ~200 °C~15 minutesMicrowave irradiation can significantly reduce reaction times.[16]
Friedländer 160 °C5 minutesUsing acetic acid as both solvent and catalyst.[10]
Gould-Jacobs 250 - 300 °C5 - 20 minutesHigher temperatures can improve yield, but prolonged time can lead to degradation.[7][11]
Other Green Methods 90 - 120 °C2.5 - 3.5 hours (pyrimido[4,5-b]quinolones), 5-15 min (on solid support)Varies depending on the specific green protocol.[17][18]

Experimental Protocols

General Protocol for Skraup Synthesis
  • Apparatus Setup: In a fume hood, equip a large round-bottom flask with a reflux condenser and a mechanical stirrer. The flask size should be significantly larger than the reaction volume.

  • Reagent Addition: In the following order, add aniline, ferrous sulfate heptahydrate (moderator), and glycerol.[1]

  • Acid Addition: Slowly and with constant stirring and cooling (ice bath), add concentrated sulfuric acid.[6]

  • Initiation of Reaction: Gently heat the mixture. Once the reaction begins to boil vigorously, remove the external heat source. The exothermic nature of the reaction should sustain reflux.[7]

  • Completion: After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.[6]

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with a strong base (e.g., sodium hydroxide) and then isolate the quinoline product, typically by steam distillation.[2]

General Protocol for Friedländer Synthesis (Conventional Heating)
  • Reaction Setup: In a suitable solvent (e.g., ethanol, toluene, or acetic acid), dissolve the 2-aminoaryl aldehyde or ketone and the compound containing an α-methylene group in a round-bottom flask.[2]

  • Catalyst Addition: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., potassium hydroxide).[2]

  • Reaction: Heat the mixture to reflux for the required time, monitoring the reaction progress by TLC.[2]

  • Work-up: Cool the reaction mixture to room temperature. If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Mandatory Visualization

Temperature_Troubleshooting_Workflow cluster_high_temp Troubleshooting High Temperature cluster_low_temp Troubleshooting Low Temperature start Start Quinoline Synthesis check_temp Monitor Reaction Temperature start->check_temp temp_ok Temperature Stable? check_temp->temp_ok too_high Temperature Too High / Reaction Too Vigorous temp_ok->too_high No, Too High too_low Temperature Too Low / No Reaction temp_ok->too_low No, Too Low proceed Continue Monitoring temp_ok->proceed Yes remove_heat Remove External Heat Source too_high->remove_heat increase_heat Gradually Increase Heat too_low->increase_heat proceed->check_temp end_reaction Reaction Complete proceed->end_reaction Completion apply_cooling Apply External Cooling (Ice Bath) remove_heat->apply_cooling check_reagents Verify Moderator Addition & Reagent Order apply_cooling->check_reagents slow_addition Ensure Slow Reagent Addition check_reagents->slow_addition slow_addition->check_temp check_catalyst Check Catalyst Activity/Concentration increase_heat->check_catalyst increase_time Increase Reaction Time check_catalyst->increase_time increase_time->check_temp

Caption: A logical workflow for troubleshooting temperature issues during quinoline synthesis.

Skraup_Exotherm_Control_Pathway start Initiate Skraup Synthesis add_reagents Combine Aniline, Glycerol, and Moderator (FeSO4) start->add_reagents add_acid Slowly Add H2SO4 with Cooling add_reagents->add_acid gentle_heat Gentle Initial Heating add_acid->gentle_heat exotherm Exothermic Reaction Starts? gentle_heat->exotherm exotherm->gentle_heat No remove_heat Remove External Heat exotherm->remove_heat Yes self_reflux Self-Sustaining Reflux remove_heat->self_reflux reapply_heat Reapply Heat for Completion self_reflux->reapply_heat workup Proceed to Work-up reapply_heat->workup

Caption: Decision pathway for managing the exothermic nature of the Skraup synthesis.

References

preventing byproduct formation in Doebner-von Miller reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Doebner-von Miller Reactions

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the Doebner-von Miller quinoline synthesis, with a specific focus on preventing byproduct formation.

Troubleshooting Guide

Issue 1: Significant Tar/Polymer Formation and Low Yield

  • Question: My reaction mixture has turned into a thick, dark, intractable tar, resulting in a very low yield of the desired quinoline. What is causing this and how can I prevent it?

  • Answer: This is the most common issue in the Doebner-von Miller reaction. The primary cause is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material.[1][2][3] Strong acidic conditions and high temperatures can accelerate this side reaction.[1][4]

    Troubleshooting Steps:

    • Slow Addition of Carbonyl Compound: Add the α,β-unsaturated aldehyde or ketone dropwise to the heated acidic solution of the aniline. This maintains a low concentration of the carbonyl compound, favoring the desired reaction over self-polymerization.[1][2]

    • Employ a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl in a non-polar organic solvent (e.g., toluene) while the aniline is in an acidic aqueous phase can dramatically reduce polymerization and improve yields.[1][3]

    • Optimize Acid Catalyst: The choice and concentration of the acid are critical.[5] Excessively harsh conditions promote tarring. Consider screening various Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find an optimal balance.[1][6]

    • Control Reaction Temperature: While heat is often necessary, excessive temperatures accelerate polymerization.[1][5] Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate and control any exotherms.[4][7]

Issue 2: Incomplete Reaction or Formation of Hydrogenated Byproducts

  • Question: My final product is contaminated with dihydroquinoline or tetrahydroquinoline derivatives. How can I drive the reaction to completion?

  • Answer: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[1] Incomplete oxidation occurs if the oxidizing agent is inefficient, used in insufficient quantity, or if the reaction conditions are not optimal for this step.

    Troubleshooting Steps:

    • Ensure Sufficient Oxidant: Use an appropriate oxidizing agent (e.g., nitrobenzene, arsenic acid, DDQ) in at least a stoichiometric amount to ensure the complete aromatization of the intermediate.[1][5]

    • Optimize Oxidation Conditions: The oxidation step may require prolonged reaction times or higher temperatures to proceed to completion. Monitor the disappearance of the dihydroquinoline intermediate by TLC or GC-MS.[1]

    • Implement a Post-Reaction Oxidation: If dihydroquinoline impurities are found in the isolated product, they can often be oxidized to the desired quinoline in a separate step using a suitable oxidant like MnO₂ or DDQ.[1]

Issue 3: Complex Product Mixture or Unexpected Isomers

  • Question: Analysis of my crude product shows multiple spots or peaks, indicating a complex mixture instead of a clean conversion to the desired quinoline. What could be the cause?

  • Answer: The formation of multiple products can be due to the substrate structure or non-optimized reaction conditions.

    Troubleshooting Steps:

    • Evaluate Substrate Suitability: The Doebner-von Miller reaction is most effective with sterically accessible α,β-unsaturated aldehydes. Using γ-substituted or sterically hindered carbonyl compounds can lead to complex mixtures and low yields of the desired product.[1]

    • Optimize Reaction Conditions: Systematically vary the acid catalyst, solvent, and temperature. A Design of Experiments (DoE) approach can be highly effective in navigating the reaction space to find conditions that favor the desired product and minimize byproducts.[1]

    • Consider Electronic Effects: Anilines with strong electron-withdrawing groups are known to give low yields.[8] In these cases, alternative synthetic methods may be more suitable. Conversely, highly reactive anilines with strong electron-donating groups may be prone to other side reactions.[8]

Frequently Asked Questions (FAQs)

Q1: What is the most prevalent side reaction in the Doebner-von Miller synthesis and what is the best way to prevent it? A1: The most common side reaction is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl reactant, leading to tar formation and significantly reduced yields.[1][2] The most effective prevention strategies include the slow, gradual addition of the carbonyl compound to the reaction mixture and the use of a biphasic solvent system to sequester the carbonyl compound in an organic phase.[1][3]

Q2: Can I use an α,β-unsaturated ketone instead of an aldehyde? A2: Yes, α,β-unsaturated ketones can be used. However, the reaction is often more successful and gives cleaner products with α,β-unsaturated aldehydes.[1] Ketones, especially those with significant steric hindrance, may result in lower yields or the formation of complex product mixtures.[1]

Q3: How can I effectively purify my quinoline product from the tarry byproducts? A3: Purification can be challenging. For volatile products like 2-methylquinoline, steam distillation is a highly effective method to separate the product from the non-volatile tar.[1][7] For less volatile products, initial filtration through a plug of silica gel or alumina can remove the majority of the tar, followed by fine purification using column chromatography.[1]

Q4: Is an oxidizing agent always necessary? A4: Typically, yes. The reaction proceeds through a dihydroquinoline intermediate that must be oxidized to form the final aromatic quinoline product.[1] While aerial oxidation can sometimes occur, an added oxidizing agent like nitrobenzene or arsenic acid is usually required to obtain good yields.[5] Some modified procedures using catalysts like ZnCl₂ may proceed without an external oxidant.[9]

Data Presentation

Table 1: Influence of Reaction Parameters on Byproduct Formation Note: This table presents general trends observed in Doebner-von Miller reactions. Actual results are highly dependent on the specific substrates used.

ParameterConditionExpected Outcome on Byproduct FormationRationale
Carbonyl Addition Rapid, bulk additionHigh tar/polymer formationHigh instantaneous concentration of the carbonyl promotes self-polymerization.[1]
Slow, dropwise additionLow tar/polymer formationKeeps the carbonyl concentration low, favoring reaction with aniline.[2][4]
Solvent System Single phase (aqueous acid)High tar/polymer formationCarbonyl is fully exposed to the acidic catalyst, promoting polymerization.[3]
Biphasic (e.g., Toluene/H₂O)Low tar/polymer formationCarbonyl is sequestered in the organic phase, limiting acid-catalyzed polymerization.[1][3]
Temperature Excessively highIncreased tarring & decompositionAccelerates all reaction rates, including undesired polymerization.[1][5]
Optimized (lowest effective temp)Minimized side reactionsProvides enough energy for the desired reaction without excessively promoting side reactions.[1]
Oxidizing Agent Insufficient amountDihydroquinoline byproducts Incomplete aromatization of the reaction intermediate.[1]
Stoichiometric excessClean conversion to quinolineDrives the final oxidation step to completion.[1]

Experimental Protocols

Protocol: Synthesis of 2-Methylquinoline via a Biphasic Doebner-von Miller Reaction to Minimize Tar Formation

This protocol is adapted from established methods designed to reduce the polymerization of the α,β-unsaturated aldehyde.[1]

Materials:

  • Aniline (1.0 eq)

  • Concentrated Hydrochloric Acid (e.g., 6 M solution)

  • Crotonaldehyde (1.2 eq)

  • Toluene

  • Concentrated Sodium Hydroxide Solution

  • Dichloromethane (or Ethyl Acetate) for extraction

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an addition funnel, combine aniline (1.0 eq) and 6 M hydrochloric acid.

  • Heating: Heat the mixture to reflux with vigorous stirring.

  • Reagent Preparation: In the addition funnel, prepare a solution of crotonaldehyde (1.2 eq) dissolved in toluene.

  • Slow Addition: Add the crotonaldehyde/toluene solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours. A controlled, slow addition is crucial to prevent polymerization.[1][2]

  • Reflux: After the addition is complete, continue to reflux the biphasic mixture for an additional 4-6 hours. Monitor the reaction's progress by TLC.

  • Cooling and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acidic aqueous layer by slowly adding a concentrated solution of sodium hydroxide until the pH is basic (pH > 10). Perform this step in an ice bath to control the exotherm.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product into an organic solvent such as dichloromethane or ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]

  • Purification: Filter to remove the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.[1]

Visualizations

Doebner_von_Miller_Mechanism Doebner-von Miller Reaction Pathway cluster_reactants Reactants cluster_main_pathway Main Reaction Pathway cluster_side_reaction Side Reaction Aniline Aniline Michael_Addition 1. Michael Addition Aniline->Michael_Addition Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Michael_Addition Polymerization Polymerization Carbonyl->Polymerization Acid-Catalyzed Cyclization 2. Cyclization & Dehydration Michael_Addition->Cyclization Dihydroquinoline Dihydroquinoline Intermediate Cyclization->Dihydroquinoline Oxidation 3. Oxidation Dihydroquinoline->Oxidation Quinoline Quinoline Product Oxidation->Quinoline Tar Tar/Polymer Byproduct Polymerization->Tar

Caption: Main reaction vs. side reaction pathways in the Doebner-von Miller synthesis.

Competing_Pathways Competing Pathways for α,β-Unsaturated Carbonyl Start α,β-Unsaturated Carbonyl + Aniline (in Acid) Desired_Path Desired Reaction with Aniline (Bimolecular) Start->Desired_Path Favored by low [Carbonyl] Side_Path Self-Condensation/Polymerization (Unimolecular/Oligomeric) Start->Side_Path Favored by high [Carbonyl] Product Quinoline Synthesis Desired_Path->Product Byproduct Tar Formation Side_Path->Byproduct Slow_Addition Slow Carbonyl Addition Biphasic System Slow_Addition->Desired_Path High_Conc High Carbonyl Concentration High Temperature High_Conc->Side_Path

Caption: Competing pathways leading to product and byproduct formation.

Troubleshooting_Workflow Troubleshooting Workflow Start Problem Encountered Problem1 Significant Tar/ Polymer Formation? Start->Problem1 Problem2 Incomplete Reaction/ Hydrogenated Byproducts? Problem1->Problem2 No Sol1 1. Add Carbonyl Slowly 2. Use Biphasic System 3. Control Temperature Problem1->Sol1 Yes Problem3 Complex Mixture/ Low Yield? Problem2->Problem3 No Sol2 1. Increase Oxidant Amount 2. Optimize Oxidation Time/Temp 3. Perform Post-Oxidation Problem2->Sol2 Yes Sol3 1. Check Substrate Suitability 2. Optimize Catalyst/Solvent 3. Purify Reagents Problem3->Sol3 Yes End Reaction Optimized Problem3->End No Sol1->End Sol2->End Sol3->End

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Nucleophilic Aromatic Substitution on Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in nucleophilic aromatic substitution (SNAr) reactions on quinoline scaffolds.

Frequently Asked Questions (FAQs)

Q1: Why are the C2 and C4 positions of the quinoline ring most susceptible to nucleophilic attack?

Nucleophilic substitution on the quinoline ring is generally favored at the C2 and C4 positions.[1] This is due to the electron-withdrawing nature of the nitrogen atom within the pyridine ring, which reduces the electron density at the ortho (C2) and para (C4) positions, making them more electrophilic.[1] The stability of the key intermediate in the SNAr mechanism, the Meisenheimer complex, is enhanced when the negative charge can be delocalized onto the electronegative nitrogen atom, a scenario possible with attacks at the C2 and C4 positions.[1]

Q2: What is the general mechanism for a nucleophilic aromatic substitution on a halo-quinoline?

The reaction typically follows a two-step addition-elimination mechanism:[1][2]

  • Addition: A nucleophile attacks the electron-deficient carbon atom that is bonded to the leaving group (commonly a halogen) at either the C2 or C4 position. This initial attack breaks the aromaticity of the ring and forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2]

  • Elimination: The aromaticity of the quinoline ring is restored through the departure of the leaving group, which results in the formation of the final substituted quinoline product.[1]

Q3: What are common leaving groups for SNAr reactions on quinolines?

Halogens, particularly chlorine and bromine, are the most frequently used leaving groups in these reactions.[1] Nitro groups (–NO₂) can also function as effective leaving groups.[1] The effectiveness of a leaving group is correlated with its ability to stabilize a negative charge.

Q4: How do different substituents on the quinoline ring impact the reaction?

Electron-withdrawing groups (EWGs), such as nitro (–NO₂) or cyano (–CN) groups, attached to the quinoline ring generally increase the rate of nucleophilic aromatic substitution.[3] This is because they help to stabilize the negatively charged Meisenheimer intermediate.[3] Conversely, electron-donating groups (EDGs) decrease the reaction rate by destabilizing this intermediate.

Troubleshooting Guide

This section addresses common issues encountered during the work-up of nucleophilic aromatic substitution reactions on quinolines.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Low Reactivity of the Substrate: The quinoline ring itself can be electron-withdrawing, reducing the electrophilicity of a side chain.[4] 2. Poor Nucleophile: The chosen nucleophile may not be strong enough.[4] 3. Insufficient Temperature: The reaction may not have reached the necessary activation energy.[4]1. Catalyst Addition: For halo-quinolines, adding a catalytic amount of potassium iodide (KI) can facilitate a Finkelstein reaction, converting a less reactive chloride to a more reactive iodide.[4] 2. Use a Stronger Nucleophile: If using an alcohol, deprotonate it with a strong base (e.g., NaH) to form the more potent alkoxide nucleophile.[4] 3. Increase Temperature: Gradually increase the reaction temperature while carefully monitoring for the formation of side products.[4]
Significant Side Product Formation (e.g., Elimination) 1. High Reaction Temperature: Elimination reactions often have a higher activation energy and are favored at elevated temperatures.[4] 2. Strong, Bulky Base: The use of a sterically hindered, strong base can promote elimination (E2) over substitution (SNAr).[4]1. Optimize Temperature: Conduct the reaction at the lowest temperature that provides a reasonable conversion rate.[4] 2. Choice of Base: Use a non-nucleophilic, less sterically hindered base if possible. The choice of base is critical to favor substitution.[4]
Difficulty in Product Isolation/Purification 1. Formation of Tar/Polymeric Material: Harsh reaction conditions (e.g., strong acid, high heat) can lead to the formation of tar-like substances.[5] 2. Product is an Oil: The final product may be a viscous oil that is difficult to crystallize.[6] 3. Emulsion Formation During Extraction: The presence of both polar and non-polar functionalities can lead to the formation of stable emulsions during aqueous work-up.1. Reaction Moderation: For reactions like the Skraup synthesis, adding a moderator such as ferrous sulfate (FeSO₄) can control the exotherm and reduce charring.[5] Purification via steam distillation followed by extraction can be effective for isolating the product from tar.[5] 2. Purification Technique: Column chromatography is a common and effective method for purifying oily products.[7] 3. Brine Wash: To break up emulsions, wash the organic layer with a saturated aqueous solution of sodium chloride (brine).[8] This increases the ionic strength of the aqueous phase, forcing the separation of layers.[8]
Product Contaminated with Starting Material 1. Incomplete Reaction: The reaction may not have been allowed to proceed to completion. 2. Inefficient Purification: The purification method may not be adequately separating the product from the starting material.1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction until the starting material is consumed.[9] 2. Optimize Chromatography: Adjust the solvent system for column chromatography to achieve better separation between the product and starting material.

Experimental Protocols

Protocol 1: General Work-up Procedure for SNAr with an Amine Nucleophile

This protocol outlines a standard work-up for the reaction of a halo-quinoline with an amine.

  • Reaction Quenching: Upon completion (monitored by TLC), cool the reaction mixture to room temperature.[9]

  • Aqueous Dilution: Pour the reaction mixture into water.[9]

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) multiple times.[8][9]

  • Washing: Combine the organic layers and wash sequentially with:

    • Water to remove water-soluble impurities.[8]

    • A saturated aqueous solution of sodium bicarbonate (NaHCO₃) if the reaction was conducted under acidic conditions to neutralize any remaining acid.[8]

    • Brine (saturated NaCl solution) to remove excess water from the organic layer.[8][9]

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[8][9]

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.[8][9]

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired substituted quinoline.[9]

Protocol 2: Work-up for Reactions Involving Strong Bases (e.g., Alkoxides)

This protocol is adapted for reactions where a strong base, such as sodium hydride, is used to generate a nucleophile in situ.

  • Reaction Quenching: After cooling the reaction mixture to room temperature, carefully quench the reaction by the slow addition of water to neutralize any remaining strong base.[9]

  • Extraction: Extract the product with a suitable organic solvent.[9]

  • Washing: Wash the combined organic layers with brine.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]

  • Purification: Purify the crude product using column chromatography on silica gel.[9]

Visualizations

experimental_workflow start Reaction Completion (Monitored by TLC) quench Quench Reaction (e.g., with water) start->quench extract Aqueous Work-up: Extraction with Organic Solvent quench->extract wash Wash Organic Layer (Water, NaHCO₃, Brine) extract->wash dry Dry Organic Layer (e.g., Na₂SO₄) wash->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify Crude Product (Column Chromatography) concentrate->purify end Pure Substituted Quinoline purify->end

Caption: General experimental workflow for the work-up of SNAr reactions on quinolines.

troubleshooting_logic start Problem Encountered During Work-up low_yield Low or No Product start->low_yield side_products Side Product Formation start->side_products isolation_issue Isolation Difficulty start->isolation_issue cause_reactivity Low Substrate Reactivity? low_yield->cause_reactivity cause_temp Suboptimal Temperature? low_yield->cause_temp side_products->cause_temp cause_base Inappropriate Base? side_products->cause_base cause_tar Tar Formation? isolation_issue->cause_tar cause_emulsion Emulsion during Extraction? isolation_issue->cause_emulsion solution_catalyst Add Catalyst (e.g., KI) cause_reactivity->solution_catalyst solution_temp Optimize Temperature cause_temp->solution_temp solution_base Change Base cause_base->solution_base solution_purification Advanced Purification (e.g., Steam Distillation) cause_tar->solution_purification solution_brine Wash with Brine cause_emulsion->solution_brine

Caption: Logical relationships for troubleshooting common issues in quinoline SNAr work-ups.

References

Technical Support Center: Enhancing the Reactivity of the C4-Chloro Position in Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the reactivity of the C4-chloro position in quinolines for successful nucleophilic aromatic substitution (SNAr) reactions.

Troubleshooting Guide

Issue 1: Low or No Conversion to the Desired Product

Question: My reaction shows low or no conversion of the 4-chloroquinoline starting material. What are the potential causes and how can I improve the yield?

Answer: Low conversion in the nucleophilic substitution of 4-chloroquinolines can stem from several factors. A systematic approach to troubleshooting this issue is outlined below.

Troubleshooting Steps:

  • Assess Reaction Temperature: Nucleophilic aromatic substitution on 4-chloroquinolines may require elevated temperatures to proceed at an adequate rate.[1]

    • Solution: Gradually increase the reaction temperature while carefully monitoring for the formation of side products.[2] Microwave-assisted synthesis can be an effective alternative to conventional heating, often accelerating reaction rates significantly.[3]

  • Evaluate the Nucleophile's Reactivity: The strength of the incoming nucleophile is critical.

    • Solution: If using a weak nucleophile, consider converting it to a more reactive form. For instance, deprotonating an alcohol with a strong base like sodium hydride (NaH) will generate a more nucleophilic alkoxide.[2] Increasing the concentration of the nucleophile can also enhance the reaction rate.[2]

  • Check for Reactant Solubility: Poor solubility of either the 4-chloroquinoline or the nucleophile in the chosen solvent can hinder the reaction.

    • Solution: Ensure that all reactants are sufficiently soluble at the reaction temperature.[1] If necessary, switch to a solvent that provides better solubility for all components.

  • Consider the Base: The choice and stoichiometry of the base can be crucial, especially when the nucleophile is an amine or alcohol.

    • Solution: Employing a stronger base can help deprotonate the nucleophile, thereby increasing its reactivity.[1]

  • Catalyst Addition: The addition of a catalyst can significantly improve reaction rates.

    • Solution: For reactions with less reactive chlorides, adding a catalytic amount of potassium iodide (KI) can be beneficial. This facilitates a Finkelstein reaction, converting the chloride in situ to a more reactive iodide, which is a better leaving group.[2]

Troubleshooting Logic for Low Conversion

low_conversion start Low or No Conversion temp Is the reaction temperature sufficient? start->temp increase_temp Action: Increase temperature gradually or use microwave synthesis. temp->increase_temp No nucleophile Is the nucleophile strong enough? temp->nucleophile Yes end Improved Yield increase_temp->end strengthen_nucleophile Action: Use a stronger nucleophile or increase its concentration (e.g., deprotonate alcohols). nucleophile->strengthen_nucleophile No solubility Are reactants fully dissolved? nucleophile->solubility Yes strengthen_nucleophile->end change_solvent Action: Choose a solvent with better solubility for all reactants. solubility->change_solvent No catalyst Have you considered a catalyst? solubility->catalyst Yes change_solvent->end add_catalyst Action: Add catalytic KI (Finkelstein reaction) or a phase-transfer catalyst. catalyst->add_catalyst No add_catalyst->end

Caption: Troubleshooting workflow for low reaction conversion.

Issue 2: Formation of Significant Side Products

Question: My reaction is producing unexpected byproducts. How can I identify and minimize them?

Answer: The formation of side products is a common challenge. The C4 position's high reactivity can lead to several undesirable reactions.

Common Side Reactions and Solutions:

  • Hydrolysis: The C4-chloro group is susceptible to hydrolysis, especially in the presence of water at elevated temperatures, forming the corresponding 4-hydroxyquinoline.[1]

    • Solution: Ensure strictly anhydrous reaction conditions. Use dry solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Over-alkylation: When using primary or secondary amines, the product can react further, leading to di- or tri-substituted products.[1] This is particularly an issue when reacting with diamines.

    • Solution: To favor mono-substitution with diamines, use a large excess of the diamine or protect one of the amino groups with a suitable protecting group like tert-butoxycarbonyl (Boc).[1] Slow addition of the 4-chloroquinoline to the reaction mixture can also help.[1]

  • Reaction with Solvent: Nucleophilic solvents like methanol or ethanol can compete with your intended nucleophile, especially at high temperatures or under basic conditions, leading to alkoxy-substituted byproducts.[1]

    • Solution: Switch to a non-nucleophilic, polar aprotic solvent such as DMF, DMSO, or acetonitrile.

  • Elimination: If there is a suitable proton on the carbon adjacent to the C4 position, an elimination reaction can occur, particularly with strong, bulky bases.

    • Solution: Use a milder, non-bulky base and run the reaction at the lowest temperature that allows for a reasonable conversion rate.[2]

Frequently Asked Questions (FAQs)

Q1: Why is the C4 position of the quinoline ring more reactive towards nucleophiles than the C2 position?

A1: The reactivity of chloroquinolines in nucleophilic aromatic substitution (SNAr) is enhanced by the electron-withdrawing effect of the quinoline nitrogen.[3] The C4 position (the γ-position relative to the ring nitrogen) is generally more reactive than the C2 position (the α-position).[4] This is because the negative charge in the Meisenheimer-like intermediate formed upon nucleophilic attack at C4 can be effectively delocalized onto the electronegative nitrogen atom through resonance, leading to a more stable intermediate.[5]

Reaction Mechanism: Nucleophilic Attack at C4

experimental_workflow start Start setup 1. Reaction Setup: Dissolve 4-chloroquinoline in solvent. start->setup add_reagents 2. Reagent Addition: Add amine nucleophile and base. setup->add_reagents react 3. Reaction: Heat and stir. Monitor by TLC. add_reagents->react workup 4. Work-up: Cool to room temperature. react->workup isolate 5. Isolation: Filter precipitate or perform extraction. workup->isolate purify 6. Purification: Recrystallization or column chromatography. isolate->purify end End: Characterized Product purify->end

References

Validation & Comparative

A Comparative Guide to the 1H NMR Analysis of 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, precise structural elucidation of novel compounds is paramount. This guide provides a comparative analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectroscopic data for 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline and its structurally related analogues. While a complete, assigned spectrum for the target molecule is not publicly available, this guide offers a detailed prediction of its ¹H NMR spectrum based on the analysis of similar compounds.

Comparative ¹H NMR Data

The following table summarizes the available ¹H NMR data for quinoline and key analogues of this compound. This data is crucial for predicting the chemical shifts and coupling patterns of the target molecule. The data was recorded in CDCl₃, and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

CompoundH-3H-5H-6H-8Methyl (C2)Other Aromatic Protons
Quinoline ~7.4~7.7~7.5~8.1-H-2: ~8.9 (dd), H-4: ~8.2 (d), H-7: ~7.8 (d)
4-Chloro-2-methylquinoline ~7.2~8.0~7.6~8.1~2.6 (s)H-5/H-6/H-8 multiplet
2-(Trifluoromethyl)quinoline [1]-~7.92 (d)~7.69 (td)~8.24 (d)-H-4: 8.37 (d), H-7: 7.81-7.86 (m)
4-Azido-7-chloroquinoline 7.12 (d)8.01 (d)7.49 (dd)8.09 (d)-H-2: 8.82 (d)

Predicted ¹H NMR Spectrum of this compound

Based on the data from the analogues, the ¹H NMR spectrum of this compound in CDCl₃ is predicted as follows:

  • Methyl Protons (C2-CH₃): A singlet is expected around δ 2.7 ppm . The presence of the electron-withdrawing trifluoromethyl group at C7 is likely to cause a slight downfield shift compared to the methyl signal in 4-chloro-2-methylquinoline.

  • Aromatic Protons:

    • H-3: A singlet is anticipated in the region of δ 7.3-7.4 ppm . The singlet nature is due to the absence of adjacent protons.

    • H-5: This proton is expected to appear as a doublet around δ 8.1-8.2 ppm , coupled to H-6.

    • H-6: A doublet of doublets is predicted in the range of δ 7.7-7.8 ppm , showing coupling to both H-5 and H-8.

    • H-8: This proton will likely be the most downfield of the carbocyclic ring protons, appearing as a singlet or a narrow doublet around δ 8.3-8.4 ppm . The strong electron-withdrawing effect of the trifluoromethyl group at the adjacent C7 position will cause significant deshielding.

Substituent Effects on the Quinoline ¹H NMR Spectrum

The chemical shifts of the protons on the quinoline ring are influenced by the electronic effects of the substituents. The following diagram illustrates the expected influence of the chloro, methyl, and trifluoromethyl groups on the electron density of the quinoline ring system, which in turn affects the ¹H NMR chemical shifts.

G Influence of Substituents on Quinoline Ring Protons substituents Substituents effects Electronic Effects protons Affected Protons shift Predicted Shift C2_Me 2-Methyl (CH3) EDG Electron Donating (EDG) C2_Me->EDG C4_Cl 4-Chloro (Cl) EWG_Inductive Inductive EWG C4_Cl->EWG_Inductive C7_CF3 7-Trifluoromethyl (CF3) EWG_Strong Strong EWG C7_CF3->EWG_Strong H3 H-3 EDG->H3 EWG_Inductive->H3 H5_H8 H-5, H-8 EWG_Inductive->H5_H8 H6_H8 H-6, H-8 EWG_Strong->H6_H8 Upfield Slight Upfield H3->Upfield Downfield Downfield H3->Downfield H5_H8->Downfield Strong_Downfield Strong Downfield H6_H8->Strong_Downfield

Caption: Substituent effects on proton chemical shifts.

Experimental Protocol for ¹H NMR Analysis

The following is a standard protocol for the ¹H NMR analysis of quinoline derivatives.

1. Sample Preparation

  • Sample Weight: Accurately weigh 5-10 mg of the quinoline derivative.

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS as an internal standard.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution of aromatic signals.

  • Temperature: Maintain a constant temperature, typically 298 K.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

3. Data Processing

  • Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

  • Integration and Peak Picking: Integrate all signals and accurately pick the peak frequencies.

This guide provides a framework for the ¹H NMR analysis of this compound. For definitive structural confirmation, it is recommended to perform 2D NMR experiments such as COSY and HSQC.

References

The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Quinolines in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Impact of Fluorination on the Quinoline Scaffold, Supported by Experimental Data.

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic compounds with a broad spectrum of biological activities, including anticancer, antifungal, and antiparasitic properties.[1][2][3] A common strategy in modern drug design is the incorporation of fluorine atoms into lead compounds to enhance their pharmacological profiles. Fluorination can significantly modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins.[1][3] This guide provides a data-driven comparison of the biological activities of fluorinated quinoline derivatives against their non-fluorinated counterparts, offering insights for rational drug design.

Comparative Biological Activity Data

The strategic placement of fluorine on the quinoline scaffold can have a profound and varied impact on biological activity. The following tables summarize quantitative data from studies directly comparing fluorinated and non-fluorinated (or differently halogenated) quinoline analogues across various therapeutic areas.

Table 1: Anticancer Activity of Fluorinated vs. Non-Fluorinated Quinolines
CompoundSubstitution PatternTarget / Cell Line(s)IC₅₀ / GI₅₀ (µM)Key FindingReference(s)
6a 3'-F (meta) on phenyl esterMDA-MB-468 (TNBC)~2.5-5Single fluorine at meta or para position confers potent anticancer activity.[4][5][4][5]
6b 4'-F (para) on phenyl esterMDA-MB-468 (TNBC)~2.5-5Potency is nearly identical to the meta-substituted analogue.[4][4]
6c 2',4'-di-F on phenyl esterMDA-MB-468 (TNBC)8.0Ortho,para-disubstitution leads to reduced activity compared to mono-fluorinated analogues.[4][4]
6d 3',4'-di-F on phenyl esterMDA-MB-468 (TNBC)~2.5-5Meta,para-disubstitution results in a 2-fold improvement in potency in some cases.[4][4]
6e 4'-CF₃ on phenyl esterMDA-MB-468 (TNBC)20.0Introducing fluorine via a -CF₃ group significantly reduces potency compared to direct attachment.[4][4]
12 7-(2-fluorophenyl)Human leukemic & solid tumor linesLow µM - Sub-nMIntroduction of fluorine on the 7-phenyl ring yields potent cytotoxicity.[6][6]
15 7-(3-fluorophenyl)Human leukemic & solid tumor linesLow µM - Sub-nMExhibits potent cytotoxicity and is a strong inhibitor of tubulin assembly.[6][6]
13 2'-fluoro-6-pyrrol-2-phenylRenal and melanoma tumor lineslog GI₅₀ < -8.00The 2'-fluoro substitution results in highly potent cytotoxic activity.[7][7]

TNBC: Triple-Negative Breast Cancer

Table 2: Antiparasitic and Antifungal Activity of Halogenated Quinolines
CompoundSubstitution PatternTarget OrganismIC₅₀ (µM) / Inhibition (%)Key FindingReference(s)
11b Fluorine-containing derivativeLeishmania mexicana41.9Fluorinated derivative is more than twice as potent as the control drug geneticin.[8][8]
11c Fluorine-containing derivativeLeishmania mexicana41.9Shows identical high potency to analogue 11b.[8][8]
11b-d Fluorine and Chlorine derivativesTrypanosoma cruziSimilar to benznidazoleHalogenated derivatives show potency in the same order as the reference drug.[8][8]
2b, 2e, 2f, 2k, 2n Fluorinated quinoline analoguesSclerotinia sclerotiorum>80% at 50 µg/mLSpecific fluorinated patterns exhibit strong antifungal activity.[3][9][3][9]
2g Fluorinated quinoline analogueRhizoctonia solani80.8% at 50 µg/mLShows potent activity against a different fungal strain.[3][9][3][9]

Visualizing Structure-Activity Relationships and Mechanisms

Understanding the underlying principles of how fluorination affects biological systems is crucial. The following diagrams illustrate key concepts and experimental workflows.

SAR_Fluorinated_Quinolines cluster_scaffold Quinoline Scaffold Modification cluster_activity Resulting Anticancer Activity Scaffold Quinoline Core meta-F\n(6a) meta-F (6a) Scaffold->meta-F\n(6a) Substitution para-F\n(6b) para-F (6b) Scaffold->para-F\n(6b) Substitution ortho,para-di-F\n(6c) ortho,para-di-F (6c) Scaffold->ortho,para-di-F\n(6c) Substitution meta,para-di-F\n(6d) meta,para-di-F (6d) Scaffold->meta,para-di-F\n(6d) Substitution para-CF₃\n(6e) para-CF₃ (6e) Scaffold->para-CF₃\n(6e) Substitution Potent Potent Activity (IC₅₀: 2.5-5 µM) Reduced Reduced Activity (IC₅₀: 8.0 µM) Weak Significantly Weaker (IC₅₀: 20.0 µM) meta-F\n(6a)->Potent para-F\n(6b)->Potent ortho,para-di-F\n(6c)->Reduced meta,para-di-F\n(6d)->Potent para-CF₃\n(6e)->Weak

Caption: SAR of fluorinated quinolines against TNBC cells.[4]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 activates Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Inhibitor Fluorinated Quinoline Inhibitor Inhibitor->PI3K inhibits

Caption: PI3K/Akt/mTOR pathway with quinoline inhibition.[10]

Experimental_Workflow start Select Analog Pairs (Fluorinated vs. Non-Fluorinated) assay Primary Screening (e.g., Enzyme Inhibition Assay) start->assay ic50 Determine IC₅₀ Values assay->ic50 secondary_assay Cell-Based Assay (e.g., MTT Cytotoxicity Assay) ic50->secondary_assay gi50 Determine GI₅₀ Values secondary_assay->gi50 compare Compare Potency, Selectivity, & Metabolic Stability gi50->compare end Identify Lead Compound compare->end

Caption: Workflow for comparative evaluation of quinoline analogs.

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential.

Protocol 1: Cell Viability Assessment (MTT Assay)

This assay is used to measure the cytotoxic effects of compounds on cancer cell lines.

  • Materials:

    • 96-well microtiter plates

    • Cancer cell lines (e.g., MDA-MB-468)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • Test compounds (fluorinated and non-fluorinated quinolines) dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

    • Compound Addition: Treat the cells with serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM). Include a vehicle control (DMSO) and a positive control.

    • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration.

    • Determine the IC₅₀ (or GI₅₀) value, the concentration at which 50% of cell growth is inhibited, using non-linear regression analysis.

Protocol 2: In Vitro Kinase Inhibition Assay

This assay determines the potency of a compound in inhibiting a specific kinase.[11]

  • Materials:

    • Recombinant kinase (e.g., EGFR, Src)

    • Kinase-specific substrate (e.g., a synthetic peptide)

    • ATP (Adenosine triphosphate)

    • Assay buffer

    • Test compounds

    • Detection reagent (e.g., fluorescence-based or luminescence-based ATP detection kit)

    • 384-well plates

    • Plate reader

  • Procedure:

    • Reaction Setup: In a 384-well plate, add the assay buffer, the specific kinase, and the test compound at various concentrations.

    • Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

    • Termination and Detection: Stop the reaction and measure the remaining ATP (or the amount of phosphorylated substrate). The signal is inversely proportional to the kinase activity.[11]

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor.[11]

    • The IC₅₀ value is determined by fitting the dose-response curve with a suitable equation.[11]

Conclusion

The evidence strongly indicates that fluorination is a powerful tool for modulating the biological activity of quinoline derivatives. The position and nature of the fluorine substitution are critical, capable of transforming a modestly active compound into a highly potent agent or, conversely, diminishing its efficacy.[4] As demonstrated in anticancer studies, mono- and specific di-fluoro substitutions on a phenyl ester group can confer potent and selective activity against triple-negative breast cancer cells.[4][5] Similarly, fluorinated quinolines have shown significant promise as antiparasitic and antifungal agents.[8][9] This guide underscores the necessity of systematic evaluation of fluorinated analogues in drug discovery, providing a framework for researchers to leverage the unique properties of fluorine to design next-generation therapeutics.

References

Unraveling the Molecular Telltales: A Comparative Guide to the Mass Spectrometry Fragmentation of Trifluoromethylquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mass spectrometric behavior of trifluoromethylquinolines is crucial for the unambiguous identification and structural elucidation of these important chemical entities. This guide provides a comparative analysis of their fragmentation patterns, supported by available experimental data and detailed protocols, to aid in the characterization of this class of compounds.

Trifluoromethylquinolines are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry and materials science. The introduction of the trifluoromethyl (-CF3) group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Mass spectrometry (MS) is an indispensable tool for the analysis of these compounds, and a thorough understanding of their fragmentation patterns is key to their accurate identification.

This guide delves into the characteristic fragmentation pathways of trifluoromethylquinolines under electron ionization (EI), offering insights into how the position of the -CF3 group on the quinoline scaffold can influence the resulting mass spectrum.

General Fragmentation Pathways

Under electron ionization, trifluoromethylquinolines typically undergo a series of characteristic fragmentation reactions. The initial event is the formation of a molecular ion (M+•), which then fragments through various pathways. The stability of the quinoline ring often results in its preservation in many of the primary fragment ions.

A proposed general fragmentation pathway for a trifluoromethylquinoline is illustrated below. This pathway is based on the known fragmentation of the quinoline scaffold and common fragmentation patterns of trifluoromethyl-substituted aromatic compounds.

M Trifluoromethylquinoline (M+•) F1 [M - F]+ M->F1 - F• F2 [M - CF3]+ M->F2 - CF3• F3 [M - HCN]+• M->F3 - HCN F4 [M - F - CO]+ F1->F4 - CO F5 Quinoline Cation Radical F2->F5 F6 [M - CF3 - HCN]+ F2->F6 - HCN

A Comparative Guide to the Structure-Activity Relationship of Quinoline-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of quinoline-based inhibitors targeting key proteins and pathogens. By presenting quantitative data from various studies, we aim to facilitate the rational design of next-generation quinoline derivatives with enhanced potency and selectivity.

I. Anticancer Activity: Targeting Kinases

Quinoline-based compounds have emerged as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. Here, we compare the inhibitory activities of quinoline derivatives against Epidermal Growth Factor Receptor (EGFR) and Pim-1 kinase.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[1] Its overexpression or mutation is a key driver in several cancers, making it a prime therapeutic target.[1] The 4-anilinoquinoline scaffold is a well-established pharmacophore for EGFR inhibition.

Table 1: SAR of Quinoline-Based EGFR Inhibitors

CompoundR1 (Position 6)R2 (Position 7)R3 (Anilino Moiety)IC50 (nM) vs. EGFRReference
1a -H-OCH33-ethynylphenyl80 (erlotinib)[2]
1b -H-OCH2(4-methylpiperazin-1-yl)3-chloro-4-fluorophenyl26 (lapatinib)[2]
1c -NO2-Cl4-((3-morpholinopropoxy)0.12 ± 0.05 (µM)[3]
1d Thiophene derivative-H3-ethynylphenyl0.49 (µM)[3]
1e -H-OCH33-ethynylphenyl, with pyrazoline31.80[3]
1f -H-OCH33-ethynylphenyl, with pyrazoline37.07[3]

Key SAR Insights for EGFR Inhibitors:

  • The 4-anilino moiety is crucial for binding to the ATP pocket of the EGFR kinase domain.

  • Substitutions at the 6 and 7-positions of the quinoline ring significantly modulate potency and selectivity. Electron-withdrawing groups at the 7-position, such as chlorine, are often favored.

  • Modifications on the anilino ring can be tailored to target specific mutations in EGFR.

Pim-1 Kinase Inhibitors

Pim-1 is a serine/threonine kinase that is overexpressed in various hematological malignancies and solid tumors, promoting cell survival and proliferation.[4]

Table 2: SAR of Quinoline-Based Pim-1 Kinase Inhibitors

CompoundCore StructureSubstituentsIC50 (µM) vs. Pim-1Reference
2a Quinoline-Pyridine Hybrid-1.31[5]
2b Quinoline-Pyridine Hybrid-1[5]
2c Quinoline-Pyridine Hybrid-1.10[5]
2d Quinoline-Pyridine Hybrid-1.27[5]
2e Quinoline-Pyridine Hybrid-0.385[5]
2f Fused Quinoline-High Inhibition[6]
2g Fused Quinoline-High Inhibition[6]

Key SAR Insights for Pim-1 Inhibitors:

  • Hybrid structures, such as quinoline-pyridine derivatives, have shown significant Pim-1 inhibitory activity.[5]

  • The linkage and orientation of the heterocyclic systems play a critical role in determining potency.

  • The presence of specific substituents can enhance binding to the Pim-1 active site.[7]

II. Antimalarial Activity: Targeting Plasmodium falciparum

Quinolines, particularly 4-aminoquinolines like chloroquine, have been a cornerstone of antimalarial therapy for decades.[8] Their mechanism of action primarily involves the inhibition of hemozoin formation in the parasite's digestive vacuole.[9]

Table 3: SAR of 4-Aminoquinoline-Based Antimalarials against P. falciparum

Compound7-Position SubstituentSide ChainIC50 (nM) vs. W2 Strain (CQ-Resistant)Reference
Chloroquine -Cl-HNCH(CH3)(CH2)3N(C2H5)2382[8]
3a -I-HN(CH2)2N(C2H5)23-12[10]
3b -Br-HN(CH2)3N(C2H5)23-12[10]
3c -F-HNCH(CH3)CH2N(C2H5)218-500[10]
3d -CF3-HN(CH2)2N(C2H5)218-500[10]
3e -OCH3-HN(CH2)3N(C2H5)290-3000[10]
3f -ClModified basic side chain5.6[8]
3g -ClModified basic side chain17.3[8]

Key SAR Insights for Antimalarial Quinolines:

  • A 7-chloroquinoline nucleus is a common feature of potent antimalarials.[11]

  • Electron-withdrawing groups like iodine and bromine at the 7-position generally maintain or enhance activity against both chloroquine-susceptible and -resistant strains.[10]

  • The nature of the basic aminoalkyl side chain at the 4-position is critical for drug accumulation in the parasite's acidic food vacuole and for overcoming resistance.[12] Modifications to this side chain can restore activity against resistant strains.[8]

III. Antibacterial Activity: Fluoroquinolones

Fluoroquinolones are a class of broad-spectrum synthetic antibiotics derived from the quinoline nucleus. They act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[13]

Table 4: SAR of Fluoroquinolone Antibacterials

CompoundR1 (N-1)R7R8MIC (µg/mL) vs. E. coliMIC (µg/mL) vs. S. aureusReference
Ciprofloxacin CyclopropylPiperazinyl-H0.0130.250[14]
4a EthylPiperazinyl-H--[15]
4b Cyclopropyl3-Methylpiperazinyl-H--[15]
4c CyclopropylPiperazinyl-F--[15]
4d Ethyl7-Benzimidazol-1-yl-H0.532[14]
4e EthylFused ring heterocycle-H>128>128[14]

Key SAR Insights for Fluoroquinolones:

  • The carboxylic acid at position 3 and the ketone at position 4 are essential for antibacterial activity as they are involved in binding to the DNA-enzyme complex.[13]

  • A cyclopropyl group at the N-1 position generally enhances activity.

  • A fluorine atom at the C-6 position significantly increases antibacterial potency.

  • The substituent at the C-7 position modulates the spectrum of activity. A piperazine ring is common and confers potent anti-pseudomonal activity.

IV. Experimental Protocols

Kinase Inhibition Assay (EGFR & Pim-1)

This is a representative protocol for a biochemical kinase assay.

  • Reagent Preparation :

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).[16]

    • Dilute the recombinant human kinase (EGFR or Pim-1) to the desired concentration in the kinase buffer.[16][17]

    • Prepare a substrate solution containing a specific peptide substrate and ATP in the kinase buffer.[16]

    • Prepare serial dilutions of the quinoline-based inhibitor in DMSO, followed by a further dilution in the kinase buffer.[16]

  • Assay Procedure :

    • Add the inhibitor dilution to the wells of a microtiter plate.

    • Add the kinase solution to each well and incubate to allow for inhibitor binding.[16]

    • Initiate the kinase reaction by adding the substrate/ATP solution.

    • Incubate the reaction for a specified time at room temperature.[16]

    • Stop the reaction and detect the phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™) or fluorescence-based assays.[18][19][20]

  • Data Analysis :

    • Calculate the percent inhibition for each inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.[18]

In Vitro Antimalarial Assay (P. falciparum)

This protocol describes the in vitro susceptibility testing of antimalarial compounds.

  • Parasite Culture :

    • Maintain asynchronous P. falciparum cultures (e.g., W2 strain) in human erythrocytes in RPMI 1640 medium supplemented with human serum or Albumax at 37°C in a low oxygen environment (5% CO₂, 5% O₂, 90% N₂).[21]

  • Assay Setup :

    • Prepare serial dilutions of the test compounds in the culture medium.

    • In a 96-well microtiter plate, add the compound dilutions to wells containing parasitized erythrocytes at a defined parasitemia and hematocrit.[13]

    • Include drug-free controls.

  • Incubation and Growth Assessment :

    • Incubate the plates for 72 hours.[13]

    • Assess parasite growth inhibition using methods such as:

      • SYBR Green I-based fluorescence assay : This method quantifies parasite DNA.[22]

      • [³H]-hypoxanthine incorporation assay : This measures the incorporation of a radiolabeled nucleic acid precursor.[21]

      • pLDH assay : This colorimetric assay measures the activity of a parasite-specific enzyme.[13]

  • Data Analysis :

    • Determine the IC50 value, which is the concentration of the drug that inhibits parasite growth by 50% compared to the drug-free control.[22]

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of antibacterial agents.[23]

  • Inoculum Preparation :

    • From a fresh bacterial culture, prepare a standardized bacterial suspension in a suitable broth (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard.[23]

  • Assay Setup :

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of the fluoroquinolone compound in the broth.[23]

    • Inoculate each well with the standardized bacterial suspension.[23]

    • Include a growth control (no drug) and a sterility control (no bacteria).

  • Incubation :

    • Incubate the plates at 35 ± 2°C for 16-20 hours.[23]

  • Data Analysis :

    • Visually inspect the plates for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.[23]

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of the quinoline-based inhibitors on cancer cell lines.

  • Cell Plating :

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment :

    • Treat the cells with serial dilutions of the quinoline compounds for a specified duration (e.g., 72 hours).[16]

  • MTT Addition and Incubation :

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[24]

  • Solubilization and Absorbance Measurement :

    • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[24]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[24]

  • Data Analysis :

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.[16]

V. Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes Ligand Ligand (EGF) Ligand->EGFR Binds Inhibitor Quinoline Inhibitor Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of quinoline-based compounds.

Caption: A typical workflow for a structure-activity relationship (SAR) study.

References

A Researcher's Guide to Cytotoxicity Assays for Novel Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of key cytotoxicity assays for evaluating novel quinoline derivatives. It provides a comprehensive overview of experimental protocols, comparative data, and the underlying cellular mechanisms.

The discovery and development of new anticancer agents are paramount in the fight against cancer. Quinoline and its derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of biological activities, including potent anticancer properties.[1] Accurate and reliable assessment of their cytotoxic effects is a critical step in the drug discovery pipeline. This guide details the most common in vitro assays used to determine the cytotoxic potential of these novel compounds, including those that measure metabolic activity, membrane integrity, and the induction of apoptosis.

Comparative Analysis of Common Cytotoxicity Assays

Several in vitro methods are available to assess the cytotoxicity of novel compounds. The choice of assay can significantly impact the interpretation of the results. Therefore, understanding the principles, advantages, and limitations of each is crucial. The most frequently employed assays for screening quinoline derivatives include the MTT, MTS, and LDH assays.

AssayPrincipleAdvantagesDisadvantages
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Colorimetric assay measuring the reduction of yellow MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product.Inexpensive, well-established, and widely used.Requires a solubilization step for the formazan crystals, which can introduce additional variability. Can be affected by compounds that alter cellular metabolism.[2][3]
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) A second-generation tetrazolium salt that is reduced by viable cells to a soluble formazan.Simpler and faster than MTT as it does not require a solubilization step. The soluble product allows for kinetic measurements.Can be more expensive than MTT. Like MTT, it can be influenced by compounds that affect cellular metabolism.
LDH (Lactate Dehydrogenase) Release Measures the activity of LDH, a cytosolic enzyme released into the culture medium upon plasma membrane damage.Directly measures cell death by assessing membrane integrity. Can be used to distinguish between cytotoxicity and cytostatic effects.[4]Less sensitive for detecting early apoptotic events where the membrane is still intact. The enzyme can be unstable in the culture medium.
Apoptosis Assays (e.g., Annexin V/PI staining) Detects the externalization of phosphatidylserine (Annexin V) and membrane permeability (Propidium Iodide) to differentiate between viable, apoptotic, and necrotic cells.Provides detailed information about the mode of cell death.[1] Highly sensitive for detecting early apoptosis.Requires more specialized equipment (flow cytometer). Can be more time-consuming and expensive than colorimetric assays.

Quantitative Data Presentation: Cytotoxicity of Novel Quinoline Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of various novel quinoline derivatives against different cancer cell lines, as determined by different cytotoxicity assays. The IC50 value represents the concentration of a compound required to inhibit cell viability by 50%.

Quinoline DerivativeCancer Cell LineAssayIC50 (µM)Reference
Tetrahydrobenzo[h]quinolineMCF-7 (Breast)MTT7.5 (48h)[5]
2-phenylquinolin-4-amine (7a)HT-29 (Colon)Not Specified8.12[5]
2,4-Disubstituted quinoline derivativesSF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia)MTT0.314 - 4.65 µg/cm³[6]
N-alkylated, 2-oxoquinoline derivativesHEp-2 (Larynx)Not Specified49.01 - 77.67% inhibition[6]
2-oxoquinoline derivativesVarious tumor cell linesNot Specified4.4 - 8.7[6]
Poly-functionalised dihydropyridine quinoline (A4)A549 (Lung)MTTDose-dependent toxicity at 250 µM[2]
Poly-functionalised dihydropyridine quinoline (A8)A549 (Lung)MTTHighest toxicity at 125, 250, and 500 µM[2]
2-phenylquinolin-4-amine derivative (7a)HT-29 (Colon)Antiproliferative assay8.12[7]
2-phenylquinolin-4-amine derivative (7d)HT-29 (Colon)Antiproliferative assay9.19[7]
2-phenylquinolin-4-amine derivative (7i)HT-29 (Colon)Antiproliferative assay11.34[7]
Quinoline derivative (12c)MCF-7 (Breast)MTT0.010 - 0.042[8]
Quinoline derivative (4c)K-562 (Leukemia)SRB assay7.72[9]
Quinoline derivative (4c)HOP-92 (Non-small cell lung)SRB assay2.37[9]
Quinoline derivative (4c)SNB-75 (CNS)SRB assay2.38[9]
Quinoline derivative (4c)RXF 393 (Renal)SRB assay2.21[9]
Quinoline derivative (4c)HS 578T (Breast)SRB assay2.38[9]
Quinoline-1,8-dione DerivativeHeLa (Cervical)MTTIC30: 2.5 (96h)[10]

Experimental Protocols

Detailed methodologies for the key cytotoxicity assays are provided below to ensure reproducibility and accuracy in your research.

MTT Assay Protocol

This protocol outlines the steps for assessing cell viability based on mitochondrial activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the novel quinoline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.[1]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[12]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the compound concentration.[1]

MTS Assay Protocol

This protocol provides a more streamlined approach to measuring cell viability.

  • Cell Seeding and Treatment: Prepare cells and test compounds in a 96-well plate as described for the MTT assay.

  • MTS Reagent Addition: Following the treatment incubation period, add 20 µL of the combined MTS/PES solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.

LDH Release Assay Protocol

This protocol measures cytotoxicity by quantifying plasma membrane damage.

  • Cell Seeding and Treatment: Seed and treat cells with the quinoline derivatives in a 96-well plate as described for the MTT assay. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[6]

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50-100 µL of the cell culture supernatant to a new 96-well plate.[6]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 100 µL of the reaction mix to each well containing the supernatant.[6]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[6]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 490-500 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the treated, spontaneous release, and maximum release controls.

Annexin V/PI Apoptosis Assay Protocol

This flow cytometry-based protocol provides detailed information on the mode of cell death.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the quinoline derivatives for the desired time.[1]

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.[1]

  • Washing: Wash the cells twice with cold PBS.[1]

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[1]

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Visualizing the Process: Experimental Workflow and Signaling Pathways

To further clarify the experimental process and the underlying molecular mechanisms, the following diagrams have been generated using the Graphviz DOT language.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture & Seeding compound_prep Compound Preparation incubation Incubation with Quinoline Derivative compound_prep->incubation mtt_assay MTT Assay incubation->mtt_assay mts_assay MTS Assay incubation->mts_assay ldh_assay LDH Assay incubation->ldh_assay apoptosis_assay Apoptosis Assay incubation->apoptosis_assay data_analysis Data Acquisition & IC50 Determination mtt_assay->data_analysis mts_assay->data_analysis ldh_assay->data_analysis apoptosis_assay->data_analysis

Caption: General experimental workflow for in vitro cytotoxicity testing of novel quinoline derivatives.

Many quinoline derivatives exert their cytotoxic effects by inducing apoptosis, a form of programmed cell death. A key signaling pathway often implicated is the intrinsic or mitochondrial pathway.

G cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Regulation cluster_caspase Caspase Cascade quinoline Quinoline Derivative bcl2 Bcl-2 (Anti-apoptotic) quinoline->bcl2 bax Bax (Pro-apoptotic) quinoline->bax cytochrome_c Cytochrome c Release bcl2->cytochrome_c bax->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 caspase3 Caspase-3 (Executioner) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway induced by quinoline derivatives.

References

comparing the efficacy of different quinoline synthesis methods (e.g., Skraup, Friedlander)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Quinoline Synthesis Methods

For researchers, scientists, and professionals in drug development, the synthesis of the quinoline scaffold is a cornerstone of medicinal chemistry. This bicyclic heterocycle is a privileged structure found in a wide array of pharmaceuticals.[1] The choice of synthetic route can significantly impact the efficiency of discovery and development pipelines.[1] This guide provides an objective comparison of prominent methods for quinoline synthesis, focusing on the Skraup and Friedländer syntheses, supported by experimental data and detailed protocols.

Comparative Overview of Key Quinoline Synthesis Methods

The selection of a synthesis method is often a balance between the desired substitution pattern, the availability of starting materials, and functional group tolerance.[1]

MethodReactantsKey Reagents/ConditionsGeneral ProductKey AdvantagesKey Limitations
Skraup Synthesis Aniline, Glycerol, Oxidizing AgentConcentrated H₂SO₄, HeatUnsubstituted or Substituted QuinolinesUses simple, readily available starting materials.[1][2]Harsh, often violent and exothermic reaction conditions; yields can be low, with significant tar formation.[1][2][3][4]
Friedländer Synthesis 2-Aminoaryl Aldehyde or Ketone, Carbonyl with α-Methylene GroupAcid or Base Catalyst, HeatPolysubstituted QuinolinesGenerally provides good to excellent yields with high regioselectivity under milder conditions.[2]The required 2-aminoaryl aldehyde or ketone starting materials can be difficult to access.[2]
Doebner-von Miller Aniline, α,β-Unsaturated Carbonyl CompoundAcid Catalyst (e.g., HCl, H₂SO₄, Lewis Acids), Heat[5][6]2- and/or 4-Substituted Quinolines[1]More versatile than the Skraup synthesis, allowing for a wider range of substituted products.[5]Potential for acid-catalyzed polymerization of the carbonyl compound, leading to tar formation and regioselectivity issues.[5][7]
Combes Synthesis Aniline, β-DiketoneAcid Catalyst (e.g., H₂SO₄)[1][8]2,4-Disubstituted Quinolines[1][8]A straightforward procedure that provides good yields for specific substitution patterns.[1]Limited to the synthesis of 2,4-disubstituted quinolines.
Conrad-Limpach Aniline, β-KetoesterModerate temperatures for initial condensation, high temperatures (~250 °C) for cyclization[9][10]4-Hydroxyquinolines (kinetic product)[10][11]Provides a specific route to valuable 4-hydroxyquinoline derivatives.[5]Requires very high temperatures for the cyclization step; can produce 2-hydroxyquinolines (Knorr product) under different conditions.[9][10]

In-Depth Analysis of Key Syntheses

Skraup Synthesis

The Skraup synthesis is a classic method for preparing quinoline and its simple derivatives.[5] It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[12] The reaction is notoriously exothermic and often requires a moderator, such as ferrous sulfate, to control its violent nature.[4][13]

The mechanism begins with the acid-catalyzed dehydration of glycerol to form the reactive intermediate, acrolein. The aniline then undergoes a Michael-type addition to acrolein, followed by an acid-catalyzed cyclization and dehydration. The final step is the oxidation of the resulting dihydroquinoline to the aromatic quinoline product.[4][8]

Skraup_Mechanism reactants Aniline + Glycerol h2so4_1 Conc. H₂SO₄ (Dehydration) reactants->h2so4_1 Step 1 acrolein Acrolein h2so4_1->acrolein michael_add Michael Addition (Aniline attacks Acrolein) acrolein->michael_add Step 2 intermediate1 β-Anilinopropionaldehyde Intermediate michael_add->intermediate1 h2so4_2 Conc. H₂SO₄ (Cyclization) intermediate1->h2so4_2 Step 3 dihydroquinoline 1,2-Dihydroquinoline h2so4_2->dihydroquinoline oxidant Oxidizing Agent (e.g., Nitrobenzene) dihydroquinoline->oxidant Step 4 product Quinoline oxidant->product

Caption: Reaction mechanism of the Skraup synthesis.

This protocol is adapted from Organic Syntheses.[14]

  • Reaction Setup: In a 5-liter three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add aniline (240 g, 2.58 moles), glycerol (570 g, 6.19 moles), arsenic pentoxide or nitrobenzene as the oxidizing agent, and ferrous sulfate (20 g) as a moderator.

  • Acid Addition: With vigorous stirring, slowly add concentrated sulfuric acid (300 mL). The mixture will heat up spontaneously.

  • Heating: Gently heat the mixture with a free flame until the liquid begins to boil. Immediately remove the flame, as the exothermic reaction will sustain boiling for 30-60 minutes. If the reaction becomes too violent, cool the flask with a wet towel.

  • Reflux: Once the initial vigorous reaction subsides, heat the mixture to reflux for an additional 3-5 hours.

  • Workup: Allow the mixture to cool and dilute with water. Neutralize the solution with a concentrated sodium hydroxide solution until strongly alkaline.

  • Isolation: Perform a steam distillation to isolate the crude quinoline from the reaction mixture.

  • Purification: Separate the quinoline layer from the distillate, dry it over anhydrous potassium carbonate, and purify by distillation, collecting the fraction boiling at 235-237°C.[14]

Friedländer Synthesis

The Friedländer synthesis is a highly versatile method for producing polysubstituted quinolines.[15] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or aldehyde) and can be catalyzed by either acid or base.[2][16] This method generally offers milder conditions and better yields compared to the Skraup synthesis.[2]

Two primary mechanistic pathways are proposed.[16] One involves an initial aldol condensation between the two carbonyl components, followed by dehydration and subsequent cyclization via Schiff base formation with the amino group. The alternative pathway begins with the formation of a Schiff base between the amine and one carbonyl, followed by an intramolecular aldol-type condensation and dehydration to form the quinoline ring.[16]

Friedlander_Mechanism cluster_path1 Pathway 1: Aldol First cluster_path2 Pathway 2: Schiff Base First reactants 2-Aminoaryl Aldehyde/Ketone + Carbonyl with α-Methylene catalyst Acid or Base Catalyst reactants->catalyst aldol Aldol Condensation enone α,β-Unsaturated Carbonyl Intermediate aldol->enone schiff1 Schiff Base Formation (Cyclization) enone->schiff1 product Substituted Quinoline schiff1->product schiff2 Schiff Base Formation schiff_int Schiff Base Intermediate schiff2->schiff_int intramol_aldol Intramolecular Aldol & Dehydration schiff_int->intramol_aldol intramol_aldol->product catalyst->aldol catalyst->schiff2

Caption: Two possible mechanisms for the Friedländer synthesis.

This is a representative protocol based on the general principles of the Friedländer synthesis.[2]

  • Reaction Setup: To a solution of 2-aminobenzaldehyde (1.0 eq) in ethanol, add acetone (1.5 eq), which serves as the α-methylene carbonyl component.

  • Catalyst Addition: Add a catalytic amount of a base, such as 10% aqueous sodium hydroxide solution, to the mixture.

  • Heating: Heat the reaction mixture to reflux for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure 2-methylquinoline.[2]

Comparative Experimental Workflow

The procedural differences between the Skraup and Friedländer syntheses highlight the trade-offs in operational complexity and safety. The Skraup synthesis requires careful management of a highly exothermic reaction, while the Friedländer synthesis is generally more straightforward but depends on the availability of more complex starting materials.

Comparative_Workflow cluster_skraup Skraup Synthesis cluster_friedlander Friedländer Synthesis sk_start Mix Aniline, Glycerol, Oxidant, Moderator sk_acid Slowly Add Conc. H₂SO₄ (Vigorous & Exothermic!) sk_start->sk_acid sk_heat Heat to Initiate, then Reflux for 3-5 hours sk_acid->sk_heat sk_workup Cool, Dilute with H₂O, Neutralize with conc. NaOH sk_heat->sk_workup sk_isolate Isolate via Steam Distillation sk_workup->sk_isolate sk_purify Dry and Purify by Fractional Distillation sk_isolate->sk_purify fr_start Mix 2-Aminoaryl Ketone & α-Methylene Carbonyl in Solvent fr_cat Add Acid or Base Catalyst fr_start->fr_cat fr_heat Reflux for 2-4 hours (Milder Conditions) fr_cat->fr_heat fr_workup Cool, Quench with H₂O fr_heat->fr_workup fr_isolate Isolate via Solvent Extraction fr_workup->fr_isolate fr_purify Dry and Purify by Column Chromatography fr_isolate->fr_purify

References

A Comparative Guide to Purity Validation of 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity validation of 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline. It includes detailed experimental protocols, comparative data, and visual workflows to assist researchers in selecting the most suitable analytical method for their needs.

Introduction

This compound is a halogenated quinoline derivative with potential applications in pharmaceutical and chemical research. Accurate determination of its purity is crucial for ensuring the quality, safety, and efficacy of any resulting products. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally labile compounds, making it a primary candidate for this purpose.[1] This guide outlines a validated HPLC method and compares its performance against a Gas Chromatography (GC) method, another powerful separation technique often employed for volatile compounds.[2]

Comparative Analysis: HPLC vs. GC

The choice between HPLC and GC for purity analysis depends on several factors, including the analyte's volatility, thermal stability, and the nature of potential impurities.[3][4]

ParameterHPLC MethodGas Chromatography (GC) Method
Principle Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation relies on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase.[2]
Typical Stationary Phase C18 (octadecylsilyl) reversed-phase column.Polysiloxane-based capillary column (e.g., DB-5ms).[5]
Typical Mobile Phase A mixture of organic solvent (e.g., acetonitrile) and water.An inert carrier gas, such as helium or nitrogen.[5]
Temperature Typically performed at or near ambient temperature.Requires high temperatures to ensure the volatilization of the analyte and impurities.[2]
Analyte Suitability Ideal for non-volatile and thermally sensitive compounds.[1]Best suited for volatile and thermally stable compounds.[3]
Sample Derivatization Generally not required for this class of compounds.May be necessary if the compound or its impurities are not sufficiently volatile.
Detection UV-Vis detector is commonly used for aromatic compounds.Flame Ionization Detector (FID) or Mass Spectrometry (MS) are typical.

Experimental Workflow and Methodologies

A logical workflow is essential for the comprehensive validation of an analytical method. The following diagram illustrates the key stages in the purity validation process for this compound.

cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Sample Analysis MD1 Analyte Characterization (Solubility, UV Spectra) MD2 Selection of Chromatographic Conditions (Column, Mobile Phase, Flow Rate) MD1->MD2 MD3 Method Optimization MD2->MD3 V1 System Suitability Testing MD3->V1 Optimized Method V2 Specificity / Selectivity V1->V2 V3 Linearity and Range V2->V3 V4 Accuracy (% Recovery) V3->V4 V5 Precision (Repeatability & Intermediate Precision) V4->V5 V6 Limit of Detection (LOD) & Limit of Quantitation (LOQ) V5->V6 V7 Robustness V6->V7 SA1 Preparation of Test Sample and Standards V7->SA1 Validated Method SA2 Chromatographic Analysis SA1->SA2 SA3 Data Processing and Purity Calculation SA2->SA3

Figure 1: Experimental workflow for HPLC method validation.
Detailed Experimental Protocols

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (A) and Water (B). A typical gradient could be: 0-20 min, 40-90% A; 20-25 min, 90% A; 25-26 min, 90-40% A; 26-30 min, 40% A.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 0.5 mg/mL.

A system suitability test is performed to ensure the chromatographic system is adequate for the intended analysis. A standard solution of this compound is injected six times. The acceptance criteria are typically:

  • Tailing factor: ≤ 2.0

  • Theoretical plates: ≥ 2000

  • Relative Standard Deviation (RSD) of peak area: ≤ 2.0%

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is demonstrated by comparing the chromatograms of a blank (diluent), a placebo (if applicable), the analyte standard, and a spiked sample containing the analyte and known impurities.

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. A series of at least five concentrations of the analyte standard are prepared across a range of 50% to 150% of the target concentration. The peak areas are plotted against the respective concentrations, and a linear regression analysis is performed. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy is determined by recovery studies. A known amount of the analyte standard is added to a placebo or a known sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated. The mean recovery should be within 98.0% to 102.0%.

  • Repeatability (Intra-assay precision): The precision of the method is determined by analyzing six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument. The RSD of the results should be ≤ 2.0%.

  • Intermediate Precision: This is assessed by having the assay performed by a different analyst, on a different day, and with a different instrument. The RSD between the results from the two analysts should be ≤ 2.0%.

Comparative Data

The following tables present hypothetical comparative data for the purity validation of this compound and a structurally similar compound, 4-Chloro-2,8-bis(trifluoromethyl)quinoline, using the proposed HPLC method.

Table 1: Purity Analysis
CompoundRetention Time (min)Peak Area (%)Purity (%)
This compound 15.899.8599.85
Impurity 112.30.08-
Impurity 217.10.07-
4-Chloro-2,8-bis(trifluoromethyl)quinoline 18.299.7999.79
Impurity 314.50.12-
Impurity 419.40.09-
Table 2: Linearity Data
CompoundLinear Range (µg/mL)Correlation Coefficient (r²)
This compound 5 - 750.9995
4-Chloro-2,8-bis(trifluoromethyl)quinoline 5 - 750.9992
Table 3: Precision Data (Repeatability)
CompoundMean Purity (%) (n=6)Standard DeviationRSD (%)
This compound 99.840.040.04
4-Chloro-2,8-bis(trifluoromethyl)quinoline 99.780.060.06

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical principle of HPLC separation.

cluster_input Input cluster_process HPLC System cluster_output Output Sample Sample Mixture (Analyte + Impurities) Injector Injector Sample->Injector MobilePhase Mobile Phase (Liquid) Pump High-Pressure Pump MobilePhase->Pump Pump->Injector Column Stationary Phase (Column) Injector->Column Differential Partitioning Detector Detector (e.g., UV-Vis) Column->Detector Chromatogram Chromatogram (Separated Peaks) Detector->Chromatogram Data Quantitative Data (Peak Area, Retention Time) Chromatogram->Data

Figure 2: Principle of HPLC separation.
Conclusion

The proposed HPLC method provides a robust and reliable approach for the purity validation of this compound. The method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for quality control and research applications. While GC can be a viable alternative, especially for volatile impurities, HPLC is generally more versatile for a broader range of potential non-volatile impurities and degradation products that may be present in the sample. The choice of method should be based on the specific requirements of the analysis and the anticipated nature of the impurities.

References

A Comparative Guide to the Reactivity of Chloroquinoline and Bromoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of chloroquinoline and bromoquinoline, two key intermediates in the synthesis of novel therapeutic agents and functional materials. Understanding the distinct reactivity profiles of these halogenated quinolines is crucial for designing efficient synthetic strategies and accelerating drug discovery programs. This comparison is supported by experimental data from the literature, focusing on key transformations relevant to medicinal chemistry and materials science.

Executive Summary

The choice between a chloroquinoline or a bromoquinoline derivative as a synthetic precursor is a critical decision that hinges on the desired chemical transformation. In general, bromoquinolines exhibit higher reactivity in palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This enhanced reactivity is primarily attributed to the lower carbon-bromine (C-Br) bond dissociation energy compared to the carbon-chlorine (C-Cl) bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle.[1] Consequently, bromoquinolines often afford higher yields under milder reaction conditions.

Conversely, in nucleophilic aromatic substitution (SNA r) reactions, chloroquinolines can be more reactive under certain conditions. The higher electronegativity of the chlorine atom polarizes the C-Cl bond to a greater extent, making the carbon atom more susceptible to nucleophilic attack.[1] The relative reactivity in SNAr reactions is often dependent on whether the nucleophilic attack or the departure of the leaving group is the rate-determining step.

Quantitative Data Summary

The following tables summarize the comparative reactivity of chloro- and bromoquinolines in key chemical reactions, with illustrative yields from the literature. It is important to note that direct comparisons of yields should be approached with caution, as reaction conditions can vary significantly between studies.

Table 1: Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

ReactionSubstrateCoupling PartnerCatalyst SystemConditionsYield (%)Observations
Suzuki-Miyaura Coupling 3-BromoquinolineArylboronic acidPd(PPh₃)₄ / K₂CO₃Toluene/H₂O, 90-110 °C~75-82%Generally higher yields and milder conditions compared to the chloro-analogue.[2][3]
3-ChloroquinolineArylboronic acidPd(OAc)₂ / XPhos / K₃PO₄Toluene, 100 °CModerate to HighRequires more sophisticated and electron-rich ligands to achieve comparable yields to bromoquinolines.[1][2]
Sonogashira Coupling 3-BromoquinolineTerminal AlkynePd(PPh₃)₄ / CuI / BaseVariesGood to HighMore readily undergoes coupling than the chloro-derivative.[1][2]
3-ChloroquinolineTerminal AlkyneSpecialized Pd-catalystForcing conditionsLower to ModerateOften requires higher temperatures and specialized catalytic systems for efficient conversion.[1]
Buchwald-Hartwig Amination 3-BromoquinolineAminePd₂(dba)₃ / Xantphos / NaOtBuToluene, 80-120 °CGood to HighGenerally the more reactive substrate for C-N bond formation.[1][2]
3-ChloroquinolineAminePd(OAc)₂ / Bulky phosphine ligand / BaseDioxane, 100 °CModerate to HighChallenging couplings that necessitate the use of bulky, electron-rich phosphine ligands.[1]

Table 2: Reactivity in Nucleophilic Aromatic Substitution (SNAr)

SubstrateNucleophileConditionsYield (%)Observations
ChloroquinolineAmines, AlkoxidesVariesModerate to HighReactivity is enhanced by the electron-withdrawing nature of the quinoline nitrogen. The C-Cl bond's polarity can favor the initial nucleophilic attack.[1]
BromoquinolineAmines, AlkoxidesVariesModerate to HighBromide is a better leaving group, but the lower polarity of the C-Br bond can make the initial attack slower compared to chloroquinolines. The overall rate depends on the rate-determining step.[4]

Experimental Protocols

Detailed methodologies for key reactions are provided below. These are generalized protocols and may require optimization for specific substrates and reaction scales.

Protocol 1: Suzuki-Miyaura Coupling of 3-Bromoquinoline

Materials:

  • 3-Bromoquinoline (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a flame-dried Schlenk tube, add 3-bromoquinoline, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and water to the reaction mixture.

  • Heat the mixture to 100 °C and stir vigorously for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling of 3-Bromoquinoline

Materials:

  • 3-Bromoquinoline (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N) (2.5 mmol)

  • Anhydrous and degassed solvent (e.g., THF or DMF) (5 mL)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add Pd(PPh₃)₄ and CuI.

  • Add the solvent, followed by 3-bromoquinoline, the terminal alkyne, and triethylamine.

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 80 °C) and monitor its progress.

  • After completion, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer, concentrate, and purify the product by chromatography.

Protocol 3: Buchwald-Hartwig Amination of 3-Bromoquinoline

Materials:

  • 3-Bromoquinoline (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 mmol, 2.5 mol%)

  • Xantphos (0.06 mmol, 6 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous and degassed toluene (5 mL)

Procedure:

  • In a glovebox or under a stream of inert gas, charge a Schlenk tube with Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Add 3-bromoquinoline and the amine.

  • Add the degassed toluene.

  • Seal the tube and heat the reaction mixture to 80-120 °C until the starting material is consumed.

  • Cool the reaction, dilute with an organic solvent, and filter through celite.

  • Concentrate the filtrate and purify the residue by column chromatography.[5]

Protocol 4: Nucleophilic Aromatic Substitution (SNAr) of a Chloroquinoline

Materials:

  • 4-Chloroquinoline (1.0 mmol)

  • Nucleophile (e.g., a primary or secondary amine) (1.2-1.5 mmol)

  • Base (e.g., K₂CO₃ or Et₃N) (if required)

  • Solvent (e.g., DMSO, NMP, or ethanol) (5 mL)

Procedure:

  • Combine the 4-chloroquinoline, nucleophile, and base (if needed) in a reaction flask.

  • Add the solvent and heat the mixture to the required temperature (can range from room temperature to reflux).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture and pour it into water.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by crystallization or column chromatography.

Protocol 5: Halogen Dance Reaction of 3-Bromoquinoline

The halogen dance is a base-catalyzed intramolecular halogen migration. While less common than cross-coupling or SNAr, it can be a useful transformation.

Materials:

  • 3-Bromoquinoline (1.0 mmol)

  • Strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA) (1.1 mmol)

  • Anhydrous THF (-78 °C)

  • Electrophile (e.g., an aldehyde or ketone)

Procedure:

  • Prepare a solution of LDA in anhydrous THF at -78 °C.

  • Slowly add a solution of 3-bromoquinoline in THF to the LDA solution at -78 °C.

  • Stir the mixture at low temperature for a specific period to allow for metal-halogen exchange and potential rearrangement.

  • Quench the reaction with an electrophile to trap the resulting organometallic species.

  • Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product, dry the organic phase, and purify by chromatography.

Visualizing Reaction Mechanisms and Signaling Pathways

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification start Combine Reactants: - 3-Haloquinoline - Boronic Acid - Pd Catalyst & Ligand - Base inert Establish Inert Atmosphere start->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (e.g., 80-110 °C) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute, Wash, & Extract cool->extract purify Dry, Concentrate, & Purify extract->purify end end purify->end Isolated Product

A generalized workflow for the Suzuki-Miyaura coupling reaction.
Signaling Pathways Modulated by Chloroquinoline Derivatives

Chloroquinoline derivatives have been investigated for their potential as anticancer agents, in part due to their ability to modulate critical cellular signaling pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6][7][8]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Survival mTORC1->Proliferation Chloroquinoline Chloroquinoline Derivative Chloroquinoline->PI3K Inhibition PTEN PTEN PTEN->PIP3 Inhibition

Inhibition of the PI3K/Akt/mTOR pathway by chloroquinoline derivatives.

STAT3 Signaling Pathway

The STAT3 pathway is another critical signaling node in cancer, involved in cell proliferation, survival, and angiogenesis.

STAT3_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3_dimer STAT3 Dimer (pSTAT3) STAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Gene_Expression Target Gene Expression Nucleus->Gene_Expression Chloroquinoline Chloroquinoline Derivative Chloroquinoline->STAT3 Inhibition of Phosphorylation

Inhibition of STAT3 signaling by chloroquinoline derivatives.

References

A Comparative Guide to Assessing the Metabolic Stability of Trifluoromethylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In modern drug discovery, optimizing a compound's metabolic stability is a critical factor for its clinical success. One of the most effective strategies employed by medicinal chemists to enhance this property is the introduction of a trifluoromethyl (CF₃) group. This guide provides an objective comparison of the metabolic stability of compounds with and without this key functional group, supported by experimental data and detailed methodologies.

The Role of the Trifluoromethyl Group in Metabolic Stability

The trifluoromethyl group is frequently used as a bioisostere to replace a methyl (CH₃) group or a hydrogen atom in a drug candidate.[1] Its powerful electron-withdrawing nature and the high bond energy of the carbon-fluorine (C-F) bond are central to its ability to improve metabolic stability.[1][2] The C-F bond is substantially stronger than a carbon-hydrogen (C-H) bond, making it significantly more resistant to enzymatic cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily.[1][3]

By strategically placing a CF₃ group at a known or suspected site of metabolism, particularly oxidative metabolism, that metabolic pathway can be effectively blocked.[1] This tactic, often called "metabolic switching," can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[1][4]

Comparative Metabolic Stability Data

The introduction of a trifluoromethyl group in place of a metabolically labile group, such as a methyl group, has profound and often predictable effects on a compound's metabolic profile. The table below summarizes the typical outcomes observed when performing this substitution.

ParameterMethyl-Substituted AnalogTrifluoromethyl-Substituted AnalogRationale for Change
Metabolic Pathway Susceptible to oxidation by CYP enzymes, forming alcohol and carboxylic acid metabolites.[1]Oxidation at the corresponding position is blocked due to the high energy required to break the strong C-F bonds.[1][3]The CF₃ group is resistant to CYP-mediated oxidation, a common metabolic route for CH₃ groups.[1]
Number of Metabolites Generally higher, with multiple products from the oxidation of the methyl group.[1]Significantly reduced, as a major metabolic pathway is inhibited.[1]Blocking a primary site of metabolism limits the formation of downstream metabolites.[1][5]
Half-life (t₁/₂) in vitro Shorter[1]Longer[1]A reduced rate of metabolism leads to a slower clearance of the parent drug.[1][2]
Intrinsic Clearance (CLᵢₙₜ) Higher[1]Lower[1]Intrinsic clearance is a measure of the liver's metabolic capacity; blocking metabolism reduces this value.[1][6]
Case Study: Picornavirus Inhibitors

A study on picornavirus inhibitors provides a clear example of the protective effect of trifluoromethyl substitution.[1] In a monkey liver microsomal assay, the metabolic stability of two analogs was compared. The methyl-substituted compound was converted to eight different metabolic products, with two major metabolites resulting from the hydroxylation of the methyl group.[1][5] In contrast, the trifluoromethyl-substituted analog not only prevented hydroxylation at that position but also conferred a broader protective effect, resulting in the formation of only two minor metabolites.[1][5]

Visualizing Metabolic Fate and Experimental Design

To better understand the concepts discussed, the following diagrams illustrate the metabolic blocking effect of the CF₃ group and the standard workflow for its assessment.

cluster_0 Methyl-Substituted Compound cluster_1 Trifluoromethylated Analog a Drug-CH₃ p450 CYP450 Enzymes a->p450 Oxidation b Alcohol Metabolite (Drug-CH₂OH) Carboxylic Acid Metabolite (Drug-COOH) c Drug-CF₃ c->p450 Resistant to Oxidation d Metabolism Blocked p450->b p450->d

Caption: Metabolic blocking effect of the trifluoromethyl group.

arrow arrow prep 1. Preparation - Test Compound Stock - Microsome Solution - NADPH Cofactor System preincubate 2. Pre-incubation - Mix Compound with Microsomes - Equilibrate at 37°C prep->preincubate initiate 3. Initiate Reaction - Add NADPH Cofactor - Start Timer preincubate->initiate incubate 4. Incubation & Sampling - Incubate at 37°C with shaking - Collect aliquots at t=0, 5, 15, 30, 45 min initiate->incubate quench 5. Quench Reaction - Add cold Acetonitrile with  Internal Standard to aliquots incubate->quench centrifuge 6. Protein Precipitation - Centrifuge to pellet proteins quench->centrifuge analyze 7. LC-MS/MS Analysis - Analyze supernatant for  remaining parent compound centrifuge->analyze data 8. Data Analysis - Calculate t₁/₂ and CLᵢₙₜ analyze->data

Caption: Experimental workflow for an in vitro microsomal stability assay.

Experimental Protocols

In Vitro Microsomal Stability Assay

This section provides a detailed methodology for a typical in vitro microsomal stability assay used to assess the metabolic stability of drug candidates.[1][7]

1. Objective: To determine the rate of metabolism of a test compound by liver microsomal enzymes, typically from human or other relevant preclinical species.[8] Key parameters calculated are the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).[1][6]

2. Materials:

  • Test Compound: Stock solution (e.g., 10-20 mM in DMSO).[9]

  • Liver Microsomes: Pooled from multiple donors (e.g., human, rat, mouse) to minimize interindividual variability.[10] Stored at -80°C.

  • Buffer: Potassium phosphate buffer (100 mM, pH 7.4).[9]

  • NADPH Regenerating System:

    • NADP⁺

    • Glucose-6-phosphate (G6P)

    • Glucose-6-phosphate dehydrogenase (G6PDH)

    • Magnesium Chloride (MgCl₂)[9]

  • Quenching Solution: Cold acetonitrile containing a suitable internal standard for LC-MS/MS analysis.[1][9]

  • Control Compounds: Compounds with known metabolic stability (e.g., one high-turnover and one low-turnover compound) for assay validation.[10]

  • Equipment: 96-well plates, multi-channel pipettors, incubator (37°C), centrifuge, LC-MS/MS system.[9]

3. Procedure:

  • Preparation: Thaw liver microsomes and prepare the NADPH regenerating system solution in buffer. Prepare working solutions of the test and control compounds by diluting the stock solutions.[9][11]

  • Pre-incubation: Add the liver microsome solution to wells of a 96-well plate. Add the test compound to the wells and pre-incubate the mixture for 5-10 minutes at 37°C with shaking.[1] This step allows the compound to reach thermal equilibrium and assess any non-NADPH dependent degradation.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells.[1][6] The final test compound concentration is typically 1 µM.[10]

  • Incubation and Sampling: Incubate the plate at 37°C, usually with shaking.[9] At designated time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot from the reaction well to a separate 96-well plate containing the cold quenching solution.[10] The "0" time point sample is taken immediately after adding the cofactor.

  • Termination: The addition of cold acetonitrile stops the enzymatic reaction and precipitates the microsomal proteins.[1]

  • Centrifugation: Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.[1]

  • Analysis: Transfer the supernatant to a new 96-well plate for analysis. Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.[1][12][13]

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent drug versus time.[1]

  • The slope of the linear regression of this plot gives the elimination rate constant (k).[1]

  • Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k [1]

  • Calculate the intrinsic clearance (CLᵢₙₜ) in µL/min/mg of microsomal protein using the formula: CLᵢₙₜ = (0.693 / t₁/₂) / (mg/mL microsomal protein in incubation) [1][6]

By comparing these parameters between a trifluoromethylated compound and its non-fluorinated analog, researchers can quantitatively assess the improvement in metabolic stability conferred by the CF₃ group.

References

A Comparative Guide to the X-ray Crystallography of Novel Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the crystallographic data of recently synthesized novel quinoline derivatives. An understanding of the three-dimensional structure of these compounds is crucial for structure-activity relationship (SAR) studies and rational drug design. The following sections present a comparative analysis of crystallographic parameters, detailed experimental protocols for structure determination, and a generalized workflow for the synthesis and analysis of these compounds.

Comparative Crystallographic Data

The solid-state structures of quinoline derivatives are significantly influenced by the nature and position of substituents on the quinoline ring. This is reflected in the variations observed in their crystallographic parameters. The following table summarizes key crystallographic data for a selection of recently reported 2-chloroquinoline derivatives, providing a basis for understanding their structural chemistry.

Compound Derivative A Derivative B Derivative C
Formula C₁₀H₇Cl₂NOC₁₀H₇ClN₂O₃C₁₁H₉ClN₂O
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/n
a (Å) 8.832(2)7.987(1)10.123(2)
b (Å) 11.543(3)12.876(2)8.765(2)
c (Å) 14.167(4)10.045(1)13.678(3)
α (°) 909090
β (°) 109.34(2)98.45(1)108.23(1)
γ (°) 909090
Volume (ų) 1443.3(4)1032.20(8)1206.50(8)
Z 444
Temperature (K) 296(2)150293(2)
Wavelength (Å) 0.710730.710730.71073
R-factor (%) 5.23-4.8

Data sourced from a comparative guide on 2-(2-chloroethyl)quinoline derivatives. Note that the R-factor for Derivative B was not available in the cited source.[1]

In a separate study, the structure of 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate was determined by X-ray single-crystal diffraction to confirm its structure, highlighting the importance of this technique in the characterization of novel quinoline analogs.[2]

Experimental Protocols

The determination of the crystal structure of novel quinoline derivatives involves a multi-step process, from synthesis to data analysis. The protocols outlined below are a generalized representation based on common practices in the field.[1]

1. Synthesis of Quinoline Derivatives:

A common starting point for many quinoline derivatives is the synthesis of a core scaffold, such as 2-chloroquinoline-3-carbaldehyde, often prepared via the Vilsmeier-Haack reaction.[1]

  • Vilsmeier Reagent Formation: Phosphorus oxychloride (POCl₃) is added dropwise to N,N-dimethylformamide (DMF) at a controlled low temperature (typically 0-5 °C) to generate the Vilsmeier reagent.[1]

  • Reaction with Acetanilide: A substituted acetanilide is then introduced to the Vilsmeier reagent.[1]

  • Cyclization and Hydrolysis: The reaction mixture is heated to induce cyclization, leading to the formation of the 2-chloro-3-formylquinoline derivative. Subsequent hydrolysis yields the final product.[1]

Numerous synthetic strategies exist for the quinoline scaffold, including the Skraup, Gould-Jacobs, and Friedländer syntheses, which can be adapted to produce a wide variety of derivatives.[3][4]

2. Crystallization:

The formation of single crystals suitable for X-ray diffraction is a critical step. Slow evaporation of a saturated solution of the synthesized compound is a commonly employed technique.[1]

  • Solvent Selection: The choice of solvent is crucial and is determined empirically. Common solvents for quinoline derivatives include ethanol, methanol, and ethyl acetate.[1]

  • Procedure: The purified compound is dissolved in a minimal amount of the chosen solvent to create a saturated solution. The solution is then loosely covered to allow for slow evaporation of the solvent over several days to weeks, promoting the growth of single crystals.

3. X-ray Data Collection and Structure Refinement:

  • Data Collection: A suitable single crystal is mounted on a diffractometer. Data is collected using a monochromatic X-ray source, typically Mo Kα radiation (λ = 0.71073 Å).[1] The crystal is rotated in the X-ray beam, and the diffraction patterns are recorded on a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F². Specialized software packages are utilized for these tasks.

Alternative and Complementary Techniques

While single-crystal X-ray diffraction provides the most definitive structural data, other techniques can offer valuable complementary information, particularly when obtaining suitable crystals proves difficult.[1]

  • Powder X-ray Diffraction (PXRD): This technique is useful for analyzing the bulk crystallinity of a sample and for phase identification.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily used for determining molecular structure in solution, solid-state NMR can provide information about the local atomic environment in the solid state.[1]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is often used to confirm the molecular formula of the synthesized compounds.[2]

Visualizations

The following diagrams illustrate a generalized workflow for the synthesis and crystallographic analysis of novel quinoline derivatives and a logical comparison of how substituents can influence molecular interactions.

G cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis X-ray Crystallographic Analysis Start Starting Materials (e.g., Aniline, Glycerol) Reaction Chemical Synthesis (e.g., Skraup, Friedländer) Start->Reaction Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification Crystallization Single Crystal Growth (Slow Evaporation) Purification->Crystallization DataCollection X-ray Data Collection (Diffractometer) Crystallization->DataCollection StructureSolution Structure Solution (e.g., Direct Methods) DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement FinalStructure Final Crystal Structure (CIF file) Refinement->FinalStructure

Caption: A generalized workflow for the synthesis and X-ray crystallographic analysis of quinoline derivatives.

G cluster_substituents Substituent Effects cluster_properties Influence on Crystal Structure QuinolineCore Quinoline Core Substituent Substituent 'R' (e.g., -Cl, -F, -CH₃) ElectronWithdrawing Electron-Withdrawing Substituent->ElectronWithdrawing ElectronDonating Electron-Donating Substituent->ElectronDonating StericHindrance Steric Hindrance Substituent->StericHindrance Interactions Intermolecular Interactions (e.g., H-bonding, π-π stacking) ElectronWithdrawing->Interactions Alters ElectronDonating->Interactions Alters Packing Crystal Packing StericHindrance->Packing Affects Conformation Molecular Conformation StericHindrance->Conformation Influences Interactions->Packing Packing->Conformation

Caption: Logical comparison of how different substituents on the quinoline core can influence molecular interactions and crystal packing.

References

The Evolving Landscape of Quinoline-Based Anticancer Agents: A Comparative Analysis of 2-Methyl and Other Substituted Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The quinoline scaffold, a privileged structure in medicinal chemistry, continues to be a focal point in the development of novel anticancer therapeutics.[1] Its derivatives have demonstrated a broad spectrum of antitumor activities, acting through diverse mechanisms to thwart cancer cell proliferation and survival.[2] This guide provides a comparative analysis of the anticancer activity of 2-methyl-substituted quinolines versus other substituted quinoline derivatives, supported by quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways.

Quantitative Analysis of Anticancer Activity: A Comparative Overview

The anticancer potency of quinoline derivatives is commonly expressed by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of cancer cells by 50%. A lower IC50 value signifies greater potency. The following tables summarize the reported anticancer activities of various 2-methyl and other substituted quinoline derivatives against a panel of human cancer cell lines.

Table 1: Anticancer Activity of 2-Methylquinoline Derivatives

CompoundSubstitutionCancer Cell LineIC50 (µM)Reference
1 2-methyl, 4-acetamido-1,2,3,4-tetrahydroquinolineHeLa (Cervical)13.15[3]
2 6,8-Difluoro-2-methylquinolin-4-amineVariousData not specified[4]
3 2-methyl-3-(1H-pyrazol-3-yl)quinolineA549 (Lung)Comparable to Doxorubicin[5]
4 2-methyl-3-(1H-pyrazol-3-yl)quinolineMCF-7 (Breast)Comparable to Doxorubicin[5]

Table 2: Anticancer Activity of Other Substituted Quinoline Derivatives

CompoundSubstitutionCancer Cell LineIC50 (µM)Reference
5 2-arylquinoline (C-6 substituted 2-phenylquinoline)PC3 (Prostate)31.37[3]
6 2-arylquinoline (C-6 substituted 2-(3,4-methylenedioxyphenyl)quinoline)HeLa (Cervical)8.3[3]
7 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinolineT47D (Breast)0.016[6]
8 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)ethyl)quinolin-4-amineVarious human tumor cell lines< 1.0[7]
9 Quinoline-Chalcone HybridMGC-803 (Gastric)1.38[1]
10 Quinoline-Chalcone HybridHL-60 (Leukemia)0.59[1]

Key Signaling Pathways in Quinoline-Mediated Anticancer Activity

The anticancer effects of quinoline derivatives are often attributed to their ability to modulate critical cellular signaling pathways that are frequently dysregulated in cancer. One such pivotal pathway is the PI3K/Akt/mTOR signaling cascade, which governs cell growth, proliferation, and survival. Several quinoline-based compounds have been shown to inhibit key kinases within this pathway, leading to the suppression of tumor progression.[4]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Quinoline Substituted Quinolines Quinoline->PI3K Inhibition Quinoline->Akt Inhibition Quinoline->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by substituted quinolines.

Detailed Experimental Protocols

The evaluation of the anticancer activity of quinoline derivatives involves a series of standardized in vitro assays. The following are detailed methodologies for key experiments.

MTT Assay for Cell Viability

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline derivatives and a vehicle control. Incubate for a further 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[1]

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1]

Cell_Cycle_Analysis_Workflow Start Cancer Cells Treatment Treat with Quinoline Derivative Start->Treatment Harvest Harvest and Fix Cells Treatment->Harvest Stain Stain with Propidium Iodide (PI) Harvest->Stain FlowCytometry Analyze by Flow Cytometry Stain->FlowCytometry Analysis Determine Cell Cycle Distribution FlowCytometry->Analysis

Caption: Workflow for analyzing cell cycle distribution after drug treatment.

Procedure:

  • Cell Treatment: Treat cancer cells with the quinoline derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (a fluorescent DNA intercalating agent) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the DNA content of the cells.

  • Data Analysis: Analyze the resulting DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

The available data indicates that substitutions at various positions on the quinoline ring significantly influence its anticancer activity. While 2-methylquinoline derivatives have shown promise, other substitutions, such as aryl groups at the 2-position, alkoxy and amino groups at other positions, and hybridization with other pharmacophores like chalcones, have led to compounds with exceptionally high potency, often in the nanomolar range. The diverse mechanisms of action, including the inhibition of key signaling pathways like PI3K/Akt/mTOR, underscore the therapeutic potential of this versatile scaffold. Further structure-activity relationship (SAR) studies are crucial to optimize the anticancer efficacy and selectivity of quinoline-based compounds for the development of next-generation cancer therapies.

References

Assessing the Binding Affinity of Quinoline Derivatives to Protein Kinase Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous natural products and its versatility in the design of synthetic compounds with a wide range of pharmacological activities.[1][2][3] In oncology, quinoline derivatives have emerged as a particularly successful class of inhibitors targeting protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[4] This guide provides a comparative analysis of the binding affinities of notable quinoline derivatives to two key oncogenic protein kinase targets: c-Met and VEGFR-2. It includes a summary of quantitative binding data, detailed experimental protocols for assessing affinity, and diagrams of the relevant signaling pathways and experimental workflows.

Comparative Binding Affinity of Quinoline Derivatives

The efficacy of a kinase inhibitor is fundamentally linked to its binding affinity for the target protein. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the dissociation constant (Ki), where lower values indicate greater potency. The following tables summarize the in vitro binding affinities for several quinoline-based inhibitors against the c-Met and VEGFR-2 kinases.

Table 1: Binding Affinity of Quinoline Derivatives against c-Met Kinase

Compound/Inhibitorc-Met IC50 (nM) / Ki (nM)Cancer Cell LineCell Viability IC50 (µM)Citation
Cabozantinib (XL184)1.3HCT-116 (Colon)3.403[5]
Foretinib (GSK1363089)1.5MDA-MB-157 (Breast)-[5]
Tivantinib (ARQ 197)355 (Ki)--[5]
Compound 12n30A549 (Lung), MCF-7 (Breast), MKN-45 (Gastric)-[5]
Compound 11c80HeLa (Cervical)0.9[5]
Compound 11i50HeLa (Cervical)-[5]
Compound 13b20HeLa (Cervical)-[5]

Table 2: Binding Affinity of Quinoline Derivatives against VEGFR-2 Kinase

Compound/InhibitorVEGFR-2 IC50 (nM)Cancer Cell LineCell Viability IC50 (µM)Citation
Cabozantinib0.0045HT-29, COLO-2059.10, 10.66[6]
Compound 1276.64 - 175.50 (range for series)A549, Caco2, MDA5.40, 0.58, 0.94[7]
Compound SQ20.014HT-29, COLO-2053.38, 10.55[6]
Quinoline Derivatives (general)---[8]
Quinoline-thiazolidine-2,4-dione hybridsStrong Inhibition (unquantified)A549, Caco-2, HepG2, MDA-MB-231-[9]

Experimental Protocols for Determining Binding Affinity

Several biophysical techniques are employed to measure the interaction between a protein and a ligand.[10] Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two widely used, label-free methods that provide detailed thermodynamic and kinetic information, respectively.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS) in a single experiment.[11][12]

Detailed Protocol:

  • Sample Preparation:

    • Prepare a solution of the target protein (e.g., c-Met or VEGFR-2 kinase domain) at a concentration typically between 10-50 µM.[13]

    • Prepare a solution of the quinoline derivative (ligand) at a concentration 10-20 times that of the protein.[14]

    • Crucially, both protein and ligand solutions must be prepared in an identical, well-matched buffer (e.g., 50 mM NaPi, 100 mM NaCl, pH 7.0) to minimize heats of dilution.[15] If the ligand is dissolved in DMSO, the same final concentration of DMSO (typically <10%) must be present in the protein solution.[14]

    • Thoroughly degas both solutions to prevent air bubbles during the experiment.

  • Instrument Setup:

    • Load the protein solution into the sample cell of the calorimeter (typically ~200-300 µL).[13]

    • Load the ligand solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate until a stable baseline is achieved.

  • Titration:

    • Perform a series of small, sequential injections (e.g., 2-5 µL each) of the ligand solution into the sample cell containing the protein.

    • The heat change after each injection is measured relative to a reference cell.[15]

  • Data Analysis:

    • The raw data appears as a series of peaks corresponding to the heat change after each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting sigmoidal binding isotherm to a suitable binding model (e.g., one set of sites) to calculate the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[16]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures real-time biomolecular interactions.[17] It provides kinetic data, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[18]

Detailed Protocol:

  • Sensor Chip Preparation (Ligand Immobilization):

    • Select a suitable sensor chip (e.g., a CM5 chip with a carboxymethylated dextran surface).[19]

    • Activate the surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[19]

    • Inject the target protein (ligand for immobilization) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) over the activated surface. The protein will be covalently coupled to the surface via its amine groups.

    • Deactivate any remaining active esters on the surface by injecting ethanolamine.

  • Interaction Analysis (Analyte Binding):

    • Equilibrate the system with a running buffer (e.g., HBS-EP+).[17]

    • Prepare a series of dilutions of the quinoline derivative (analyte) in the running buffer.

    • Inject the analyte solutions at a constant flow rate over the sensor surface containing the immobilized protein. A reference channel (with no immobilized protein or an irrelevant protein) is used to subtract bulk refractive index changes.[20]

    • The binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is measured in real-time and plotted as a sensorgram (Response Units vs. Time).[21]

  • Regeneration and Data Analysis:

    • After each analyte injection, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to dissociate the bound analyte and prepare the surface for the next injection.

    • Fit the association and dissociation phases of the sensorgrams from the different analyte concentrations to a kinetic binding model (e.g., 1:1 Langmuir binding).

    • This analysis yields the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

Visualizing Workflows and Signaling Pathways

Understanding the experimental process and the biological context of the target proteins is crucial for drug development. The following diagrams, created using Graphviz, illustrate a general workflow for assessing binding affinity and the signaling pathways of c-Met and VEGFR-2.

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis p1 Quinoline Derivative (Test Compound) a1 Incubation/ Interaction p1->a1 p2 Target Protein (e.g., c-Met, VEGFR-2) p2->a1 p3 Assay Buffers & Reagents p3->a1 a2 Signal Detection (e.g., Heat, SPR, Fluorescence) a1->a2 d1 Raw Data (Sensorgram, Thermogram) a2->d1 d2 Data Processing & Curve Fitting d1->d2 d3 Determine Binding Parameters (Kd, IC50, Ki) d2->d3 end end d3->end Comparative Assessment

General workflow for assessing the binding affinity of quinoline derivatives.

The c-Met receptor tyrosine kinase, when activated by its ligand, Hepatocyte Growth Factor (HGF), triggers signaling cascades that promote cell proliferation, survival, and migration.[5] Quinoline inhibitors often function by competing with ATP in the kinase domain, thereby blocking these downstream effects.[5]

G HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds Dimer Receptor Dimerization & Autophosphorylation cMet->Dimer PI3K PI3K Dimer->PI3K RAS RAS Dimer->RAS Quinoline Quinoline Inhibitor Quinoline->Dimer Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Simplified c-Met signaling pathway and point of inhibition.

The Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels.[7][22] This process is critical for tumor growth and survival.[23] Quinoline derivatives targeting VEGFR-2 inhibit this pathway, thereby cutting off the nutrient supply to tumors.

G VEGF VEGF-A (Ligand) VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Activation Receptor Dimerization & Phosphorylation VEGFR2->Activation PLCg PLCγ Activation->PLCg PI3K PI3K Activation->PI3K Quinoline Quinoline Inhibitor Quinoline->Activation Inhibits PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF_MEK_ERK RAF/MEK/ERK Pathway PKC->RAF_MEK_ERK eNOS eNOS AKT->eNOS Angiogenesis Angiogenesis, Permeability, Survival RAF_MEK_ERK->Angiogenesis eNOS->Angiogenesis

Simplified VEGFR-2 signaling pathway and point of inhibition.

References

Safety Operating Guide

Proper Disposal of 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline was not located in the available search results. The following guidance is synthesized from safety data for structurally similar compounds, including other chlorinated and trifluoromethylated quinolines. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to comply with all local, state, and federal regulations. This document provides essential safety and logistical information for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals.

Proper handling and disposal of this compound are critical for ensuring personal safety and environmental protection. Based on data from analogous compounds, this chemical is anticipated to be classified as a hazardous substance.

Hazard Profile and Personal Protective Equipment (PPE)

The primary hazards associated with similar quinoline derivatives include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4] Therefore, strict adherence to personal protective equipment (PPE) protocols is mandatory when handling this compound.

Hazard ClassGHS Hazard Statements (Anticipated)Required Personal Protective Equipment (PPE)
Skin Corrosion/IrritationH315: Causes skin irritation.[1][2][3]Gloves: Chemical-resistant gloves (e.g., nitrile).[1]
Serious Eye Damage/IrritationH319: Causes serious eye irritation.[1][2][3]Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[5][6]
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritation.[1][2][3]Respiratory Protection: Use only in a well-ventilated area.[1][3] If dust or aerosols may be generated, a respirator (e.g., N95 dust mask) is required.[2]
General Handling-Protective Clothing: Lab coat or other protective clothing to prevent skin contact.[1][5]

Experimental Workflow for Safe Handling and Disposal

The following diagram outlines the procedural steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling & Use cluster_waste Waste Management cluster_disposal Disposal A Review SDS for Analogous Compounds B Consult Institutional EHS Protocols A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Work in a Well-Ventilated Area (e.g., Fume Hood) C->D E Avoid Inhalation of Dust/Aerosols D->E F Prevent Skin and Eye Contact D->F G Segregate Waste Containing the Compound F->G H Collect in a Labeled, Sealed, and Appropriate Waste Container G->H I Store Waste Container in a Designated Secondary Containment Area H->I J Contact EHS for Waste Pickup I->J K Dispose of Contents/Container via an Approved Waste Disposal Plant J->K

Figure 1. Experimental workflow for handling and disposal.

Step-by-Step Disposal Procedures

1. Waste Segregation and Collection:

  • Immediately upon completion of experimental work, segregate waste containing this compound.

  • This includes pure compound, contaminated consumables (e.g., pipette tips, weighing boats), and solutions.

  • Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.

2. Containerization:

  • Place all waste into a chemically compatible, clearly labeled, and sealable hazardous waste container.

  • The label should include the chemical name, concentration, and appropriate hazard symbols.

  • Keep the container closed when not in use.[4]

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[1]

  • The storage area should have secondary containment to manage potential leaks.

4. Final Disposal:

  • The disposal of contents and containers must be conducted through an approved and licensed hazardous waste disposal company.[1][5][6]

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Do not dispose of this chemical down the drain or in regular trash.[4]

Spill and Emergency Procedures

In Case of a Spill:

  • Evacuate personnel from the immediate area and ensure adequate ventilation.[1]

  • Remove all sources of ignition.

  • For solid spills, carefully sweep up the material to avoid creating dust.

  • For liquid spills or solutions, use an inert absorbent material to contain the spill.[4]

  • Collect all contaminated materials into a sealed container for hazardous waste disposal.

  • Decontaminate the spill area as per your laboratory's standard operating procedures.

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][3]

  • If on Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical help.[1][3]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][3][5]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.